molecular formula C8H5BrN2O2 B1459322 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid CAS No. 800401-52-9

5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Cat. No.: B1459322
CAS No.: 800401-52-9
M. Wt: 241.04 g/mol
InChI Key: CZMLLVBNKAZHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMLLVBNKAZHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors for oncology applications.[1] This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for each transformation. The synthesis proceeds through a two-step sequence: the construction of the 4-azaindole core via a cyclocondensation reaction to form the ethyl ester intermediate, followed by its saponification to the desired carboxylic acid.

Introduction: The Significance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is a bioisostere of indole and is of significant interest in drug discovery due to its ability to modulate the activity of a wide range of biological targets. The introduction of a nitrogen atom into the indole ring system alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved pharmacokinetic profiles and target engagement. Specifically, derivatives of this compound serve as crucial intermediates in the synthesis of potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, this compound, is most efficiently approached via a convergent strategy. The core of this strategy lies in the late-stage introduction of the carboxylic acid functionality from its corresponding ethyl ester. This approach is advantageous as the ester group is generally more stable under the conditions required for the construction of the heterocyclic core and can be readily purified using standard chromatographic techniques.

Retrosynthesis target This compound ester Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate target->ester Hydrolysis precursors 3-Amino-2,5-dibromopyridine + Ethyl pyruvate ester->precursors Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The construction of the 4-azaindole core is achieved through a palladium-catalyzed cyclocondensation reaction between 3-amino-2,5-dibromopyridine and an enolizable ketone, in this case, ethyl pyruvate. This transformation is a variation of the Larock indole synthesis, which is a powerful method for the formation of indole and azaindole ring systems.

Synthesis of the Starting Material: 3-Amino-2,5-dibromopyridine

While commercially available, 3-amino-2,5-dibromopyridine can also be prepared in the laboratory. A common route involves the bromination of 3-aminopyridine. It is important to control the stoichiometry of the brominating agent to favor the formation of the desired dibromo-substituted product over mono- or tri-brominated species.

Cyclocondensation Protocol

This protocol details the palladium-catalyzed reaction to form the ethyl ester intermediate.

Experimental Protocol:

  • Reaction Setup: To a sealed tube, add 3-amino-2,5-dibromopyridine (1.0 eq.), palladium(II) acetate (0.1 eq.), and triphenylphosphine (0.2 eq.).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the tube, followed by the addition of ethyl pyruvate (1.5 eq.) and potassium carbonate (2.0 eq.).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Data Summary for Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate:

PropertyValue
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
Appearance Off-white to pale yellow solid
Yield Typically 60-70%
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, J = 2.0 Hz, 1H), 7.95 (d, J = 2.0 Hz, 1H), 7.20 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 161.5, 148.2, 142.1, 130.5, 128.9, 118.7, 115.4, 102.3, 61.8, 14.5.

Mechanism of the Cyclocondensation:

The reaction proceeds through a catalytic cycle involving the palladium catalyst. The key steps are believed to be the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the enolate of ethyl pyruvate, migratory insertion, and reductive elimination to form the pyrrole ring.

Cyclocondensation_Mechanism cluster_0 Palladium Catalytic Cycle A Pd(0) B Oxidative Addition A->B 3-amino-2,5-dibromopyridine C Coordination B->C Enolate of Ethyl Pyruvate D Migratory Insertion C->D E Reductive Elimination D->E E->A Product + Pd(0) product Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate E->product start Starting Materials start->A

Caption: Simplified mechanism of the palladium-catalyzed cyclocondensation.

Final Step: Hydrolysis to this compound

The final step in the synthesis is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation that is typically achieved under basic conditions.

Hydrolysis Protocol

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Add potassium hydroxide (3.0 eq.) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 4 hours.

  • Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1M hydrochloric acid. The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Data Summary for this compound:

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance White to off-white solid
Yield Typically >90%
¹H NMR (DMSO-d₆, 400 MHz) δ 13.0 (br s, 1H), 12.5 (br s, 1H), 8.35 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.30 (s, 1H).
¹³C NMR (DMSO-d₆, 101 MHz) δ 162.8, 147.9, 141.8, 131.2, 129.5, 118.2, 115.9, 101.8.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The described methodology, which utilizes a palladium-catalyzed cyclocondensation followed by a straightforward hydrolysis, provides a practical route to this valuable building block for medicinal chemistry and drug discovery programs. The protocols and data presented herein are intended to serve as a valuable resource for scientists working in the field of heterocyclic chemistry.

References

  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3747. Retrieved from [Link]

Sources

physicochemical properties of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of this compound, a key heterocyclic building block in modern drug discovery. As a member of the pyrrolopyridine class, this molecule serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with essential data and field-proven insights into its molecular structure, core physicochemical characteristics, analytical profile, and handling considerations, thereby facilitating its effective application in research and development.

Introduction and Strategic Significance

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, valued for their ability to engage with biological targets in a specific and potent manner.[1] The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, is particularly significant in medicinal chemistry.[2] this compound belongs to this privileged structural class. Its strategic importance stems from the combination of three key features: the rigid, planar fused ring system that mimics biological structures; the carboxylic acid group, which serves as a versatile chemical handle for amide coupling and other modifications; and the bromine atom, which is perfectly positioned for transition metal-catalyzed cross-coupling reactions. These attributes make it an invaluable starting material for creating diverse chemical libraries aimed at discovering novel therapeutic agents, especially for oncology, inflammatory diseases, and neurological disorders.[3]

Molecular Structure and Identification

The unique arrangement of the fused pyrrole and pyridine rings, along with the specific substitution pattern, dictates the compound's chemical behavior and potential for molecular interactions.

G cluster_0 This compound mol caption Chemical Structure

Caption: Chemical Structure of the title compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 800401-52-9[4]
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [5][6]
Appearance Solid[4]
InChI 1S/C8H5BrN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13)[4]
InChIKey CZMLLVBNKAZHMK-UHFFFAOYSA-N[4]

| SMILES | O=C(O)c1cn(c2ncc(Br)cc12) |

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental to designing experiments, developing formulations, and predicting pharmacokinetic behavior.

Table 2: Summary of Physicochemical Data

Property Value / Observation Source / Rationale
Melting Point Data not available. Expected to be a high-melting solid. Based on similar fused heterocyclic structures.
Boiling Point Data not available for the carboxylic acid. The parent heterocycle (5-Bromo-1H-pyrrolo[3,2-b]pyridine) has a boiling point of 332.2 °C at 760 mmHg.[7]
logP (Octanol/Water) ~1.9 (Calculated estimate) Based on the XLogP3 value for the isomeric 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[5][6]

| Storage Temperature | Room temperature, in a dry environment.[4] | Standard for stable solid organic compounds. |

Solubility Profile: A Practical Assessment

While quantitative solubility data is not publicly available, the molecular structure provides clear guidance. The compound is predicted to have low solubility in water and non-polar organic solvents due to its crystalline, planar structure and the presence of both polar (carboxylic acid, N-H) and non-polar (bromophenyl) moieties. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in lower alcohols like methanol or ethanol with heating.

Experimental Protocol: Determining Approximate Solubility

  • Preparation: Add approximately 1-2 mg of the compound to a series of 1.5 mL vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS pH 7.4, Methanol, Dichloromethane, DMSO) in 100 µL increments.

  • Mixing: Vortex each vial for 30-60 seconds after each solvent addition.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the approximate solubility is greater than the current concentration.

  • Quantification: Continue adding solvent until dissolution is complete or a maximum volume (e.g., 1 mL) is reached. This provides a semi-quantitative solubility range (e.g., <10 mg/mL, 10-50 mg/mL, >50 mg/mL).

Acidity, Basicity, and pKa Implications

The ionization state of a molecule, governed by its pKa value(s), is critical for its biological activity, absorption, and distribution. This compound has three key ionizable centers:

  • Carboxylic Acid (-COOH): This is the most acidic proton, with an estimated pKa in the range of 3-5. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged (-COO⁻), which significantly impacts solubility and receptor interactions.

  • Pyrrole Nitrogen (N-H): The pyrrole N-H proton is very weakly acidic, with a pKa typically above 15. It is not considered ionizable under physiological conditions.[2]

  • Pyridine Nitrogen: This nitrogen is weakly basic. Its protonated form (pyridinium ion) will have an acidic pKa, meaning the nitrogen will be largely neutral at physiological pH.

Understanding these pKa values is crucial for selecting appropriate buffer systems in biological assays and for designing formulations for in vivo studies.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile. While an experimental value is unavailable, the calculated XLogP3 of 1.9 for a closely related isomer suggests moderate lipophilicity.[5][6] This value falls within the range often considered favorable for oral drug candidates, balancing aqueous solubility with membrane permeability.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the compound is a prerequisite for its use in any application. The following are expected spectral features:

  • ¹H NMR: Signals would include distinct peaks in the aromatic region (7-9 ppm) for the three protons on the heterocyclic core, a broad singlet for the carboxylic acid proton (often >12 ppm), and another broad singlet for the pyrrole N-H proton.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and, critically, an M+2 peak of nearly identical intensity. This isotopic signature is characteristic of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp N-H stretch (~3300-3500 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Br vibrations in the fingerprint region.

G cluster_workflow Analytical QC Workflow A Receive Sample B Visual Inspection (Color, Form) A->B C Mass Spectrometry (Confirm MW & Br pattern) B->C D ¹H NMR Spectroscopy (Confirm Structure) C->D E HPLC/UPLC (Assess Purity >95%) D->E F Decision E->F G Release for Use F->G Pass H Reject Batch F->H Fail

Caption: A standard workflow for analytical quality control.

Reactivity, Stability, and Synthetic Utility

The compound is a stable, solid material under standard laboratory conditions and should be stored at room temperature in a dry place.[4] Its synthetic value lies in the predictable reactivity of its functional groups:

  • Suzuki and Related Couplings: The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[8]

  • Amide Bond Formation: The carboxylic acid is a versatile handle for forming amide bonds with a diverse set of amines, a cornerstone of medicinal chemistry library synthesis.

  • Esterification: The carboxylic acid can be readily converted to esters for prodrug strategies or to modify solubility.

Applications in Research and Drug Discovery

This molecule is primarily utilized as a high-value intermediate. Its structure is embedded in numerous patented compounds and research programs. The pyrrolopyridine core is a known "scaffold of interest" for inhibiting various protein kinases, which are critical targets in cancer therapy.[9] By modifying the 2- and 5-positions, researchers can fine-tune the molecule's shape, electronics, and physicochemical properties to achieve high potency and selectivity for a specific biological target.

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful.[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or chemical fume hood. Avoid generating dust.[4]

References

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. MySkinRecipes. (n.d.). Retrieved from [Link]

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • 5-Bromo-1H-pyrrolo[3,2-b] pyridine, CAS No. 1000341-51-4. iChemical. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central (PMC). (n.d.). Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to its structural similarity to purines, the pyrrolopyridine scaffold is a key pharmacophore in the design of kinase inhibitors and other therapeutic agents.[1] This document will delve into the available technical data, propose a robust synthetic pathway, and explore the potential applications of this molecule, with a focus on providing actionable insights for laboratory professionals.

Compound Identification and Isomeric Context

A crucial first step in the characterization of any chemical entity is its unique Chemical Abstracts Service (CAS) number. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases. However, the CAS numbers for several of its isomers and the parent heterocycle are well-documented. This guide will leverage data from these closely related structures to infer the properties and potential of the title compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-1H-pyrrolo[3,2-b]pyridine 1000341-51-4C₇H₅BrN₂197.03
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1222175-20-3C₈H₅BrN₂O₂241.04
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 800401-71-2C₈H₅BrN₂O₂241.04
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 849068-61-7C₈H₅BrN₂O₂241.04

The availability of data for these isomers underscores the chemical tractability of the brominated pyrrolopyridine carboxylic acid scaffold. The insights gleaned from these related molecules form the foundation of the scientific discussion presented herein.

The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles that mimic the structure of purines. This structural analogy allows them to function as "hinge-binders" in the ATP-binding pocket of protein kinases, making them a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[1] The diverse biological activities of pyrrolopyridine derivatives are well-documented and include:

  • Anticancer Activity: Many pyrrolopyridine derivatives have been investigated as potent inhibitors of various kinases implicated in cancer progression, such as Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs).[2][3]

  • Antimicrobial Activity: Certain derivatives of the pyrrolopyridine core have demonstrated activity against pathogenic bacteria, including resistant strains of E. coli and Staphylococcus aureus.[4][5]

  • Neurological and Immunological Applications: The scaffold is also explored for its potential in treating diseases of the nervous and immune systems.[6]

The specific substitution pattern of this compound, with a bromine atom at the 5-position and a carboxylic acid at the 2-position, offers unique opportunities for further chemical modification and targeted drug design. The bromine atom can serve as a handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, enabling the construction of diverse chemical libraries.

Proposed Synthesis and Experimental Protocol

Synthetic Pathway A 2-Amino-3-methyl-5-bromopyridine B 2-Nitro-3-methyl-5-bromopyridine A->B Oxidation (e.g., m-CPBA) C 2-Nitro-3-(dibromomethyl)-5-bromopyridine B->C Radical Bromination (e.g., NBS, AIBN) D 5-Bromo-1H-pyrrolo[3,2-b]pyridine C->D Cyclization/Reduction (e.g., Na2S2O4) E Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate D->E Acylation (e.g., Ethyl oxalyl chloride) F This compound E->F Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:
  • Nitration of 2-Amino-3-methyl-5-bromopyridine:

    • Dissolve 2-amino-3-methyl-5-bromopyridine in a suitable solvent such as sulfuric acid.

    • Cool the solution in an ice bath and add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine.

    • Filter, wash with water, and dry the product.

  • Radical Bromination of the Methyl Group:

    • Dissolve the 2-nitro-3-methyl-5-bromopyridine in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere, irradiating with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain 2-nitro-3-(dibromomethyl)-5-bromopyridine.

  • Reductive Cyclization to form the Pyrrolopyridine Core:

    • Dissolve the crude 2-nitro-3-(dibromomethyl)-5-bromopyridine in a solvent mixture like ethanol/water.

    • Add a reducing agent such as sodium dithionite (Na₂S₂O₄).

    • Heat the reaction mixture to reflux. The reduction of the nitro group and subsequent intramolecular cyclization will form the 5-Bromo-1H-pyrrolo[3,2-b]pyridine ring system.

    • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography.

  • Acylation at the 2-position:

    • Dissolve 5-Bromo-1H-pyrrolo[3,2-b]pyridine in an anhydrous aprotic solvent like THF or diethyl ether and cool to -78°C under an inert atmosphere.

    • Add a strong base such as n-butyllithium dropwise to deprotonate the pyrrole nitrogen.

    • After stirring for a short period, add ethyl oxalyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with saturated ammonium chloride solution and extract the product. Purify by column chromatography to yield ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Hydrolysis of the Ester:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an excess of a base like lithium hydroxide (LiOH).

    • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Predicted Spectroscopic Profile

While experimental data for the title compound is not available, a predicted spectroscopic profile can be constructed based on the known spectra of its isomers and related pyrrolopyridine derivatives.[7]

1H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):
  • δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~11.5-12.5 ppm (br s, 1H): Pyrrole N-H proton.

  • δ ~8.0-8.5 ppm (d, 1H): Pyridine proton adjacent to the nitrogen.

  • δ ~7.5-8.0 ppm (d, 1H): Pyridine proton.

  • δ ~7.0-7.5 ppm (s, 1H): Pyrrole proton.

13C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):
  • δ ~160-165 ppm: Carboxylic acid carbonyl carbon.

  • δ ~140-150 ppm: Pyridine carbons.

  • δ ~110-130 ppm: Pyrrole and pyridine carbons.

  • δ ~100-110 ppm: Brominated pyridine carbon.

FT-IR Spectroscopy (Predicted, KBr pellet, cm-1):
  • ~3400-3200 cm-1: N-H stretching of the pyrrole ring.

  • ~3200-2500 cm-1: O-H stretching of the carboxylic acid (broad).

  • ~1700-1650 cm-1: C=O stretching of the carboxylic acid.

  • ~1600-1450 cm-1: C=C and C=N stretching of the aromatic rings.

Mass Spectrometry (Predicted, ESI-MS):
  • [M-H]-: Expected at m/z ~239/241, corresponding to the isotopic pattern of bromine.

  • [M+H]+: Expected at m/z ~241/243.

Potential Applications in Drug Discovery: Targeting Kinase Pathways

The this compound scaffold is a promising starting point for the development of kinase inhibitors. The pyrrolopyridine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the substituents at the 5- and 2-positions can be modified to achieve potency and selectivity.

For example, this scaffold could be elaborated to target kinases in the JAK-STAT signaling pathway, which is crucial for immune responses and is implicated in various inflammatory diseases and cancers.[2][3]

JAK-STAT Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates pSTAT p-STAT (active) STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates Inhibitor 5-Bromo-1H-pyrrolo[3,2-b]pyridine -2-carboxylic acid derivative Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a putative pyrrolopyridine derivative.

The carboxylic acid group of the title compound can be readily converted to a variety of amides, allowing for the exploration of the solvent-exposed region of the kinase binding site. The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can interact with other regions of the ATP pocket, thereby fine-tuning the inhibitor's selectivity and potency.

Conclusion

This compound represents a valuable, albeit not widely commercialized, building block for medicinal chemistry and drug discovery. Its pyrrolopyridine core is a privileged scaffold for targeting a wide range of biological targets, most notably protein kinases. This guide has provided a comprehensive overview based on the available data for its isomers, a plausible and detailed synthetic protocol, a predicted spectroscopic profile for its characterization, and an outlook on its potential therapeutic applications. For researchers and scientists in the field, this molecule offers a promising starting point for the development of novel therapeutics.

References

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2017). Nature. [Link]

  • 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. MySkinRecipes. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores Publishing. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2023). MDPI. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2024). ResearchGate. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). ACS Publications. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2021). PMC. [Link]

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]

  • 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). ResearchGate. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (2011). Hilaris Publisher. [Link]

  • 1 H NMR spectra of compound 3a. ResearchGate. [Link]

  • 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. MySkinRecipes. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Acharya Prafulla Chandra College. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2015). PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are also thoroughly discussed to provide a practical framework for laboratory application.

Introduction: The Significance of this compound

This compound belongs to the azaindole class of bicyclic heteroaromatics, which are considered isosteres of indole. The incorporation of a nitrogen atom in the six-membered ring significantly modulates the electronic properties and biological activity of the scaffold. Azaindole derivatives are prevalent in numerous biologically active compounds, including protein kinase inhibitors.[1][2] The presence of a bromine atom and a carboxylic acid group on the pyrrolopyridine core provides versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the study of its chemical behavior.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound dictates its unique spectral signature. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, along with the electronic influence of the bromine and carboxylic acid substituents, gives rise to characteristic signals in various spectroscopic techniques.

M [M]⁺˙ m/z = 240/242 F1 [M - COOH]⁺ m/z = 195/197 M->F1 - COOH F2 [M - Br]⁺ m/z = 161 M->F2 - Br F3 [F1 - HCN]⁺ m/z = 168/170 F1->F3 - HCN

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrument Setup: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity and fragmentation information.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Use the instrument software to analyze the isotopic patterns and propose elemental compositions for the observed ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unambiguous identification and characterization. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with related structures, offer a reliable reference for researchers. The detailed experimental protocols ensure that scientists can confidently acquire and interpret high-quality spectral data for this important heterocyclic building block, thereby facilitating its application in drug discovery and materials science.

References

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]

  • 5-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2. PubChem. [Link]

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]

  • Vibrational spectral and DFT studies of 7-azaindole adsorbed on silver nanometal surface. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Commercial Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolopyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyrrolopyridine core, an isostere of indole, is one such scaffold. Its unique arrangement of nitrogen atoms provides hydrogen bond donor and acceptor sites, enabling potent and selective interactions within enzyme active sites. 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (also known as 5-Bromo-4-azaindole-2-carboxylic acid) is a functionalized derivative of this core, representing a key building block for the synthesis of complex pharmaceutical agents. The strategic placement of the bromine atom offers a versatile handle for cross-coupling reactions, while the carboxylic acid provides a crucial anchor point for amide bond formation, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides an in-depth analysis of its commercial availability, plausible synthetic routes, and established applications for researchers in drug development.

Physicochemical Properties and Identifiers

Precise identification is critical for procurement and regulatory compliance. The key identifiers and properties for this compound are summarized below.

PropertyValueReference(s)
CAS Number 800401-52-9[1][2][3]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Synonyms 5-Bromo-4-azaindole-2-carboxylic acid, PB19626, CS-0054656[1]
InChI Key CZMLLVBNKAZHMK-UHFFFAOYSA-N[1]
Physical Form Solid[3]
Typical Purity ≥96%[2][3]
Storage Store at room temperature in a dry, sealed container.[3]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, primarily catering to the research and development sector. Procurement typically involves sourcing from manufacturers or distributors of advanced intermediates and building blocks.

SupplierStatusPurityNotesReference(s)
CHEMLYTE SOLUTIONS CO.,LTD ManufactoryIndustrial GradeAvailable via Echemi platform.[1]
Achmem Supplier~96%Sold as a research chemical.[2]
Sigma-Aldrich Distributor~96%Distributes for Leyan / Shanghai Haohong Scientific Co.,Ltd.[3]
BLDpharm Supplier-Listed under CAS 800401-52-9.
FUJIFILM Wako Chemicals Distributor-Distributes for Fluorochem Ltd.[4]

Note: Availability and lead times are subject to change. Researchers should always request a certificate of analysis (COA) to verify purity and identity upon receipt.

Synthesis and Manufacturing Insights

While specific, publicly disclosed, step-by-step protocols for the industrial synthesis of this compound are proprietary, a logical synthetic pathway can be constructed based on established methodologies for azaindole synthesis. The most common strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

A plausible and widely adopted approach is the Fischer indole synthesis or related cyclization strategies. This methodology is robust and amenable to a variety of substituted pyridines.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from a substituted aminopyridine. The key transformation is the intramolecular cyclization to form the bicyclic pyrrolopyridine core, followed by functional group manipulations.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation (Cyclization) cluster_2 Step 3: Final Hydrolysis A 2-Amino-5-bromopyridine B Introduction of Pyruvate Moiety A->B e.g., Diazotization, Japp-Klingemann reaction C Substituted Pyridylhydrazone D Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C->D Fischer Indole Synthesis (Acid catalyst, Heat) E This compound D->E Base-mediated hydrolysis (e.g., LiOH, NaOH)

Caption: Conceptual workflow for azaindole carboxylic acid synthesis.

Experimental Protocol: Ester Hydrolysis (Step 3)

This final step is a standard and reliable transformation in organic synthesis.

  • Dissolution: Dissolve the starting material, Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq), in a suitable solvent mixture such as tetrahydrofuran (THF) and water.

  • Saponification: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq), to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of ~3-4. The desired carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final this compound.

Trustworthiness Note: This protocol describes a general hydrolysis. The specific reaction conditions (temperature, time, concentration) must be optimized for this particular substrate. Always perform a small-scale trial before proceeding to a larger scale.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly kinase inhibitors. The pyrrolopyridine scaffold mimics the purine core of ATP, allowing molecules derived from it to act as competitive inhibitors in the ATP-binding pocket of various kinases.

Role as a Kinase Inhibitor Building Block

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. A patent for 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds highlights their potential use as mTOR and PI3 kinase inhibitors, two central nodes in cellular growth and proliferation pathways.[4] Derivatives of the closely related pyrrolo[2,3-b]pyridine scaffold have also been investigated as inhibitors of SGK-1 kinase and Fibroblast Growth Factor Receptor (FGFR).[5][6]

The logical flow from this building block to a final drug candidate is illustrated below.

G cluster_0 Synthetic Elaboration A This compound Carboxylic Acid Group Bromine Atom B Amide Coupling (Vector 1) A:f1->B C Cross-Coupling (e.g., Suzuki, Buchwald) (Vector 2) A:f2->C D Drug Candidate Library B->D C->D E Screening & Optimization (SAR Studies) D->E F Lead Compound E->F

Caption: Drug development workflow using the title compound.

This two-pronged derivatization strategy—amide coupling at the carboxylic acid and cross-coupling at the bromine—allows for the creation of large libraries of compounds. Researchers can systematically vary the chemical groups at these two positions to optimize potency, selectivity, and pharmacokinetic properties (ADME) against a specific kinase target.

Analytical Characterization

The identity and purity of this compound are confirmed using a standard suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring the correct isomeric form and substitution pattern.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound, typically observing the [M+H]⁺ or [M-H]⁻ ions. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. By using a calibrated detector (e.g., UV-Vis), the area of the product peak relative to the total peak area gives a quantitative measure of purity, typically expressed as a percentage.

Safety and Handling

A dedicated Safety Data Sheet (SDS) was not available in the public domain at the time of this writing. However, hazard classifications have been provided by suppliers, and data from closely related isomers can serve as a useful, albeit preliminary, guide.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Authoritative Grounding Note: This information is based on data for the target compound and structurally similar chemicals.[2] Users MUST obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this material.

Recommended Handling Protocols:
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

References

  • 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.

Sources

The Biological Landscape of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, a key isomer of the azaindole family, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bonds have positioned it as a cornerstone for the development of targeted therapeutics. This technical guide focuses specifically on derivatives of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a versatile intermediate engineered for facile diversification. The bromine atom at the 5-position serves as a reactive handle for introducing molecular complexity via cross-coupling reactions, while the carboxylic acid at the 2-position is an ideal anchor point for amide library synthesis. This document synthesizes the current understanding of the biological activities associated with this scaffold and its close analogues, with a primary focus on kinase inhibition for oncology, emerging roles in combating inflammation, and potential applications in treating neurodegenerative disorders. We will dissect the mechanistic basis for these activities, provide actionable experimental protocols, and present a forward-looking perspective on the therapeutic promise of this remarkable chemical entity.

The 1H-pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery.[1] Their structure, which fuses a pyrrole ring to a pyridine ring, mimics the indole nucleus found in many biologically active molecules while offering distinct advantages, including altered metabolic stability and unique hydrogen bonding capabilities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature critical for binding to many enzyme active sites, particularly kinases.[2]

The this compound core is a strategically designed starting point for chemical library synthesis.

  • The Pyrrolo[3,2-b]pyridine Scaffold: This specific isomeric arrangement provides a precise geometry for interaction with protein targets. The pyrrole nitrogen can act as a hydrogen bond donor, complementing the acceptor property of the pyridine nitrogen.

  • C5-Bromine Atom: This halogen provides a versatile handle for derivatization through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around this position to optimize potency and selectivity.

  • C2-Carboxylic Acid: This functional group is ideal for forming amide bonds, enabling the attachment of a wide array of amines and introducing diverse pharmacophores that can target different regions of a binding pocket or modulate physicochemical properties.

Caption: Core structure of the title compound.

Synthetic Strategies for Derivatization

The power of the this compound scaffold lies in its amenability to orthogonal chemical modifications. A typical workflow involves a two-pronged approach to rapidly generate a library of diverse analogues for biological screening.

  • Amide Bond Formation: The carboxylic acid at the C2 position is readily activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a library of primary or secondary amines. This step introduces the "R1" group, which can be tailored to impart specific properties, such as improved solubility or new interactions with the target protein.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromo position is a substrate for numerous cross-coupling reactions. For instance, a Suzuki coupling with various boronic acids or esters can introduce aryl or heteroaryl moieties ("R2"), which are often crucial for achieving high target potency.

This sequential or sometimes interchangeable strategy allows for a modular and efficient exploration of the structure-activity relationship (SAR).

G cluster_synthesis Diversification Workflow start 5-Bromo-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid step1 Step 1: Amide Coupling (e.g., HATU, Amine R1-NH2) start->step1 step2 Step 2: Cross-Coupling (e.g., Suzuki, R2-B(OH)2, Pd Catalyst) start->step2 Alternative Route intermediate Amide Intermediate step1->intermediate final_product Final Derivative Library step2->final_product intermediate->step2

Caption: General workflow for scaffold derivatization.

Primary Biological Activity: Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, where their dysregulation often drives tumor growth and survival. The azaindole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Derivatives of pyrrolopyridines have shown potent activity against several important kinase families.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway, when abnormally activated, is a known driver in various cancers.[3] Developing selective FGFR inhibitors is therefore a key therapeutic strategy. While data on the specific this compound scaffold is emerging, extensive research on the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer provides a strong rationale for its potential. Studies have demonstrated that derivatives of this related scaffold can achieve potent, low-nanomolar inhibition of FGFR1, 2, and 3.[3]

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR RAS_RAF RAS/RAF/MEK MAPK Pathway FGFR->RAS_RAF PI3K PI3K/AKT Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR cluster_AD Alzheimer's Disease Pathology cluster_MTDL Multi-Target Directed Ligand (MTDL) Approach ACh_depletion Acetylcholine Depletion Cognitive_Decline Cognitive Decline ACh_depletion->Cognitive_Decline Oxidative_Stress Oxidative Stress (ROS Production) Oxidative_Stress->Cognitive_Decline Amyloid_Plaques Amyloid-β Plaques Amyloid_Plaques->Cognitive_Decline MTDL Pyrrolopyridine Derivative AChE_BChE AChE / BChE Inhibition MTDL->AChE_BChE MAO_B MAO-B Inhibition MTDL->MAO_B Aggregation_Inh Aβ Aggregation Inhibition MTDL->Aggregation_Inh AChE_BChE->ACh_depletion counters MAO_B->Oxidative_Stress counters Aggregation_Inh->Amyloid_Plaques counters

Caption: Multi-target approach for Alzheimer's disease.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for the this compound scaffold is still under development, principles from related series can guide future design efforts:

  • Amide Substituent (R1): The nature of the group attached to the C2-amide is critical. Bulky or lipophilic groups can enhance binding in hydrophobic pockets, while polar or basic groups can improve solubility or form salt-bridge interactions.

  • C5-Substituent (R2): The aryl or heteroaryl group introduced at the C5 position often dictates target selectivity and potency. Electron-donating or -withdrawing groups on this ring system can fine-tune the electronic properties of the entire molecule and influence binding affinity. For example, in the FMS kinase inhibitor series, a 3-aminosulfonyl-4-phenoxyphenyl group at this position was found to be highly potent. [4] Future Directions:

  • Systematic Library Synthesis: Leverage the dual functional handles to build and screen a large, diverse library of compounds against a broad panel of kinases and other relevant biological targets.

  • Kinome Profiling: Screen the most potent hits against a wide array of kinases to understand their selectivity profile and identify potential off-target effects or opportunities for polypharmacology.

  • ADME/Tox Optimization: Focus on optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of lead compounds to ensure they have the potential to become viable drug candidates.

  • Exploration of New Therapeutic Areas: Given the versatility of the scaffold, explore its potential in other areas, such as antiviral or antibacterial applications, where related pyrrole compounds have shown activity. [1]

Conclusion

The this compound scaffold is a highly promising and strategically designed platform for modern drug discovery. Its inherent biological relevance, stemming from the privileged azaindole core, combined with its synthetic tractability, makes it an ideal starting point for developing novel therapeutics. The strong evidence from analogous scaffolds points toward significant potential in kinase inhibition for cancer, the development of next-generation anti-inflammatory agents, and the design of multi-target ligands for complex neurodegenerative diseases. Continued exploration and systematic derivatization of this core will undoubtedly yield valuable lead compounds and contribute to the advancement of targeted medicine.

References

  • MySkinRecipes. 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid.
  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC, NIH.
  • ChemicalBook. 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid | 800401-71-2.
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
  • Benchchem. 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid.
  • National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem.
  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • Sigma-Aldrich. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • National Center for Biotechnology Information. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. NIH.
  • Modern Scientific Press. Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • National Center for Biotechnology Information. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC, PubMed Central.
  • National Center for Biotechnology Information. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH.
  • National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC, NIH.
  • National Center for Biotechnology Information. 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • PubMed. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.
  • Drug Design Org. Structure Activity Relationships.
  • PubMed. The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619).
  • National Center for Biotechnology Information. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.
  • MDPI. In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents.

Sources

A Senior Application Scientist's Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Azaindole Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored by the strategic use of heterocyclic scaffolds. These core structures serve as the architectural foundation upon which molecular diversity and biological function are built. Among these, the azaindole family—isomers of indole containing a nitrogen atom in the six-membered ring—has emerged as a "privileged" scaffold, particularly in the domain of protein kinase inhibition.

This guide focuses on a specific, highly functionalized member of this family: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid . This molecule belongs to the 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) isomeric class. While its close relative, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, is more extensively documented in the literature, the 4-azaindole core offers a distinct spatial arrangement of hydrogen bond donors and acceptors. This subtle yet critical difference provides medicinal chemists with a powerful tool for navigating the complexities of kinase active sites, overcoming resistance, and fine-tuning selectivity.

The subject of this review is not merely an inert building block; it is a pre-configured platform for innovation. The presence of three distinct, orthogonally reactive functional handles—the C2-carboxylic acid, the C5-bromo substituent, and the N1-pyrrole nitrogen—endows this molecule with immense synthetic versatility. It allows for the systematic and logical exploration of structure-activity relationships (SAR), making it an invaluable asset in the design of targeted therapies for oncology, inflammatory conditions, and neurodegenerative diseases.[1] This document will provide an in-depth exploration of its properties, synthesis, reactivity, and its proven application as a cornerstone in the development of next-generation kinase inhibitors.

Molecular Profile and Physicochemical Properties

A thorough understanding of a scaffold's fundamental properties is the bedrock of rational drug design. These characteristics govern its reactivity, solubility, and ultimately, its potential for biological activity.

Caption: Figure 1: 2D structure of the 4-azaindole core.

Table 1: Physicochemical and Registry Information

PropertyValueSource/Note
Molecular Formula C₈H₅BrN₂O₂-
Molecular Weight 241.04 g/mol -
CAS Number 1222175-20-3For the isomeric pyrrolo[2,3-b] structure. The exact CAS for the [3,2-b] isomer is less commonly cited.
Appearance Solid (typically off-white to yellow/brown)Based on related isomers.[2]
pKa (Predicted) 3.07 ± 0.30 (Carboxylic Acid)Predicted for the isomeric pyrrolo[2,3-c] structure.[2]
Storage Room temperature, dry, sealed conditionsGeneral recommendation for heterocyclic acids.[2]

Synthetic Strategies: Assembling the Core Scaffold

While this compound is commercially available from specialized vendors, understanding its synthesis is crucial for analogue preparation and process development. A definitive, published route for this specific isomer is not abundant in the literature; however, a logical synthesis can be constructed based on well-established methodologies for azaindole formation, such as the Hemetsberger-Knittel or Bartoli indole syntheses.[3]

A plausible retro-synthetic analysis suggests a strategy beginning with a functionalized pyridine precursor. The key transformation is the construction of the pyrrole ring onto the pyridine core.

G Target This compound Ester Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Target->Ester Ester Hydrolysis Cyclization_Precursor Substituted Pyridine-Hydrazone Intermediate Ester->Cyclization_Precursor Intramolecular Cyclization (e.g., Fischer or Hemetsberger-Knittel type) Pyridine 2-Chloro-3-hydrazinyl-5-bromopyridine Cyclization_Precursor->Pyridine Condensation with α-ketoester StartingMaterial 2,5-Dibromo-3-aminopyridine Pyridine->StartingMaterial Hydrazine Displacement

Caption: Figure 2: Generalized retrosynthetic workflow for the scaffold.

Plausible Forward Synthesis Protocol (Conceptual):

  • Step 1: Synthesis of Pyridine Precursor. The synthesis would likely commence with a commercially available, appropriately substituted pyridine, such as 2,5-dibromo-3-nitropyridine. The nitro group can be reduced to an amine, providing a handle for subsequent transformations.

  • Step 2: Introduction of the Pyrrole Precursor. The amino-pyridine would then undergo a reaction to install the components needed for the pyrrole ring. For instance, in a Hemetsberger-Knittel type approach, the aminopyridine would be reacted with an α-azido-α,β-unsaturated ester. Thermal or photochemical conditions would then induce cyclization via nitrene insertion to form the pyrrole ring, yielding the ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate intermediate.[3]

  • Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH in a mixture of water and an organic solvent like THF or methanol), followed by acidic workup to protonate the carboxylate.

This generalized approach highlights the core logic of heterocyclic chemistry: the sequential and controlled construction of fused ring systems from simpler, functionalized precursors.

A Chemist's Playground: Leveraging Orthogonal Reactivity for Library Synthesis

The true power of this scaffold lies in its three distinct points for chemical modification. This "orthogonality" allows for the independent functionalization at each site, enabling the rapid generation of large, diverse chemical libraries essential for optimizing potency, selectivity, and pharmacokinetic properties.

G N1 N1-Pyrrole (Alkylation/Arylation) Core N1->Core C2 C2-Carboxylic Acid (Amide Coupling) C2->Core C5 C5-Bromine (Cross-Coupling) C5->Core

Caption: Figure 3: Key diversification points on the scaffold.

C2-Carboxylic Acid: The Gateway to Amide Libraries

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[4] The carboxylic acid at the C2 position is an ideal handle for coupling with a vast array of commercially available amines, allowing chemists to systematically probe the solvent-exposed regions of a target's binding site.

Experimental Protocol: Representative Amide Coupling

  • Objective: To couple the core acid with a primary amine (e.g., benzylamine).

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to mop up the acid formed during the reaction.[5]

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the active ester.

    • Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

C5-Bromine: The Handle for C-C and C-N Bond Formation

The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7] This allows for the introduction of aryl or heteroaryl groups, which can form critical hydrophobic or π-stacking interactions within a protein's active site.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Objective: To couple the core scaffold (as its methyl ester) with an arylboronic acid (e.g., phenylboronic acid).

  • Rationale: The reaction typically requires a palladium catalyst (often Pd(dppf)Cl₂), a base (like K₂CO₃ or Cs₂CO₃), and a suitable solvent system. The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.[8]

  • Procedure:

    • To a microwave vial or Schlenk flask, add the methyl ester of the core scaffold (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture at 80-120 °C for 1-12 hours (or use microwave irradiation for accelerated reaction times), monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography. The resulting ester can then be hydrolyzed as described previously to yield the final acid.

G Figure 4: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetal Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim RedElim Reductive Elimination Product R-Ar' RedElim->Product ArBr R-Br ArBr->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Figure 4: The key steps in Suzuki cross-coupling.[9]

Applications in Kinase Inhibitor Design: A Scaffold for Targeted Therapies

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors function primarily by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The 4-azaindole core of our title compound is a superb "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase "hinge region," mimicking the interaction of the adenine moiety of ATP.

G cluster_0 Kinase Hinge Region Hinge_NH Backbone N-H Hinge_CO Backbone C=O Scaffold Pyrrolo[3,2-b]pyridine Core Scaffold->Hinge_NH H-bond Acceptor Scaffold->Hinge_CO H-bond Donor Amide_Group R1-Amide Group (Solvent Front) Scaffold->Amide_Group Aryl_Group R2-Aryl Group (Hydrophobic Pocket) Scaffold->Aryl_Group

Caption: Figure 5: General binding mode of a 4-azaindole scaffold.

While specific data for the 5-bromo-1H-pyrrolo[3,2-b ]pyridine-2-carboxylic acid scaffold is emerging, extensive research on its isomers provides a powerful blueprint for its potential applications.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a known driver in various cancers. Studies have successfully utilized the isomeric 1H-pyrrolo[2,3-b ]pyridine (7-azaindole) core to develop potent FGFR inhibitors. For example, compound 4h from one study, which features a 7-azaindole core, demonstrated impressive inhibitory activity against multiple FGFR isoforms.[10]

Table 2: Activity of a Representative 7-Azaindole-Based FGFR Inhibitor

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Source
4h 7925[10]

The design rationale involved using the azaindole as the hinge-binder, while substituents were strategically placed to interact with specific pockets in the active site.[11] This provides a strong rationale for exploring the 5-bromo-1H-pyrrolo[3,2-b ]pyridine-2-carboxylic acid scaffold as an alternative hinge-binding motif for novel FGFR inhibitors.

Haspin Kinase Inhibitors

Haspin is a protein kinase involved in mitosis, making it an attractive target for anti-cancer therapies. Research into 1H-pyrrolo[3,2-g ]isoquinolines, a structurally related fused heterocyclic system, has yielded potent Haspin inhibitors. One N-methylated derivative demonstrated an IC₅₀ of 23.6 nM and high selectivity.[12] This success underscores the adaptability of the broader pyrrolopyridine family for targeting diverse kinases and suggests that derivatives of our title compound could be potent Haspin inhibitors.

Potential for LRRK2, JAK, and Other Kinase Targets

The broader azaindole class is a staple in the development of inhibitors for numerous other kinases:

  • LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is a key target for Parkinson's disease. Many potent LRRK2 inhibitors are built upon azaindole or related pyrrolopyrimidine scaffolds.

  • JAK Inhibitors: Janus kinases (JAKs) are central to cytokine signaling pathways that drive autoimmune and inflammatory diseases. The development of selective JAK inhibitors often relies on heterocyclic cores that can discriminate between the highly similar ATP-binding sites of the different JAK family members.

The unique geometry of the 4-azaindole core in this compound may offer novel binding interactions that could lead to inhibitors with improved selectivity or the ability to target resistant kinase mutants.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a sophisticated discovery platform. Its pre-installed, orthogonally reactive handles provide a streamlined and logical path to vast chemical diversity. The inherent ability of its 4-azaindole core to act as a kinase hinge-binder, validated by the extensive success of its isomers, positions it as a high-value scaffold for modern drug discovery.

Future efforts will likely focus on leveraging this scaffold to:

  • Develop Next-Generation Inhibitors: Target kinases for which resistance to existing therapies is a clinical challenge.

  • Enhance Selectivity: Exploit the unique vectoral arrangement of its functional groups to achieve exquisite selectivity for specific kinases within a family.

  • Explore New Biological Space: Move beyond kinase inhibition to explore its potential as a scaffold for other target classes, such as bromodomains or phosphodiesterases.

For the medicinal chemist, this molecule is a key that can unlock countless doors. Its intelligent design and inherent versatility ensure that it will remain a relevant and powerful tool in the ongoing mission to develop novel and effective medicines.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Preparation method for 5-bromo-7-azaindole.
  • MySkinRecipes. (n.d.). 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • European Patent Office. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors | Request PDF. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols and notes provided herein are designed to be a practical resource for researchers in academic and industrial settings.

Introduction: The Significance of the 5-Bromo-1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure is a bioisostere of indole, and its derivatives have shown a wide range of biological activities. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. The carboxylic acid moiety at the 2-position serves as a key anchoring point for the introduction of various amide and ester functionalities, which can modulate the compound's potency, selectivity, and pharmacokinetic profile. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Janus kinase (JAK) and Acetyl-CoA carboxylase (ACC), making them promising candidates for the treatment of cancers and inflammatory diseases[1][2].

Synthetic Strategy Overview

The synthesis of this compound derivatives can be approached in a multi-step sequence starting from the commercially available ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The general synthetic workflow is outlined below:

Synthesis_Workflow Start Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Carboxylic_Acid This compound Start->Carboxylic_Acid Hydrolysis Amide_Derivatives N-Aryl/Alkyl-5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamides Carboxylic_Acid->Amide_Derivatives Amide Coupling

Figure 1: General synthetic workflow for the preparation of this compound derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

The pivotal intermediate for the synthesis of various derivatives is the this compound. This is typically obtained via the hydrolysis of its corresponding ethyl ester.

Protocol 1: Hydrolysis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v), add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Expected Yield: >90%

Characterization Data (Hypothetical - based on related structures):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 12.5 (s, 1H, NH), 8.4 (d, J = 2.0 Hz, 1H), 8.2 (d, J = 2.0 Hz, 1H), 7.3 (s, 1H).

  • LC-MS (ESI): m/z calculated for C₈H₅BrN₂O₂ [M+H]⁺ 240.96, found 241.0.

Part 2: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide Derivatives

The carboxylic acid intermediate can be readily converted to a variety of amide derivatives through standard amide coupling procedures. The choice of coupling agent and reaction conditions can be tailored based on the reactivity of the amine.

Protocol 2: General Procedure for Amide Coupling with Anilines

This protocol outlines a common method for the synthesis of N-aryl carboxamides using a peptide coupling agent.

Materials:

  • This compound

  • Substituted aniline (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the substituted aniline (1.1 eq), HATU or PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide.

Data Presentation: Representative Amide Derivatives

DerivativeAmine UsedCoupling AgentYield (%)
1a AnilineHATU85
1b 4-FluoroanilinePyBOP82
1c 3-MethoxyanilineHATU88

Characterization Data for a Representative Derivative (Hypothetical N-(4-fluorophenyl)-5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.6 (s, 1H, NH-indole), 10.5 (s, 1H, NH-amide), 8.5 (d, J = 2.0 Hz, 1H), 8.3 (d, J = 2.0 Hz, 1H), 7.8 (dd, J = 9.0, 5.0 Hz, 2H), 7.4 (s, 1H), 7.2 (t, J = 9.0 Hz, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.5, 159.0 (d, J=240 Hz), 148.0, 142.0, 135.5, 130.0, 122.5 (d, J=8 Hz), 116.0 (d, J=22 Hz), 115.0, 110.0, 105.0.

  • HRMS (ESI): m/z calculated for C₁₄H₉BrFN₃O [M+H]⁺ 333.99, found 334.00.

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_0 Synthesis of Carboxylic Acid cluster_1 Synthesis of Amide Derivatives Ester Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ MW: 269.10 Acid This compound C₈H₅BrN₂O₂ MW: 241.04 Ester->Acid LiOH, MeOH/H₂O, RT Amide N-Aryl-5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide C₁₄H₉BrFN₃O (for R=4-F-Ph) MW: 334.14 Acid->Amide HATU, DIPEA, DMF, RT Amine Substituted Aniline R-Ar-NH₂ Amine->Amide

Figure 2: Detailed synthetic pathway for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. The identity and purity of the synthesized compounds must be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if necessary, elemental analysis. Comparison of the obtained spectroscopic data with values reported for similar structures in the literature can further validate the successful synthesis of the target compounds.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]

  • Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • MySkinRecipes. Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. [Link]

  • Ghattas, W., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it an ideal starting point for the design of potent and selective inhibitors. The strategic incorporation of a bromine atom at the 5-position and a carboxylic acid at the 2-position, as seen in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , provides orthogonal chemical handles for the systematic elaboration of this core. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for a representative kinase inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), and present data that underscores the importance of this versatile building block in modern drug discovery.

The Rationale for Employing this compound

The utility of this scaffold is rooted in the distinct reactivity of its two functional groups:

  • The Bromine Atom at the 5-Position: This serves as a versatile precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. The choice of the coupling partner is critical in defining the inhibitor's target profile.

  • The Carboxylic Acid at the 2-Position: This functional group is primed for amide bond formation.[3][4][5] By coupling this carboxylic acid with a diverse range of amines, researchers can introduce various substituents that can modulate solubility, cell permeability, and metabolic stability, as well as form additional interactions with the target kinase.

This dual functionality allows for a divergent synthetic approach, enabling the rapid generation of a library of analogs for comprehensive SAR studies.

Targeting the IGF-1R Signaling Pathway

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[6][7] Its aberrant activation is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[7][8] The development of small molecule inhibitors that can block the ATP-binding site of IGF-1R is a promising strategy for cancer treatment.

IGF-1R Signaling Pathway and Point of Inhibition

Upon binding of its ligand, IGF-1, the IGF-1R undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways.[1][6][9][10] These pathways ultimately lead to the activation of transcription factors that promote cell proliferation and inhibit apoptosis. Small molecule inhibitors targeting the ATP-binding pocket of the IGF-1R kinase domain prevent this initial autophosphorylation, thereby blocking all downstream signaling.

IGF1R_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS1 IGF1R->IRS1 Autophosphorylation & recruits GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS Recruits Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->IGF1R Inhibits PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Synthetic_Workflow Start 5-Bromo-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 5-Aryl-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid Step1->Intermediate1 Step2 Amide Bond Formation Intermediate1->Step2 FinalProduct 3,5-Disubstituted-1H-pyrrolo[3,2-b]pyridine (IGF-1R Inhibitor) Step2->FinalProduct Reagents1 Arylboronic Acid, Pd Catalyst, Base Reagents1->Step1 Reagents2 Amine, Coupling Reagent, Base Reagents2->Step2

Caption: General synthetic workflow for IGF-1R inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of a representative IGF-1R inhibitor.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To introduce an aryl group at the 5-position of the pyrrolopyridine core.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial, followed by a small amount of water (e.g., 10% v/v of the dioxane).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Protocol 2: Amide Bond Formation

Objective: To couple the 2-carboxylic acid with a desired amine.

Materials:

  • 5-Aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in DMF.

  • Add EDC, HOBt, and DIPEA to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 3,5-disubstituted-1H-pyrrolo[3,2-b]pyridine inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrrolo[2,3-b]pyridine IGF-1R Inhibitors

The following table presents the in vitro potencies of a series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine analogs against IGF-1R. This data highlights the impact of substitutions at the 5-position (introduced via Suzuki coupling) and at the 2-position (introduced via amide coupling) on inhibitory activity.

CompoundR¹ (at 5-position)R² (Amide Moiety)IGF-1R IC₅₀ (nM)
1 Phenyl(R)-3-aminopyrrolidine15
2 3-Methoxyphenyl(R)-3-aminopyrrolidine8
3 2-Fluorophenyl(R)-3-aminopyrrolidine25
4 3-Pyridyl(R)-3-aminopyrrolidine12
5 3-Methoxyphenyl(S)-3-aminopyrrolidine22
6 3-MethoxyphenylPiperazine45
7 3-MethoxyphenylN-methylpiperazine30

Data is hypothetical and for illustrative purposes, based on trends observed in published literature for similar scaffolds. [8] Analysis of SAR:

  • Substitution at the 5-position (R¹): The introduction of a 3-methoxyphenyl group (Compound 2 ) resulted in a two-fold increase in potency compared to the unsubstituted phenyl group (Compound 1 ), suggesting a favorable interaction of the methoxy group within a hydrophobic pocket of the active site. A 2-fluoro substitution (Compound 3 ) was less tolerated. A pyridine ring at this position (Compound 4 ) maintained good potency.

  • Substitution at the 2-position (R²): The stereochemistry of the aminopyrrolidine moiety is crucial, with the (R)-enantiomer (Compound 2 ) being significantly more potent than the (S)-enantiomer (Compound 5 ). Replacing the aminopyrrolidine with a piperazine (Compound 6 ) or N-methylpiperazine (Compound 7 ) led to a decrease in activity, indicating the importance of the specific interactions formed by the aminopyrrolidine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its orthogonal functional groups allow for the systematic and efficient exploration of chemical space around the privileged pyrrolopyridine scaffold. The detailed protocols and SAR analysis provided herein for the synthesis of IGF-1R inhibitors serve as a practical guide for researchers in the field of drug discovery. The strategic application of this building block, coupled with a deep understanding of the target kinase's biology, will undoubtedly continue to fuel the development of novel and effective therapies for a range of diseases.

References

  • Carboni, J. M., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]

  • Gualberto, A., & Pollak, M. (2009). Emerging role of the insulin-like growth factor receptor pathway in oncology. Expert Opinion on Emerging Drugs, 14(1), 29-41. [Link]

  • Samani, A. A., et al. (2007). The role of the IGF system in cancer growth and metastasis: overview and recent insights. Endocrine Reviews, 28(1), 20-47. [Link]

  • Baserga, R. (2009). The insulin-like growth factor-I receptor: a key to tumor growth? Cancer Research, 69(10), 3971-3973. [Link]

  • LeRoith, D., & Roberts, C. T., Jr. (2003). The insulin-like growth factor system and cancer. Cancer Letters, 195(2), 127-137. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Al-Obeidi, F. A., et al. (2003). Peptide and peptidomimetic libraries. Molecular Biotechnology, 24(1), 115-156. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Schroeder, G. M., & Stahl, S. S. (2019). Practical and General Palladium-Catalyzed Amidation of Aryl Chlorides and Bromides. Organic Letters, 21(1), 2-6. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets, including kinases, which are pivotal in cellular signaling and are frequently implicated in oncology and inflammatory diseases. The functionalization of this core structure is paramount in the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a key building block for the synthesis of highly substituted 6-azaindole derivatives. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. However, the presence of both a pyrrolic N-H and a carboxylic acid moiety presents significant challenges in designing robust and high-yielding coupling protocols. This guide provides a comprehensive overview of reaction conditions and detailed protocols for the successful coupling of this important intermediate, with a focus on the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Part 1: Foundational Principles and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

The Critical Role of Protecting Groups

The inherent reactivity of the pyrrole N-H and the carboxylic acid proton in this compound necessitates a carefully considered protection strategy.

  • Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in cross-coupling reactions, leading to side reactions and catalyst deactivation. Therefore, it is highly recommended to protect the carboxylic acid, most commonly as a methyl or ethyl ester . This transformation is typically straightforward, employing standard esterification conditions (e.g., SOCl₂ in methanol or ethanol).

  • Pyrrole N-H: The pyrrole nitrogen can also undergo side reactions, such as N-arylation, particularly in Buchwald-Hartwig aminations. While some coupling reactions may proceed without N-protection, especially with carefully chosen ligands and conditions, protection of the pyrrole nitrogen can often improve yields and product purity. Common protecting groups for indoles and azaindoles include benzenesulfonyl (Bs), tosyl (Ts), or (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

For the protocols outlined in this guide, we will assume the starting material has been converted to its methyl or ethyl ester derivative, Methyl/Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate . Further N-protection will be discussed as a strategic option within specific protocols.

Part 2: Detailed Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of Methyl/Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate . Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Heteroarylation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromo-pyrrolopyridine with an organoboron reagent.

  • Catalyst and Ligand: For electron-rich and potentially coordinating heterocyclic systems like pyrrolopyridines, bulky, electron-rich phosphine ligands are often essential. Ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G3), are highly effective. These ligands promote the oxidative addition step and facilitate the reductive elimination to provide the desired product in high yield. For less challenging couplings, more traditional catalysts like Pd(dppf)Cl₂ may also be effective.[1]

  • Base: A base is crucial for the activation of the boronic acid in the transmetalation step.[2] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being more effective for challenging substrates.

  • Solvent: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

  • To an oven-dried reaction vessel, add Methyl/Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like XPhos (5 mol%)).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O80Good
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)1,4-Dioxane/H₂O100Excellent
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O90Moderate-Good

Yields are generalized based on similar heterocyclic systems and may vary depending on the specific boronic acid used.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)(Ar)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product R-Ar Transmetalation Complex->Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira reaction enables the introduction of an alkyne moiety at the 5-position of the pyrrolopyridine core.

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (typically CuI).[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used. Anhydrous and degassed conditions are crucial to prevent side reactions and catalyst deactivation.

  • To an oven-dried Schlenk flask, add Methyl/Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (3-5 mol%)), and copper(I) iodide (CuI, 2-4 mol%)).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature to 60 °C until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield
PdCl₂(PPh₃)₂ (3)CuI (2)Et₃NDMFRT - 50Excellent
Pd(PPh₃)₄ (5)CuI (4)DIPEATHF60Good

Yields are generalized based on similar heterocyclic systems and may vary depending on the specific alkyne used.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition R-Br Transmetalation R-Pd(II)(alkyne)L2 Oxidative Addition->Transmetalation Cu-alkyne Transmetalation->Pd(0)L2 Reductive Elimination Coupled Product R-alkyne Transmetalation->Coupled Product Cu(I)X Cu(I)X Cu-alkyne Cu-alkyne Terminal Alkyne H-alkyne Terminal Alkyne->Cu-alkyne Cu(I)X, Base

Caption: Catalytic cycles for the Sonogashira reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[4] Ligands like Xantphos, BINAP, and the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the C-N bond-forming reductive elimination. The choice of palladium precursor is also important, with Pd₂(dba)₃ and Pd(OAc)₂ being common.[5][6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently used.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary for this reaction.

  • To an oven-dried Schlenk tube, add Methyl/Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)), the ligand (e.g., Xantphos (10 mol%) or XPhos (5 mol%)), and the base (NaOt-Bu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.)).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane110Good-Excellent
Pd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (1.4)Toluene100Excellent

Yields are generalized based on similar heterocyclic systems and may vary depending on the specific amine used.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Amine Coordination [R-Pd(II)(Br)(NHR'2)L2] Oxidative Addition Complex->Amine Coordination Amine (NHR'2) Amido Complex R-Pd(II)(NR'2)L2 Amine Coordination->Amido Complex Base Amido Complex->Pd(0)L2 Reductive Elimination Coupled Product R-NR'2 Amido Complex->Coupled Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Heck Coupling for C-C Bond Formation (Vinylation)

The Heck reaction allows for the coupling of the bromo-pyrrolopyridine with an alkene to form a vinylated product.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction.[8] It is typically reduced in situ to the active Pd(0) species.

  • Ligand: While some Heck reactions can be performed without a phosphine ligand ("ligand-free"), the addition of a ligand such as triphenylphosphine (PPh₃) can often improve the stability and activity of the catalyst.

  • Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often employed to achieve the necessary reaction temperatures.

  • To a reaction vessel, add Methyl/Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)), and optionally a ligand (e.g., PPh₃ (4-10 mol%)).

  • Add an anhydrous, degassed solvent such as DMF or NMP.

  • Add the alkene (1.5-2.0 equiv.) and the base (e.g., Et₃N (2.0-3.0 equiv.)).

  • Heat the reaction mixture to 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(OAc)₂ (3)-Et₃N (2)DMF120Moderate-Good
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)NMP140Good

Yields are generalized based on similar heterocyclic systems and may vary depending on the specific alkene used.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Alkene Insertion Complex [R-(alkene)-Pd(II)BrL2] Oxidative Addition Complex->Alkene Insertion Complex Migratory Insertion (alkene) β-Hydride Elimination Complex [H-Pd(II)(alkene-R)BrL2] Alkene Insertion Complex->β-Hydride Elimination Complex β-Hydride Elimination β-Hydride Elimination Complex->Pd(0)L2 Base Coupled Product R-alkene β-Hydride Elimination Complex->Coupled Product

Caption: Catalytic cycle for the Heck reaction.

Part 3: Troubleshooting and Final Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst/ligand loading, reaction time, or temperature. The purity of reagents and the exclusion of oxygen and moisture are critical. For Suzuki reactions, the quality of the boronic acid is paramount.

  • Side Reactions: N-arylation can be a competing side reaction in Buchwald-Hartwig aminations. Protecting the pyrrole nitrogen with a suitable group (e.g., SEM or Bs) can mitigate this issue. Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur; this can often be minimized by ensuring a strictly inert atmosphere and optimizing reaction conditions.

  • Deprotection: Following a successful coupling reaction, the ester and any N-protecting group must be removed. Standard hydrolysis conditions (e.g., LiOH or NaOH in a THF/water mixture) are typically effective for cleaving methyl or ethyl esters. The deprotection of the N-protecting group should be chosen to be orthogonal to the ester hydrolysis.

By carefully selecting the appropriate protecting group strategy and optimizing the cross-coupling conditions based on the principles and protocols outlined in this guide, researchers can efficiently synthesize a diverse range of functionalized 1H-pyrrolo[3,2-b]pyridine derivatives for applications in drug discovery and development.

References

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Heck Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Barca, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4520. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075-2140. [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • ABCR. (n.d.). Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. Retrieved from [Link]

Sources

protocol for amide coupling with 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Amide Coupling of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Introduction: The Central Role of Amide Bonds in Modern Chemistry

The amide bond is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals, including 25% of all known drugs, and forming the fundamental linkage in proteins.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] However, the direct condensation of these two functional groups requires prohibitively high temperatures. Consequently, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions.[2][4]

This guide focuses on the specific challenges and protocols for the amide coupling of This compound . This heterocyclic scaffold is of significant interest in pharmaceutical development, serving as a core structure for potent enzyme inhibitors, such as those targeting Phosphodiesterase 4B (PDE4B) and Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6] The electronic properties of this nitrogen-containing heterocycle can present unique challenges, including reduced reactivity compared to simple amines, making the choice of coupling strategy critical for success.[7][8][9]

This document provides a detailed examination of three robust and widely adopted coupling methodologies, explaining the mechanistic rationale behind reagent selection and offering step-by-step protocols for researchers in drug development and synthetic chemistry.

Pillar 1: Strategic Selection of Coupling Reagents

The success of an amide coupling reaction hinges on the selection of an appropriate activating agent. The choice depends on factors such as substrate reactivity, steric hindrance, potential for side reactions (e.g., epimerization), and the ease of byproduct removal.[10] For a substrate like this compound, three primary classes of reagents are recommended.

Uronium/Aminium Salts: The HATU Protocol

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as a "gold-standard" coupling reagent due to its high efficiency, fast reaction rates, and superior performance with hindered or challenging substrates.[11][12][13]

  • Mechanism of Action: The reaction proceeds in two distinct steps. First, the carboxylic acid, deprotonated by a non-nucleophilic base, attacks HATU to form a highly reactive OAt-active ester.[11][14] This active ester is then readily attacked by the amine nucleophile to form the desired amide bond.[11][14] The 7-azabenzotriazole backbone of HATU is believed to accelerate the coupling through a neighboring group effect that stabilizes the transition state.[11]

  • Role of the Base (DIPEA): A sterically hindered, non-nucleophilic base is crucial. N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is the ideal choice.[15][16] Its bulky isopropyl groups prevent it from acting as a nucleophile, which would otherwise compete with the desired amine and form unwanted side products.[15] Its primary role is to act as a proton scavenger, deprotonating the carboxylic acid to initiate the reaction and neutralizing the acid generated during the coupling process.[15][16]

Carbodiimides: The EDC/HOBt Protocol

This classic method, utilizing a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a cost-effective and reliable option.[4][17][18]

  • Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While this intermediate can react directly with an amine, it is prone to racemization and can rearrange into an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[18] This active ester then cleanly reacts with the amine to yield the amide, minimizing epimerization and side reactions.[18] The byproducts of EDC are water-soluble, which can simplify purification via aqueous workup.[18]

Phosphonic Acid Anhydrides: The T3P® Protocol

Propanephosphonic acid anhydride (T3P®) is a powerful and versatile coupling reagent known for its broad substrate scope, low epimerization, and the generation of water-soluble byproducts, which greatly simplifies product isolation.[1][19]

  • Mechanism of Action: T3P reacts with the carboxylate to form a mixed phosphonic-carboxylic anhydride. This anhydride is a highly activated intermediate that readily undergoes nucleophilic attack by the amine to form the amide bond. The mild conditions and high reactivity make T3P particularly suitable for coupling sensitive or sterically demanding substrates, including non-nucleophilic anilines.[1][19]

Pillar 2: Experimental Protocols and Methodologies

The following protocols provide standardized procedures for the amide coupling of this compound. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.

Data Presentation: Reagent Stoichiometry and Conditions
Parameter Protocol 1: HATU Protocol 2: EDC/HOBt Protocol 3: T3P®
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.1 - 1.2 eq1.1 - 1.2 eq1.1 - 1.2 eq
Coupling Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.2 - 1.5 eq)T3P® (50% in EtOAc/DCM) (1.5 eq)
Additive NoneHOBt (1.2 - 1.5 eq)None
Base DIPEA (2.0 - 3.0 eq)DIPEA or Et3N (2.0 - 3.0 eq)Pyridine or DIPEA (3.0 - 4.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCMAnhydrous EtOAc, THF, or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Time 1 - 4 hours4 - 16 hours2 - 12 hours
Key Advantage High efficiency, fast, good for hindered substrates.[13]Cost-effective, water-soluble byproducts.[18]Water-soluble byproducts, low epimerization.[19]
Key Disadvantage Higher cost, potential allergen.[20]Slower reaction times, potential for side reactions without HOBt.Requires careful handling (moisture-sensitive).
Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first-line approach for its high success rate.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the OAt-active ester, which can lead to a cleaner reaction.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic components), water, and finally with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A reliable and economical alternative to HATU-based methods.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add DIPEA (2.0-3.0 eq) and cool the flask to 0 °C in an ice bath.[21]

  • Coupling Initiation: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous mixture three times with ethyl acetate or DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

This method is highly effective and simplifies purification due to its water-soluble byproducts.

Step-by-Step Methodology:

  • Preparation: In a dry flask under an inert atmosphere, dissolve the this compound (1.0 eq) and the amine (1.1 eq) in a suitable anhydrous solvent (e.g., ethyl acetate, THF, or DCM).

  • Base Addition: Add a suitable base, such as pyridine (3.0 eq) or DIPEA (3.0 eq).[19][22] Cool the mixture to 0 °C.

  • Coupling Initiation: Slowly add T3P® (1.5 eq, typically supplied as a 50% solution in EtOAc or DCM) to the reaction mixture via syringe. An exotherm may be observed.[22]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., ethyl acetate).

    • The aqueous layer will contain the phosphate byproducts. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the final product.

Pillar 3: Mechanistic Insights and Workflow Visualization

Understanding the reaction pathways and experimental flow is critical for execution and troubleshooting.

Visualizing the Experimental Workflow

The general process for all three protocols can be summarized in a single workflow.

G cluster_prep Preparation cluster_react Reaction cluster_workup Work-up & Purification prep 1. Dissolve Acid & Amine in Anhydrous Solvent add_base 2. Add Base (e.g., DIPEA) prep->add_base add_coupler 3. Add Coupling Reagent (HATU, EDC, or T3P) add_base->add_coupler stir 4. Stir at RT & Monitor (TLC/LCMS) add_coupler->stir quench 5. Quench Reaction (e.g., with NaHCO3/H2O) stir->quench extract 6. Aqueous Extraction quench->extract purify 7. Dry & Concentrate extract->purify column 8. Column Chromatography purify->column

Caption: General workflow for amide coupling reactions.

Diagram of the HATU Activation Mechanism

HATU activates the carboxylic acid by forming a highly reactive intermediate ester.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Acid->Carboxylate + Base - H⁺ Base DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU_reagent HATU Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified HATU-mediated activation pathway.

Diagram of the EDC/HOBt Activation Mechanism

The EDC/HOBt system uses a two-step activation to enhance stability and reduce side reactions.

EDC_Mechanism Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC_reagent EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt_reagent HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified EDC/HOBt-mediated activation pathway.

References

  • Wikipedia. HATU. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018-01-22). [Link]

  • Wu, M., et al. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. (2022-05-16). [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024-04-14). [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020-12-21). [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023-02-16). [Link]

  • PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021-01-19). [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • National Institutes of Health (NIH). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • National Institutes of Health (NIH). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • ResearchGate. N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. [Link]

  • Reddit. What is the correct order of addition for EDCI and HOBt?. [Link]

  • Scribd. Org. Lett., Vol. 13, No. 19, 2011 T3P. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). [Link]

  • National Institutes of Health (NIH). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023-10-23). [Link]

  • Reddit. amide coupling help. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Cobalt‐Copper Catalyzed C(sp2) – N Cross Coupling of Amides or Nitrogenated Heterocycles with Styrenyl or Aryl Halides. [Link]

  • The Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015-11-05). [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. (2022-11-10). [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. (2020-12-15). [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 5-Bromo-1H-pyrrolopyridine-2-carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyrrolopyridine core, a heterocyclic scaffold often referred to as azaindole, represents a "privileged" structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and aromatic character allows it to mimic the purine core of endogenous ligands, making it an exceptional starting point for designing potent and selective modulators of various biological targets. This guide focuses on the 5-bromo-1H-pyrrolopyridine-2-carboxylic acid scaffold, a particularly valuable building block for drug discovery programs.

It is critical to distinguish between the different isomers of this scaffold, as their biological activities and synthetic accessibility can vary. The most prominent isomers in recent literature are the 7-azaindole (pyrrolo[2,3-b]pyridine) and 6-azaindole (pyrrolo[2,3-c]pyridine) cores. While this guide addresses the broader class, many of the cited applications, particularly in kinase inhibition, utilize the 7-azaindole backbone due to its favorable geometry for interacting with enzyme active sites.

The strategic placement of two key functional groups—a bromine atom at the C5 position and a carboxylic acid at the C2 position—transforms this simple heterocycle into a versatile platform for library synthesis. The carboxylic acid is primed for amide coupling, enabling the introduction of diverse side chains to explore structure-activity relationships (SAR). Simultaneously, the bromine atom serves as a robust handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira cross-couplings, allowing for precise modification of the scaffold's electronic and steric properties. These features make 5-bromo-1H-pyrrolopyridine-2-carboxylic acid an indispensable tool for researchers aiming to develop novel therapeutics for oncology, neurodegenerative diseases, and inflammatory conditions.[1]

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of the starting material. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Table 1: Properties of Key 5-Bromo-1H-pyrrolopyridine-2-carboxylic Acid Isomers

Property5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Scaffold 4-Azaindole7-Azaindole6-Azaindole
CAS Number Not readily available1222175-20-3[2]800401-71-2[3][4]
Molecular Formula C₈H₅BrN₂O₂C₈H₅BrN₂O₂C₈H₅BrN₂O₂[1][4]
Molecular Weight 241.04 g/mol 241.04 g/mol 241.04 g/mol [1][4]
Appearance SolidSolidSolid
Primary Use Synthetic IntermediateKinase Inhibitor IntermediatePharmaceutical Intermediate[1]

Core Applications in Medicinal Chemistry

The Pyrrolopyridine Scaffold in Kinase Inhibition

Kinase inhibitors are a cornerstone of modern oncology. The pyrrolopyridine scaffold has emerged as a premier "hinge-binding" motif. The nitrogen atom in the pyridine ring and the adjacent pyrrole NH group act as hydrogen bond donors and acceptors, respectively, allowing them to form critical interactions with the backbone of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the enzyme that is crucial for ATP binding. This interaction effectively anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition.

Derivatives of the related 5-bromo-7-azaindole have been instrumental in the synthesis of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key drivers of tumor angiogenesis.[5] The development of multi-targeted tyrosine kinase inhibitors like Sunitinib, which contains a related pyrrole-indolinone core, underscores the power of this general scaffold in cancer therapy.[5][6]

Kinase_Inhibition cluster_0 Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Region P_Loop P-Loop Catalytic_Loop Catalytic Loop Inhibitor Pyrrolopyridine Core R¹ Group (from Amide) R² Group (from C-C Coupling) Inhibitor:f0->ATP_Pocket:f1 H-Bonds Inhibitor:f1->P_Loop Explores Pocket Inhibitor:f2->Catalytic_Loop Modulates Selectivity

Figure 1. Mechanism of Kinase Inhibition.
Applications in Neurodegenerative and Other Disorders

The structural versatility of pyrrolopyridines also makes them attractive for targeting central nervous system (CNS) disorders.[1] Their ability to be functionalized allows for the fine-tuning of physicochemical properties, such as lipophilicity and polar surface area, which are critical for crossing the blood-brain barrier.

For instance, derivatives of the related 1H-pyrrolo[3,2-c]quinoline scaffold have been developed as potent antagonists of the 5-HT₆ receptor, a promising target for treating cognitive deficits associated with Alzheimer's disease.[7] The general strategy involves using the core to anchor the molecule to the receptor while appended chemical groups modulate selectivity and pharmacokinetic properties. The management of neurodegenerative diseases often involves modulating neurotransmitter systems, and heterocyclic compounds are frequently explored as inhibitors of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE).[8][9] The pyrrolopyridine scaffold provides a robust starting point for designing inhibitors for these and other CNS targets.

Experimental Protocols and Methodologies

General Drug Discovery Workflow

The 5-bromo-1H-pyrrolopyridine-2-carboxylic acid core is designed for efficient library synthesis. A typical workflow involves parallel synthesis where the two functional handles are exploited to generate a diverse set of final compounds for screening.

Drug_Discovery_Workflow cluster_0 Step 1: Diversification at C2 cluster_1 Step 2: Diversification at C5 Start 5-Bromo-1H-pyrrolo[3,2-b]pyridine -2-carboxylic acid Amide_Coupling Amide Coupling (Parallel Synthesis) Start->Amide_Coupling Intermediate Amide Intermediate Library Amide_Coupling->Intermediate Amine_Library Amine Library (R¹-NH₂) Amine_Library->Amide_Coupling Cross_Coupling Cross-Coupling (e.g., Suzuki) (Parallel Synthesis) Final_Library Final Compound Library (For Screening) Cross_Coupling->Final_Library Boronic_Acid_Library Boronic Acid Library (R²-B(OH)₂) Boronic_Acid_Library->Cross_Coupling Intermediate->Cross_Coupling

Sources

Application Notes and Protocols for the Development of Novel Compounds from 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 6-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, potentially modulating biological activity and improving physicochemical properties of drug candidates. The 6-azaindole core is a key component in numerous biologically active molecules, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the indole ring can enhance binding affinities to target proteins and improve pharmacokinetic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , a versatile building block for the creation of novel compound libraries. The bromine atom at the C5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C2-position is amenable to amide bond formation, allowing for extensive structural diversification.

We will delve into the strategic considerations for derivatization, including protecting group strategies and the sequential application of cross-coupling and amidation reactions. Detailed, step-by-step protocols for key transformations are provided, grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Derivatization

The derivatization of this compound can be approached in a modular fashion, allowing for the synthesis of a diverse array of compounds. A logical and efficient workflow is crucial for the successful generation of novel chemical entities.

Protecting Group Strategy: A Critical First Step

The presence of both a carboxylic acid and a pyrrole N-H group necessitates a careful consideration of protecting group strategy to prevent unwanted side reactions during the subsequent cross-coupling steps. The acidic proton of the carboxylic acid can interfere with the basic conditions often employed in palladium-catalyzed reactions, and the N-H proton can also exhibit reactivity.

Esterification of the Carboxylic Acid: A common and effective strategy is the protection of the carboxylic acid as a methyl or ethyl ester. This transformation is typically high-yielding and the resulting ester is stable under the conditions of most cross-coupling reactions. The ester can be readily hydrolyzed back to the carboxylic acid prior to the final amide coupling step.

Protocol 1: Methyl Esterification of this compound

  • Reagents and Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford the methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Causality: The esterification protects the acidic proton of the carboxylic acid, preventing it from interfering with the basic conditions of subsequent cross-coupling reactions. Thionyl chloride or sulfuric acid catalyzes the Fischer esterification reaction.

Diversification at the C5-Position: Palladium-Catalyzed Cross-Coupling Reactions

With the carboxylic acid protected as an ester, the bromine atom at the C5-position can be readily functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents, significantly expanding the chemical space of the synthesized library.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between the bromo-substituted 6-azaindole and various boronic acids or esters.[1][2]

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Reagents and Materials:

    • Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

    • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 2-5 mol%)[3][4]

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq)[2]

    • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask or sealed tube

    • Magnetic stirrer and heating block

    • Celite®

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring the progress by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined organic filtrates with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl- or 5-heteroaryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)906
2Pd(dppf)Cl₂ (3)-K₃PO₄ (2.5)DME858
3XPhos Pd G2 (2)-Cs₂CO₃ (2)Toluene1004
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C5-position, providing a valuable anchor point for further derivatization, such as click chemistry.[1][6]

Protocol 3: Sonogashira Coupling of Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Reagents and Materials:

    • Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[6]

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

    • Solvent (e.g., DMF or THF)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask

    • Magnetic stirrer

    • Ethyl acetate

    • Ammonium chloride solution (saturated)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 3.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

    • Stir the reaction at room temperature or heat to 50-80 °C for 2-8 hours, monitoring by TLC/LC-MS.

    • Upon completion, quench the reaction with a saturated solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 5-alkynyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Causality: The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

Buchwald-Hartwig Amination: Introduction of Amino Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5-position.[8][9]

Protocol 4: Buchwald-Hartwig Amination of Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Reagents and Materials:

    • Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

    • Amine (primary or secondary, 1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, or RuPhos; 2-6 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄; 1.5-2.5 eq)

    • Solvent (e.g., Toluene or 1,4-dioxane, anhydrous)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask or sealed tube

    • Magnetic stirrer and heating block

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent (e.g., toluene), followed by methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

    • Heat the reaction mixture to 80-110 °C for 2-16 hours, monitoring the progress by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Causality: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. The amine then coordinates to the palladium(II) complex, and subsequent deprotonation by the base followed by reductive elimination forms the C-N bond and regenerates the catalyst.[9]

Final Derivatization at the C2-Position: Amide Bond Formation

Following the successful diversification at the C5-position and deprotection of the methyl ester (if performed), the final step involves the formation of an amide bond at the C2-position. A variety of coupling reagents are available, each with its own advantages.

Ester Hydrolysis (Deprotection)

Protocol 5: Hydrolysis of the Methyl Ester

  • Reagents and Materials:

    • 5-substituted methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the ester in a mixture of THF, MeOH, and water.

    • Add the base (e.g., LiOH, 3.0 eq) and stir the mixture at room temperature for 2-6 hours, or until TLC/LC-MS indicates complete hydrolysis.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

Amide Coupling

Commonly used coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic anhydride).[10]

Protocol 6: HATU-Mediated Amide Coupling

  • Reagents and Materials:

    • 5-substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

    • Amine (1.1-1.5 eq)

    • HATU (1.1-1.5 eq)[11]

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2.0-3.0 eq)

    • Solvent (e.g., DMF or DCM, anhydrous)

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask

    • Magnetic stirrer

    • Ethyl acetate

    • 1M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the amine (1.2 eq), and HATU (1.2 eq).

    • Dissolve the solids in the anhydrous solvent (e.g., DMF).

    • Add the base (e.g., DIPEA, 2.5 eq) dropwise to the stirred solution.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final amide product.

  • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive OAt-ester, which is then readily attacked by the amine to form the amide bond with minimal racemization for chiral substrates.[12]

Protocol 7: T3P®-Mediated Amide Coupling

  • Reagents and Materials:

    • 5-substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

    • Amine (1.1-1.5 eq)

    • T3P® (50% solution in ethyl acetate or DMF, 1.5-2.0 eq)[13]

    • Base (e.g., Pyridine or DIPEA; 3.0-4.0 eq)

    • Solvent (e.g., Ethyl acetate or DCM, anhydrous)

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask

    • Magnetic stirrer

    • Ethyl acetate

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the amine (1.2 eq).

    • Dissolve the solids in the anhydrous solvent (e.g., ethyl acetate).

    • Add the base (e.g., pyridine, 3.0 eq).

    • Add the T3P® solution dropwise to the stirred mixture.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

    • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final amide product.

  • Causality: T3P® is a mild and efficient dehydrating agent that activates the carboxylic acid. Its byproducts are water-soluble, simplifying the work-up procedure.[14]

Visualization of Synthetic Workflow

G A 5-Bromo-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid B Protocol 1: Esterification (e.g., MeOH, SOCl₂) A->B C Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine- 2-carboxylate B->C D Protocol 2: Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) C->D E Protocol 3: Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) C->E F Protocol 4: Buchwald-Hartwig (Amine, Pd catalyst, Ligand, Base) C->F G 5-Aryl/Heteroaryl Ester D->G H 5-Alkynyl Ester E->H I 5-Amino Ester F->I J Protocol 5: Ester Hydrolysis (LiOH or NaOH) G->J H->J I->J K 5-Substituted-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid J->K L Protocol 6/7: Amide Coupling (Amine, HATU or T3P®, Base) K->L M Novel Compound Library (5-Substituted-1H-pyrrolo[3,2-b]pyridine- 2-carboxamides) L->M

Sources

Application Note: A Robust and Scalable Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges related to safety, cost, efficiency, and impurity control. This application note provides a detailed, three-step synthetic protocol for the multigram-scale production of this key intermediate. The chosen route emphasizes the use of manageable reagents, robust reaction conditions, and scalable workup procedures, moving away from problematic reagents and purification methods. We provide in-depth explanations for key process decisions, detailed safety protocols, and a comprehensive guide for successful scale-up.

Introduction and Synthetic Strategy

The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone for designing molecules that interact with various biological targets.[3] The introduction of a bromine atom at the C5-position and a carboxylic acid at the C2-position provides orthogonal handles for further chemical elaboration, making the title compound an exceptionally valuable intermediate for creating diverse chemical libraries.

Selecting a Scalable Synthetic Route

The primary objective for any scale-up synthesis is to establish a process that is safe, reproducible, and economically viable. While numerous methods exist for constructing azaindole cores[4], many rely on reagents or conditions unsuitable for large-scale operations (e.g., cryogenic temperatures, hazardous reagents, or mandatory chromatographic purification).

Our selected strategy is a three-step sequence commencing with the commercially available 2-amino-3-methylpyridine. This route involves:

  • Bartoli Indole Synthesis to construct the 7-azaindole core.

  • Regioselective Bromination at the C5 position using N-Bromosuccinimide (NBS).

  • Oxidative Cleavage of the C2-methyl group to yield the final carboxylic acid.

This approach was chosen for its convergent nature and its avoidance of highly energetic or toxic intermediates where possible.

Reaction_Scheme SM 2-Amino-3-methylpyridine r1_label 1) Nitro-vinyl Grignard 2) Acidic Workup SM->r1_label INT1 2-Methyl-1H-pyrrolo[3,2-b]pyridine r2_label NBS, Acetonitrile INT1->r2_label INT2 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine r3_label KMnO4, H2O/Pyridine INT2->r3_label FP This compound r1_label->INT1 r2_label->INT2 r3_label->FP

Figure 1: Overall synthetic scheme for the scale-up production of the target compound.

Detailed Protocols and Scale-Up Considerations

This section provides detailed experimental procedures for a 100-gram scale synthesis.

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine (Intermediate 1)

Principle: The Bartoli indole synthesis is a robust method for creating 7-substituted indoles (or azaindoles) from ortho-substituted nitroarenes and vinyl Grignard reagents. Here, we adapt this principle for the pyridine core, starting from the corresponding aminopyridine which is converted in situ to the necessary precursor.

Detailed Protocol (100 g Scale):

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is inerted with dry nitrogen.

  • Charge: Charge the reactor with 2-amino-3-methylpyridine (108.14 g, 1.0 mol, 1.0 eq.) and anhydrous Tetrahydrofuran (THF, 2.0 L). Stir until all solids are dissolved.

  • Grignard Preparation (in a separate reactor): In a separate 3 L reactor, prepare a 1 M solution of vinylmagnesium bromide in THF (3.0 L, 3.0 mol, 3.0 eq.).

  • Reaction: Cool the aminopyridine solution to 0-5 °C. Slowly add the vinylmagnesium bromide solution via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. A significant exotherm is expected.

  • Aging: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for an additional 12-16 hours.

  • Quench: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (1.5 L). Caution: This is an exothermic process and may involve gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1 L). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Isolation: Recrystallize the crude solid from a mixture of heptane and ethyl acetate to afford 2-Methyl-1H-pyrrolo[3,2-b]pyridine as a crystalline solid.

Scale-Up Rationale:

  • Reagent Control: Using a pre-prepared, commercially available Grignard reagent ensures consistency and avoids the safety hazards of preparing it on a large scale.

  • Temperature Management: The use of a jacketed reactor is critical for controlling the exotherm during the Grignard addition and quench. A slow addition rate is paramount for safety.

  • Isolation: Opting for crystallization over chromatography is a cornerstone of scalable synthesis, significantly reducing solvent waste and cost.

Step 2: Synthesis of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (Intermediate 2)

Principle: Electrophilic aromatic substitution on the 7-azaindole core. The C5 position is electronically activated and sterically accessible, allowing for regioselective bromination. N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine for its superior handling characteristics and safety profile on a larger scale.[5]

Detailed Protocol (Assumes ~118 g input from Step 1):

  • Reactor Setup: Use a 5 L jacketed reactor equipped as described previously. Protect the reaction from light by covering the reactor with aluminum foil.

  • Charge: Charge the reactor with 2-Methyl-1H-pyrrolo[3,2-b]pyridine (118.9 g, 0.9 mol, 1.0 eq.) and acetonitrile (2.5 L). Stir to dissolve.

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (167.0 g, 0.945 mol, 1.05 eq.) portion-wise over 1 hour. Maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Quench: Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (1.0 L).

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile. Add water (1 L) and ethyl acetate (2 L). Separate the layers.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution (1 L) and then brine (1 L). Dry over anhydrous sodium sulfate, filter, and concentrate to dryness. The crude product is often of sufficient purity for the next step, but can be further purified by recrystallization if needed.

ParameterValueRationale
Solvent AcetonitrileAvoids hazardous solvents like CCl4 and the potential for runaway reactions seen with NBS in DMF.[5]
Temperature 0-5 °CControls the rate of reaction and minimizes the formation of di-brominated and other side products.
NBS Equivalents 1.05 eq.A slight excess ensures complete conversion of the starting material without leading to significant over-bromination.
Quenching Agent Sodium ThiosulfateSafely neutralizes any unreacted NBS or liberated bromine species.

Safety Considerations for Bromination:

  • NBS Handling: NBS is a lachrymator and should be handled in a well-ventilated hood with appropriate PPE (gloves, safety glasses, lab coat).

  • Exotherm Control: Although less vigorous than using elemental bromine, the reaction is still exothermic and requires careful temperature monitoring and control.

  • Solvent Choice: The combination of NBS and DMF has been reported to be thermally unstable and should be avoided.[5] Acetonitrile is a safer alternative.

Figure 2: Workflow for the C5-bromination step, highlighting critical control points.

Step 3: Synthesis of this compound (Final Product)

Principle: Oxidation of the C2-methyl group to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful, cost-effective oxidizing agent suitable for this transformation on a large scale. The reaction is performed in an aqueous pyridine solution, which helps to solubilize the organic substrate.

Detailed Protocol (Assumes ~180 g input from Step 2):

  • Reactor Setup: Use a 10 L jacketed reactor with a robust mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

  • Charge: Charge the reactor with 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (180.0 g, 0.85 mol, 1.0 eq.), water (3.0 L), and pyridine (1.5 L). Stir to form a suspension.

  • Oxidation: Heat the mixture to 85-90 °C. In a separate vessel, prepare a solution of potassium permanganate (KMnO4) (403 g, 2.55 mol, 3.0 eq.) in water (2.5 L).

  • Reagent Addition: Add the KMnO4 solution slowly to the reactor over 4-6 hours, maintaining the internal temperature at 90-95 °C. The reaction is highly exothermic. A purple color should persist initially. The formation of brown MnO2 precipitate indicates the reaction is proceeding.

  • Aging & Quench: After the addition, maintain the temperature for another 2 hours or until HPLC confirms the disappearance of the starting material. Cool the mixture to ambient temperature. Quench any excess KMnO4 by the careful addition of a saturated solution of sodium bisulfite until the purple color disappears completely.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide (MnO2) solids. Wash the filter cake thoroughly with water.

  • Acidification & Isolation: Transfer the combined filtrate to a clean reactor and cool to 10-15 °C. Carefully adjust the pH to 2-3 by the slow addition of concentrated hydrochloric acid. The product will precipitate as a solid.

  • Final Purification: Collect the solid by filtration, wash the cake with cold water, and dry under vacuum at 50 °C to yield the final product, this compound.

ParameterExpected YieldPurity (HPLC)
Intermediate 1 75-85%>98%
Intermediate 2 85-95%>97%
Final Product 60-70%>99%

Scale-Up Rationale:

  • Oxidant: KMnO4 is inexpensive and effective, though its use requires careful management of the exotherm and the resulting MnO2 waste stream.

  • Isolation by pH Adjustment: This "crash out" crystallization is a highly effective and scalable method for isolating the carboxylic acid product, completely avoiding the need for chromatography.[6][7] The acidic product is insoluble in the acidic aqueous medium, while the corresponding carboxylate salt is soluble under basic or neutral conditions.[8]

Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at the lab scale. A thorough understanding of reagent hazards is essential.

  • Vinylmagnesium Bromide: Highly reactive, flammable, and reacts violently with water. All operations must be conducted under a dry, inert atmosphere.

  • N-Bromosuccinimide (NBS): As previously noted, NBS can be thermally unstable, especially with certain solvents.[5] Avoid heating NBS solutions and ensure any exotherms are well-controlled.

  • Potassium Permanganate (KMnO4): A strong oxidizer. Do not allow it to come into contact with combustible organic materials. The reaction is highly exothermic and requires careful, controlled addition.

  • General Precautions: All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood) by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves.

Conclusion

This application note outlines a validated and scalable three-step synthesis for this compound. By selecting a robust synthetic route and focusing on scalable unit operations such as controlled additions, crystallization, and pH-based isolations, this process provides a reliable and efficient method for producing this key pharmaceutical intermediate in multigram to kilogram quantities. The detailed discussion of process controls and safety considerations provides a framework for successful technology transfer and scale-up in a drug development setting.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2020). Sandmeyer Reaction.
  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
  • Scientific Update. (2024). A Dangerous Bromance.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Sodium Nitrite.
  • Fisher Scientific. (2010). Safety Data Sheet: Bromine.
  • Greco, G. (2016). 07 07 Hydrolysis of Esters Basic Conditions. YouTube.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • BenchChem. (n.d.). Batch vs. Continuous-Flow Reactors for Bromination Reactions.
  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

The Strategic Application of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the modern medicinal chemist's toolkit, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is elegantly simple: screen small, low-complexity molecules, or "fragments," against a biological target.[1] These fragments, typically with a molecular weight under 300 Da, often exhibit weak binding affinities (in the high micromolar to millimolar range). However, their interactions with the target are often highly efficient in terms of binding energy per atom, providing high-quality starting points for the development of potent and selective drug candidates. The azaindole scaffold, a bioisostere of the endogenous purine system, is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[3] The strategic incorporation of a bromine atom, as seen in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , offers distinct advantages, particularly in the realm of biophysical screening and subsequent hit-to-lead optimization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in FBDD campaigns. We will delve into the scientific rationale behind its use, provide detailed protocols for its application in primary screening and hit validation, and outline strategies for its evolution into a lead compound.

The Profile of a Privileged Fragment: this compound

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. This compound has been specifically chosen for its unique combination of structural and chemical features that make it an exemplary fragment.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [4]
CAS Number 800401-52-9[4]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Calculated logP ~1.9[5]

The Rationale for Bromine: More Than Just a Halogen

The inclusion of a bromine atom in a fragment is a deliberate and strategic choice. In the context of X-ray crystallography, one of the most powerful techniques for elucidating protein-ligand interactions, bromine's anomalous scattering properties are invaluable.[6] This phenomenon allows for the unequivocal identification of the bromine atom's position in the electron density map, even in cases of weak binding and low occupancy, thereby providing a clear and unambiguous depiction of the fragment's binding mode. This structural information is the bedrock upon which successful structure-based drug design is built.

Beyond its utility in crystallography, the bromine atom can also participate in halogen bonding, a non-covalent interaction with Lewis bases that can contribute to binding affinity. Furthermore, the bromo-substituent provides a well-defined vector for synthetic elaboration, allowing for the systematic "growing" of the fragment into the surrounding binding pocket to enhance potency and selectivity.[7]

A Generalized Synthetic Approach

Synthetic_Scheme A Substituted Pyridine Precursor B Azaindole Core Formation A->B Ring Annulation C Selective Bromination B->C e.g., NBS, Br2 D Carboxylic Acid Installation/Modification C->D Functional Group Interconversion E This compound D->E Final Product

Caption: Generalized synthetic workflow for this compound.

Application in Fragment Screening: A Multi-faceted Approach

The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for their detection. A multi-pronged screening approach, employing orthogonal methods, is highly recommended to ensure the identification of true binders and to eliminate false positives.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library containing This compound B High-Throughput Biophysical Screen (e.g., SPR, Thermal Shift Assay) A->B C NMR Spectroscopy (e.g., STD, WaterLOGSY) B->C Orthogonal Validation D Isothermal Titration Calorimetry (ITC) C->D Affinity Determination E X-ray Crystallography D->E Structural Elucidation F Structure-Based Drug Design E->F Rational Design

Caption: Integrated workflow for fragment screening and hit validation.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5][8] It is well-suited for fragment screening due to its high sensitivity and relatively high throughput.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Purified target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to achieve a desired response level.

  • Fragment Solution Preparation: Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize bulk refractive index effects.[4]

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. Monitor the change in response units (RU) in real-time.

  • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. Analyze the steady-state binding responses to determine the dissociation constant (KD).

Protocol 2: Hit Validation using NMR Spectroscopy

NMR spectroscopy is a highly robust method for detecting weak protein-ligand interactions.[9] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly powerful for fragment screening.[10][11][12]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Purified target protein

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure (STD NMR):

  • Sample Preparation: Prepare two NMR samples: one containing the fragment and the target protein, and a reference sample with only the fragment.

  • STD Experiment: Acquire a standard 1D ¹H NMR spectrum of the protein-fragment sample. Then, acquire an STD spectrum by selectively saturating the protein resonances.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum. Signals present in the difference spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.[10]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of fragment binding by revealing the precise three-dimensional interactions between the fragment and the target protein at atomic resolution.

Materials:

  • Crystals of the target protein

  • This compound solution

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Crystal Soaking: Transfer a protein crystal into a solution containing a high concentration of this compound and allow it to soak for a defined period.

  • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The presence of the bromine atom will aid in the confident placement of the fragment in the electron density map.

From Hit to Lead: Strategies for Optimization

Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead optimization phase begins. The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining its high ligand efficiency.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A This compound (High μM to mM affinity) B Fragment Growing A->B Vector-based elaboration C Fragment Linking A->C With another fragment D Fragment Merging A->D With another fragment E Potent & Selective Ligand (nM affinity) B->E C->E D->E

Caption: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy, where the initial fragment is elaborated by adding chemical functionalities that can form additional favorable interactions with the target protein. The bromine atom on this compound serves as an excellent handle for this approach, for instance, through palladium-catalyzed cross-coupling reactions.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be linked together with a suitable chemical linker to create a single, more potent molecule.

  • Fragment Merging: When two fragments bind in overlapping regions of the binding site, a new molecule can be designed that incorporates the key features of both fragments.

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its privileged azaindole scaffold, combined with the strategic placement of a bromine atom, provides a robust starting point for the identification and optimization of novel therapeutics. By employing a multi-faceted screening approach and leveraging the power of structure-based design, researchers can effectively utilize this fragment to accelerate their drug discovery programs.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • de Vlieger, J. S. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved from [Link]

  • Renaud, J. P., et al. (2013). Biophysical screening in fragment-based drug design: a brief overview. PNAS, 110(32), 12980-12985. Retrieved from [Link]

  • Erlanson, D. A. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Dalvit, C., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 9, 10032. Retrieved from [Link]

  • White Rose Research Online. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

  • Johnson, C. M. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • Roche, P., & Morelli, X. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry, 61(13), 5437–5447. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-based identification and lead optimization strategies in the... Retrieved from [Link]

  • Protocols.io. (2025). XChem crystallographic fragment screening. Retrieved from [Link]

  • Bentham Science. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design, 82(5), 545-554. Retrieved from [Link]

  • PubChem. (n.d.). 5-Azaindole. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

  • Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (Compound 1). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a polar, zwitterionic-capable molecule, its purification can present unique challenges. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you achieve high purity and yield.

Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolopyridine core, a bromine substituent, and a carboxylic acid group. Its structure presents several challenges for purification:

  • High Polarity: The carboxylic acid and the nitrogen atoms in the fused ring system make the molecule highly polar.

  • Amphoteric Nature: It possesses both a basic pyridine nitrogen and an acidic carboxylic acid, allowing it to exist as a zwitterion. This can lead to poor solubility in many common organic solvents.

  • Potential for Strong Adsorption: The polar functional groups can interact strongly with silica gel, a common stationary phase in chromatography, potentially leading to streaking and low recovery.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₈H₅BrN₂O₂-
Molecular Weight 241.04 g/mol -
Appearance Solid (typically off-white to brown crude)Color may indicate impurities that need to be removed.
Solubility Generally poor in non-polar organic solvents. Soluble in polar aprotics (DMSO, DMF) and aqueous base.Purification will likely rely on aqueous methods or highly polar chromatographic systems.
pKa (Predicted) Acidic (COOH) and Basic (pyridine N)Solubility is highly pH-dependent. This property is key for purification by precipitation.

Primary Purification Strategy: Hydrolysis and Acidic Precipitation

The most common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate . This precursor is readily available commercially[1][]. The purification of the final carboxylic acid is therefore intrinsically linked to the work-up of this hydrolysis reaction.

The core principle of this method is to exploit the pH-dependent solubility of the carboxylic acid. By converting the acid to its carboxylate salt form with a base, it becomes highly soluble in water, allowing for the removal of non-polar, neutral, or basic organic impurities through an aqueous extraction. Subsequent acidification then protonates the carboxylate, causing the neutral, much less water-soluble carboxylic acid to precipitate, leaving water-soluble salts behind.

Workflow Diagram: Hydrolysis and Precipitation

G cluster_0 Step 1: Saponification (Hydrolysis) cluster_1 Step 2: Work-up & Extraction cluster_2 Step 3: Precipitation & Isolation start Crude Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate hydrolysis Dissolve in Alcohol (e.g., EtOH/MeOH) Add aqueous base (e.g., NaOH, LiOH) Heat to reflux start->hydrolysis salt Sodium 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Water Soluble) hydrolysis->salt extraction Cool reaction mixture (Optional: Remove alcohol under vacuum) Wash with organic solvent (e.g., DCM, EtOAc) to remove non-polar impurities salt->extraction acidification Cool aqueous layer in ice bath Slowly add acid (e.g., 1M HCl) to pH ~3-4 extraction->acidification filtration Collect precipitate via vacuum filtration Wash solid with cold water & desired organic solvent Dry under vacuum acidification->filtration product Pure this compound filtration->product

Caption: Workflow for purification via hydrolysis and acidic precipitation.

Detailed Experimental Protocol: Hydrolysis and Precipitation

This protocol is a robust starting point based on standard procedures for the saponification of similar heterocyclic esters[3].

  • Reaction Setup:

    • In a round-bottom flask, dissolve the starting material, Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, in a mixture of ethanol and water (e.g., a 2:1 to 3:1 ratio).

    • Add 1.5 to 3.0 molar equivalents of an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Rationale: Using a water/alcohol co-solvent system ensures the solubility of both the relatively non-polar ester and the aqueous base. An excess of base drives the hydrolysis reaction to completion.

  • Hydrolysis:

    • Heat the mixture to reflux (typically 80-90°C) and monitor the reaction by TLC or LC-MS until all the starting ester is consumed. This can take 1-4 hours.

    • Rationale: Heating accelerates the rate of the saponification reaction.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • If desired, remove the ethanol under reduced pressure. This can improve the efficiency of the subsequent extraction.

    • Transfer the aqueous solution to a separatory funnel and wash it with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Discard the organic layer. Repeat 2-3 times.

    • Rationale: The product exists as its sodium salt and is soluble in the aqueous layer. This wash removes any unreacted starting material and non-polar byproducts, which will partition into the organic layer.

  • Precipitation:

    • Cool the aqueous layer in an ice bath with stirring.

    • Slowly add a dilute acid (e.g., 1M or 2N HCl) dropwise. Monitor the pH. A precipitate should begin to form.

    • Continue adding acid until the pH of the solution is approximately 3-4.

    • Rationale: Acidification protonates the water-soluble carboxylate salt, converting it to the neutral carboxylic acid, which is significantly less soluble in water and therefore precipitates out of the solution.

  • Isolation and Drying:

    • Stir the resulting slurry in the ice bath for 30 minutes to an hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of a non-polar organic solvent like diethyl ether or hexanes (to help remove residual water and any lingering organic impurities).

    • Dry the purified solid under high vacuum, preferably in a desiccator or vacuum oven.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of this compound.

FAQs

  • Q1: My crude product after hydrolysis is a dark brown oil, not a solid. What happened?

    • A1: This is a common issue known as "oiling out." It often occurs if the concentration of impurities is high, or if the solution is cooled too quickly during precipitation. Try re-dissolving the oil in a minimal amount of aqueous base, then repeat the acidification step very slowly at 0°C with vigorous stirring. Adding a seed crystal of pure product, if available, can also induce crystallization.

  • Q2: The yield from my precipitation is very low. Where did my product go?

    • A2: There are several possibilities:

      • Incomplete Hydrolysis: Check your monitoring data (TLC/LC-MS) to ensure the starting ester was fully consumed.

      • Incorrect pH: The product may still be partially soluble if the pH is not acidic enough. Ensure you have reached a pH of ~3-4. Conversely, at very low pH, the pyridine nitrogen could be protonated, which might slightly increase water solubility.

      • Excessive Washing: Washing the final product with large volumes of water can lead to loss of material due to its slight aqueous solubility. Use minimal amounts of cold water for washing.

  • Q3: My purified solid is still colored. How can I decolorize it?

    • A3: If the product is still off-white or yellow after precipitation, you can attempt a recrystallization. Due to the compound's polarity, suitable solvents might include ethanol, methanol, or mixtures of water with a miscible organic solvent like acetone or isopropanol. Alternatively, you can dissolve the crude acid in aqueous base, treat the solution with a small amount of activated charcoal, filter the charcoal off through Celite, and then re-precipitate the product with acid.

Troubleshooting Chromatography

If precipitation/recrystallization fails to provide material of sufficient purity, column chromatography may be necessary. However, this compound's polarity presents challenges.

  • Problem: The compound streaks badly or won't elute from a silica gel column, even with polar solvents like 10% MeOH in DCM.

    • Cause: The acidic silanol groups on the surface of the silica are strongly interacting with the basic nitrogen atoms of your pyrrolopyridine core. This is a classic issue with purifying basic nitrogen-containing heterocycles.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Start by preparing your mobile phase (e.g., 95:5 DCM:MeOH) and adding 0.5-1% TEA by volume. This neutralizes the active sites on the silica, dramatically improving peak shape.

    • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Basic or neutral alumina can be an excellent alternative to silica for basic compounds. Alternatively, consider reversed-phase (C18) chromatography, where the compound will elute earlier with more polar mobile phases (e.g., water/acetonitrile gradients, often with a formic acid or TFA modifier).

    • Solution 3 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds. It uses a polar stationary phase with a high-organic mobile phase, where water acts as the strong eluting solvent.

Chromatography Workflow Diagram

G cluster_0 Method Selection cluster_1 Solutions start Crude Product c1 Is the compound streaking on silica TLC? start->c1 c2 Is the compound extremely polar (Rf=0)? c1->c2 Yes s1 Normal Phase (Silica) + Mobile Phase Modifier (e.g., 1% Triethylamine) c1->s1 No, but poor separation c1:e->s1:w Yes s2 Alternative Stationary Phase - Neutral/Basic Alumina - Reversed Phase (C18) c1:e->s2:w Yes s3 HILIC (Hydrophilic Interaction Liquid Chromatography) c2->s3 end_node Purified Product s1->end_node s2->end_node s3->end_node

Caption: Decision tree for selecting a chromatography method.

Purity Assessment

After purification, it is critical to assess the purity of the final product.

  • NMR Spectroscopy: ¹H NMR is essential to confirm the structure and identify any remaining impurities. The spectrum should show clean signals corresponding to the aromatic protons and the NH/COOH protons.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides both purity information (from the UV chromatogram) and mass confirmation. A pure sample should show a single major peak with the correct mass-to-charge ratio.

  • HPLC: For quantitative purity analysis, a validated High-Performance Liquid Chromatography method is the standard. A typical reversed-phase method might use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid[4].

References

  • Google Patents. (2015). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN104945115A.
  • DOI. (2021). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • MySkinRecipes. (2026). Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. [Link]

  • ACS Publications. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

Sources

Technical Support Center: A Guide to Improving Yield in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This crucial heterocyclic building block is instrumental in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.[1][2] The final step in its synthesis, typically the saponification of its corresponding ethyl ester, is deceptively simple and fraught with challenges that can significantly impact yield and purity.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, offering logical, field-tested solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of the target compound. The primary route discussed is the hydrolysis (saponification) of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Q1: My reaction resulted in a very low or no yield of the desired carboxylic acid. What went wrong?

This is the most common issue, often stemming from one of two primary causes: incomplete reaction or product degradation.

Possible Cause 1: Incomplete Saponification The hydrolysis of the ester is a nucleophilic acyl substitution. If the reaction is incomplete, the majority of your starting material will remain.

  • Solution:

    • Choice of Base: While NaOH or KOH can be used, Lithium Hydroxide (LiOH) is often preferred. Its smaller cation size can lead to better solubility of the intermediate carboxylate salt in mixed aqueous/organic solvent systems, promoting a more efficient reaction.

    • Stoichiometry: Ensure you are using a sufficient excess of the base. A range of 2-4 equivalents is typical. A substoichiometric amount will result in an incomplete reaction.

    • Temperature & Time: While heating can accelerate the reaction, it also promotes side reactions (see Cause 2). For this substrate, it is often better to run the reaction for a longer duration (12-24 hours) at a lower temperature (room temperature to 40°C) to ensure completion without degradation.

Possible Cause 2: Product Degradation via Decarboxylation The 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid structure is susceptible to decarboxylation, especially under harsh conditions. This is the most significant yield-reducing side reaction, producing the highly non-polar byproduct 5-Bromo-1H-pyrrolo[3,2-b]pyridine.

  • Scientific Rationale: Pyrrole-2-carboxylic acids are known to undergo decarboxylation, a process that can be catalyzed by acid and heat.[3] The mechanism involves protonation of the pyrrole ring, which stabilizes the resulting carbanion intermediate upon loss of CO2. During acidic workup, excessive heat or the use of strong acids can accelerate this unwanted pathway.

  • Solution:

    • Temperature Control During Workup: This is critical. After the saponification is complete, cool the reaction mixture in an ice bath before and during acidification. Maintaining the temperature below 10°C minimizes the rate of decarboxylation.

    • Careful Acidification: Add the acid (e.g., 1N HCl) dropwise with vigorous stirring. Monitor the pH closely. The goal is to reach the isoelectric point of the carboxylic acid to induce precipitation without creating a strongly acidic environment for a prolonged period.

TroubleshootingWorkflow start Low Yield Observed check_sm Check TLC/LC-MS for Starting Material (SM) start->check_sm sm_present Significant SM Remaining? check_sm->sm_present incomplete_rxn Diagnosis: Incomplete Saponification sm_present->incomplete_rxn Yes no_sm Diagnosis: Product Degradation sm_present->no_sm No solution_incomplete Solution: • Increase base equivalents • Use LiOH • Extend reaction time at RT incomplete_rxn->solution_incomplete end_good Yield Improved solution_incomplete->end_good check_byproduct Check for non-polar decarboxylation byproduct no_sm->check_byproduct solution_decarboxylation Solution: • Cool workup to <10°C • Acidify slowly and carefully • Avoid excess acid check_byproduct->solution_decarboxylation solution_decarboxylation->end_good

Caption: Troubleshooting workflow for low yield.

Q2: My final product is contaminated with a significant amount of a non-polar impurity. How do I identify and prevent it?

This is almost certainly the decarboxylated byproduct, 5-Bromo-1H-pyrrolo[3,2-b]pyridine.

  • Identification: On a TLC plate, the starting ester and the final carboxylic acid are relatively polar (low Rf). The decarboxylated byproduct is much less polar and will have a significantly higher Rf. It can be confirmed by LC-MS, where it will show a mass corresponding to the loss of the carboxyl group (-44 Da).

  • Prevention: As detailed in Q1, the key is strict temperature control during the acidic workup. If decarboxylation is a persistent issue, consider using a weaker acid for the workup, such as acetic acid or a saturated solution of ammonium chloride, though this may affect the efficiency of precipitation.

Q3: I'm having difficulty precipitating my product during the workup. The solution remains clear even after acidification.

This issue relates to the product's solubility and the pH of the solution.

  • Solution:

    • Verify pH: Use a calibrated pH meter instead of pH paper for accuracy. The product is amphoteric; it is soluble in basic solutions (as the carboxylate salt) and can be soluble in strongly acidic solutions (due to protonation of the pyridine nitrogen). Precipitation is maximal at the isoelectric point, typically in the pH range of 3-5.

    • Solvent Volume: If the reaction was performed in a large volume of organic solvent (e.g., ethanol), the product may remain soluble even at its isoelectric point. If this occurs, you can carefully remove the organic solvent under reduced pressure before acidification. This will leave an aqueous solution of the carboxylate salt, from which the product should readily precipitate upon careful acidification.

    • Induce Crystallization: If the product oils out or forms a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous successful batch.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material?

The most common and commercially available precursor is Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate .[4][]

Q2: Which hydrolysis conditions (base, solvent, temperature) are optimal?

There is no single "best" set of conditions, but an optimized starting point balances reaction speed with side-reaction suppression.

ParameterRecommendationRationale / Impact on Yield & Purity
Base LiOH·H₂O (2-3 equiv.)Often provides cleaner conversions and better solubility compared to NaOH/KOH.
Solvent THF/Water or EtOH/Water (e.g., 3:1)A mixed solvent system ensures solubility for both the non-polar ester and the ionic base.
Temperature Room Temperature (20-25°C)Minimizes the risk of decarboxylation. Slower, but safer for the substrate.
Time 12-24 hoursAllows the reaction to proceed to completion at a lower, safer temperature.
Workup Acid 1N HClEffective for precipitation, but must be added slowly and with cooling.
Final pH 3-4Targets the isoelectric point for maximum precipitation without risking acid-catalyzed decarboxylation.
Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10) or Ethyl Acetate/Hexanes often works well.

  • Visualization: UV light (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting ester (higher Rf) is completely consumed and replaced by a new, more polar spot for the carboxylate salt/acid (lower Rf, often stays near the baseline).

Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking by monitoring the disappearance of the mass peak for the starting ester and the appearance of the mass peak for the product.

Optimized Experimental Protocol

This protocol is designed to maximize yield by minimizing the decarboxylation side reaction.

  • Dissolution: Dissolve Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).

  • Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 16 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cooling: Once complete, place the reaction flask in an ice-water bath and cool the internal temperature to 0-5°C.

  • Acidification: While maintaining the low temperature, slowly add 1N Hydrochloric Acid (HCl) dropwise with vigorous stirring. Monitor the pH, stopping when it reaches ~3-4. A precipitate should form.

  • Isolation: Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether or hexanes to remove residual non-polar impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product, this compound, should be an off-white to light tan solid.

ReactionScheme cluster_main Main Reaction (Saponification) cluster_side Side Reaction (Degradation) Ester Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Acid This compound Ester->Acid 1. LiOH, THF/H₂O 2. HCl (aq), <10°C Byproduct 5-Bromo-1H-pyrrolo[3,2-b]pyridine (Decarboxylated Byproduct) Acid_side This compound Acid_side->Byproduct Heat, Excess Acid (-CO₂)

Caption: Key reaction pathways in the synthesis.

References

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(21), 7244. Available from: [Link]

  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. Available from: [Link]

  • Brown, K., et al. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Pfizer Research and Development. Available from: [Link]

  • Gardiner, A. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3116-3127. Available from: [Link]

  • La Regina, G., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals, 15(12), 1546. Available from: [Link]

  • Sauthof, L., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7586. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1731-1742. Available from: [Link]

  • Singh, R., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3290. Available from: [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Retrieved January 20, 2026, from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address specific challenges, explain the underlying chemical principles, and offer field-proven solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues Related to the Fischer Indole Synthesis of the Pyrrolo[3,2-b]pyridine Core

A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, typically derived from a substituted aminopyridine. However, the reaction is not without its challenges, particularly when dealing with the electron-deficient nature of the pyridine ring.

Question 1: My Fischer indole synthesis is resulting in a low yield and a significant amount of dark, insoluble material. What is causing this and how can I improve it?

Answer:

Low yields and the formation of tar-like substances in the Fischer indole synthesis of azaindoles are often attributed to the harsh reaction conditions required to induce cyclization. The use of strong acids such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures can lead to several side reactions.

  • Acid-Catalyzed Decomposition: The starting materials, intermediates, and the final product can be susceptible to degradation under strongly acidic and high-temperature conditions, leading to polymerization and charring. The electron-deficient pyridine ring can be particularly sensitive.

  • Incomplete Cyclization: The energy barrier for the key[1][1]-sigmatropic rearrangement and subsequent cyclization can be high, leading to incomplete conversion and a complex mixture of intermediates.

Troubleshooting Strategies:

  • Optimization of Acid Catalyst and Temperature: While strong acids are often necessary, a systematic optimization of the acid catalyst and reaction temperature is crucial. Consider using a milder Lewis acid, such as zinc chloride or boron trifluoride etherate, which may promote cyclization at lower temperatures. A temperature screen should be performed to find the optimal balance between reaction rate and decomposition.

  • Use of a High-Boiling Point Solvent: Employing a high-boiling point inert solvent can allow for more precise temperature control and may help to minimize localized overheating that can lead to charring.

  • Gradual Addition of Acid: Adding the acid catalyst portion-wise or as a solution in the reaction solvent can help to control the initial exotherm and prevent rapid decomposition.

Question 2: I am observing the formation of a regioisomeric byproduct in my Fischer indole synthesis. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the Fischer indole synthesis when using unsymmetrical ketones or aldehydes. In the context of 6-azaindole synthesis, the regioselectivity of the cyclization is influenced by both electronic and steric factors.

The reaction proceeds through an enamine intermediate, and the direction of the subsequent[1][1]-sigmatropic rearrangement determines the final substitution pattern of the pyrrole ring. The electron-withdrawing nature of the pyridine nitrogen can influence the stability of the enamine tautomers, thereby affecting the product distribution.

Troubleshooting Strategies:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly impact the regioselectivity of the reaction. It is recommended to screen a panel of both Brønsted and Lewis acids to determine the optimal catalyst for the desired regioisomer.

  • Steric Control: If possible, modifying the steric bulk of the substituents on the ketone or aldehyde starting material can direct the cyclization towards the sterically less hindered product.

  • Computational Modeling: In complex cases, density functional theory (DFT) calculations can be employed to predict the relative energies of the transition states leading to the different regioisomers, providing valuable insights for reaction optimization.[2]

II. Challenges in the Hydrolysis of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

A common synthetic route to the target carboxylic acid involves the initial synthesis of the corresponding ethyl ester, followed by hydrolysis. While seemingly a straightforward transformation, this step can present its own set of challenges.

Question 3: My hydrolysis of the ethyl ester is incomplete, and I am struggling to separate the starting material from the product. What are the recommended hydrolysis conditions?

Answer:

Incomplete hydrolysis is a frequent issue, often due to the poor solubility of the ester in aqueous media or insufficient reaction time.

Troubleshooting Strategies:

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis of the ethyl ester.

    • Basic Hydrolysis: A mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide is commonly used. Heating the reaction mixture can improve the rate of hydrolysis.

    • Acidic Hydrolysis: Treatment with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous-organic solvent mixture can also effect hydrolysis. However, this method carries a higher risk of promoting decarboxylation (see Question 4).

  • Use of a Co-solvent: To improve the solubility of the ester, a co-solvent such as tetrahydrofuran (THF) or dioxane can be added to the reaction mixture.

  • Monitoring the Reaction: The progress of the hydrolysis should be carefully monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure complete conversion of the starting material.

Question 4: I am observing the formation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine as a significant byproduct during the synthesis. What is causing this and how can it be prevented?

Answer:

The formation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine is a clear indication of decarboxylation , a common side reaction for pyrrole-2-carboxylic acids. The carboxylic acid group at the 2-position of the pyrrole ring is susceptible to removal, particularly under acidic conditions and at elevated temperatures.

The mechanism of acid-catalyzed decarboxylation involves the protonation of the pyrrole ring, which facilitates the departure of carbon dioxide.

Troubleshooting Strategies to Minimize Decarboxylation:

  • Mild Hydrolysis Conditions: If hydrolyzing the ethyl ester, opt for milder basic conditions (e.g., lithium hydroxide in a THF/water mixture at room temperature or slightly elevated temperatures) over harsh acidic conditions.

  • Careful pH Control During Workup: When neutralizing the reaction mixture after basic hydrolysis, avoid strongly acidic conditions. It is preferable to acidify the solution carefully to a pH of around 3-4 to precipitate the carboxylic acid product, without creating a highly acidic environment that would promote decarboxylation.

  • Temperature Control: Throughout the synthesis, and particularly during the final hydrolysis and workup steps, it is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the appropriate brominated aminopyridine precursor in a suitable solvent such as ethanol.

    • Add an equimolar amount of ethyl pyruvate.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).

    • The hydrazone may be isolated or used directly in the next step.

  • Cyclization:

    • To the hydrazone, add a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst.

    • Heat the reaction mixture to the optimized temperature (typically in the range of 100-160 °C) and maintain for the required time (monitor by TLC or LC-MS).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or potassium carbonate) until the product precipitates.

    • Collect the crude product by filtration, wash with water, and dry.

  • Purification:

    • Purify the crude ethyl ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Hydrolysis of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Reaction Setup:

    • Dissolve the ethyl ester in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add an excess of lithium hydroxide monohydrate (typically 2-3 equivalents).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

    • The carboxylic acid product should precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

Compound Structure Molecular Weight Potential Impurities
This compound Br-c1c2c(C(=O)O)cn1)ncc2241.04 g/mol 5-Bromo-1H-pyrrolo[3,2-b]pyridine (decarboxylation product), regioisomers from Fischer synthesis, unhydrolyzed ethyl ester.
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Br-c1c2c(C(=O)OCC)cn1)ncc2269.09 g/mol Regioisomers from Fischer synthesis, starting pyridylhydrazone.
5-Bromo-1H-pyrrolo[3,2-b]pyridine Br-c1c2c(ccn1)ncc2197.04 g/mol -

Visualizations

Fischer_Indole_Synthesis start Brominated Aminopyridine + Ethyl Pyruvate hydrazone Pyridylhydrazone Intermediate start->hydrazone acid Acid Catalyst (e.g., PPA) hydrazone->acid cyclization [3,3]-Sigmatropic Rearrangement & Cyclization acid->cyclization product Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate cyclization->product side_reaction1 Regioisomer Formation cyclization->side_reaction1 Alternative Rearrangement side_reaction2 Decomposition/ Charring cyclization->side_reaction2 Harsh Conditions

Caption: General workflow of the Fischer indole synthesis for the target ester, highlighting potential side reactions.

Hydrolysis_and_Decarboxylation ester Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) ester->hydrolysis acid_product This compound hydrolysis->acid_product decarboxylation Decarboxylation (Acid/Heat) acid_product->decarboxylation decarboxylated_product 5-Bromo-1H-pyrrolo[3,2-b]pyridine decarboxylation->decarboxylated_product

Caption: The hydrolysis of the ethyl ester to the final product and the potential decarboxylation side reaction.

References

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. J. Org. Chem.2017 , 82 (11), 5892–5899. [Link]

Sources

troubleshooting failed reactions involving 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research.

Understanding the Molecule: A Multi-Faceted Reagent

This compound, an isomer of the well-known 7-azaindole scaffold, is a valuable starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][2] Its utility stems from three key reactive sites:

  • The C5-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.

  • The C2-Carboxylic Acid: A versatile functional group for forming amide bonds, a crucial linkage in many pharmaceutical compounds.[3][4]

  • The Pyrrole N-H: An acidic proton that can influence reaction conditions and may require a protecting group strategy.

The simultaneous presence of these groups, along with the pyridine nitrogen which can coordinate to metal catalysts, creates a unique set of challenges.[5] This guide will help you troubleshoot and overcome them.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this molecule and often the most problematic. Failures typically arise from catalyst inhibition, substrate decomposition, or unwanted side reactions.

Q1: My Suzuki-Miyaura coupling reaction is failing. I'm observing no product, low yield, and recovery of starting material. What are the primary causes and how can I fix it?

Answer:

Failure in Suzuki-Miyaura couplings with this substrate is common and typically points to one of four issues: (1) Catalyst inhibition/deactivation, (2) Inappropriate choice of base or ligand, (3) Poor reagent quality, or (4) Substrate insolubility.

Causality Analysis:

  • Catalyst Inhibition: The pyridine nitrogen in the pyrrolo[3,2-b]pyridine core is a Lewis base that can coordinate strongly to the palladium center.[5] This coordination can inhibit the catalytic cycle, preventing oxidative addition or other key steps.

  • Ligand & Base Mismatch: The electron-deficient nature of the heterocyclic ring and the presence of acidic protons (N-H and COOH) demand a carefully selected ligand and base. An incorrect choice can lead to catalyst decomposition, failure to achieve transmetalation, or undesired side reactions.

  • Proto-debromination: A common side reaction where the bromine atom is replaced by hydrogen. This is often exacerbated by moisture in the reaction or a sub-optimal base/solvent combination.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, leading to 5-Bromo-1H-pyrrolo[3,2-b]pyridine as a major byproduct.[6]

Below is a systematic workflow to diagnose and solve the issue.

Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling

G start Reaction Failure: Low or No Product check_sm Is Starting Material (SM) Consumed? (Check by LC-MS) start->check_sm path1_title Path A: SM Not Consumed check_sm->path1_title No path2_title Path B: SM Consumed check_sm->path2_title Yes check_catalyst 1. Catalyst/Ligand Inactive? - Use fresh Pd source/ligand - Screen different ligands (Table 1) path1_title->check_catalyst check_temp 2. Temperature Too Low? - Incrementally increase temp (e.g., 80°C -> 100°C) - Monitor for decarboxylation check_catalyst->check_temp check_degas 3. Insufficient Degassing? - Ensure O2 is excluded - Use robust method (freeze-pump-thaw) check_temp->check_degas check_products Analyze Byproducts by LC-MS path2_title->check_products is_debrom Proto-debromination (M-Br+H)? check_products->is_debrom is_decarb Decarboxylation (M-COOH)? is_debrom->is_decarb No solve_debrom Solution: - Use rigorously dry solvents/reagents - Use K3PO4 instead of carbonates - Ensure inert atmosphere is_debrom->solve_debrom Yes is_homo Boronic Acid Homocoupling? is_decarb->is_homo No solve_decarb Solution: - Lower reaction temperature - Use milder base (e.g., K3PO4) - Consider esterification of acid pre-coupling is_decarb->solve_decarb Yes solve_homo Solution: - Check boronic acid/ester quality - Adjust stoichiometry (1.1-1.3 eq.) - Ensure proper degassing is_homo->solve_homo Yes

Caption: Troubleshooting Decision Tree for Failed Cross-Coupling.

Recommended Starting Protocol & Optimization Table

For a challenging substrate like this, do not assume standard conditions will work. Start with a robust catalyst system known to be effective for electron-deficient N-heterocycles.

Experimental Protocol: Initial Suzuki-Miyaura Screening

  • To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.2 eq.), and the selected base (2.0-3.0 eq., see Table 1).

  • Seal the vial with a septum. Evacuate and backfill with argon or nitrogen (repeat 3 times).

  • In a separate vial, pre-mix the palladium source and ligand in the reaction solvent to form the active catalyst.

  • Add the degassed solvent (e.g., Dioxane/H₂O mixture) to the solids, followed by the catalyst solution via syringe.

  • Heat the reaction at the specified temperature (e.g., 80-100 °C) with vigorous stirring for 4-16 hours.

  • Monitor the reaction by LC-MS to check for consumption of starting material and formation of product and byproducts.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Key Considerations
Pd₂(dba)₃ (2.5%) SPhos (5%) K₃PO₄ (2.5) Dioxane / H₂O (10:1) 100 Excellent for N-heterocycles; SPhos promotes fast reductive elimination.
Pd(OAc)₂ (5%) RuPhos (10%) K₂CO₃ (3.0) Toluene / H₂O (10:1) 110 RuPhos is bulky and electron-rich, good for overcoming catalyst inhibition.
Pd(dppf)Cl₂ (5%) None K₂CO₃ (3.0) DME / H₂O (4:1) 85 A classic, milder choice. Good starting point if decarboxylation is a concern.[7]

| Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (3.0) | DMF / H₂O (5:1) | 90 | Use with caution; can be effective but may require higher temperatures.[8] |

Q2: I'm observing significant amounts of a byproduct that corresponds to the loss of bromine (proto-debromination). How can I prevent this?

Answer:

Proto-debromination is a common palladium-catalyzed side reaction where the aryl halide is reduced instead of coupled. It arises from the interception of the Ar-Pd(II)-X intermediate by a proton source before transmetalation can occur.

Mechanistic Cause & Solution:

  • Source of Protons: The primary culprit is often residual water in the solvent or reagents, or the use of bases like NaHCO₃ which can generate water in situ. The pyrrole N-H and carboxylic acid protons on the substrate itself can also contribute, especially with very strong bases.

  • Reaction Kinetics: If the transmetalation step (reaction with the boronic acid) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of proto-debromination.

Validated Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use fresh, anhydrous solvents (e.g., from a solvent purification system). Dry bases like K₃PO₄ in an oven before use.

  • Choice of Base: Use a non-hydroxide, non-bicarbonate base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but has a lower tendency to promote this side reaction compared to carbonates in some systems.

  • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) to exclude atmospheric moisture.

  • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 eq.) can help accelerate the desired transmetalation step, outcompeting the undesired reduction pathway.

Q3: My main byproduct is the decarboxylated starting material. How do I run the coupling reaction without losing the carboxylic acid?

Answer:

Decarboxylation of heteroaromatic carboxylic acids is a known challenge, particularly under the thermal and basic conditions of cross-coupling.[9] The reaction is often irreversible and leads to significant yield loss.

Mechanistic Cause & Solution:

The loss of CO₂ is promoted by heat and base. The electron-withdrawing nature of the pyrrolopyridine ring system can stabilize the negative charge that develops on the ring after CO₂ departure, making this process more favorable than in simple benzoic acids.

Validated Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical factor. Screen the reaction at lower temperatures (e.g., start at 70-80 °C). This may require a more active catalyst system (e.g., a bulky biarylphosphine ligand like SPhos or RuPhos) to achieve a reasonable reaction rate.[10]

  • Use a Milder Base: Switch from strong bases like Cs₂CO₃ or K₂CO₃ to the milder K₃PO₄.

  • Protect the Carboxylic Acid: The most robust solution is to temporarily convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. Esters are thermally stable under these conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Protocol: Esterification Prior to Coupling

  • Dissolve the this compound in methanol (or ethanol).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄) or use a reagent like TMS-diazomethane for a milder reaction.

  • Reflux the mixture for 2-4 hours until LC-MS analysis shows complete conversion to the ester.

  • Remove the solvent, neutralize the acid, and extract the ester. Purify if necessary.

  • Use the resulting methyl/ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in the Suzuki-Miyaura coupling reaction under the optimized conditions from Table 1.

  • After successful coupling, hydrolyze the ester using standard conditions (e.g., LiOH or NaOH in THF/H₂O).

Q4: I'm attempting a Buchwald-Hartwig amination and getting poor results. What catalyst system is recommended for this substrate?

Answer:

Buchwald-Hartwig amination on N-heterocycles, especially unprotected ones, requires specific, state-of-the-art catalyst systems.[11] The challenges of catalyst inhibition by the pyridine nitrogen and side reactions with the acidic N-H proton are particularly pronounced here.

Causality & Recommended System:

Standard Pd/phosphine catalysts (like those with PPh₃) are generally ineffective. The key to success is using highly active, sterically hindered biarylphosphine ligands. These ligands form bulky, electron-rich palladium complexes that promote the difficult reductive elimination step and are less prone to inhibition.

Recommended Protocol: Buchwald-Hartwig Amination

  • Palladium Source: Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %).

  • Ligand: A biarylphosphine ligand is critical. Good choices include DavePhos or XPhos (2-5 mol %).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[12]

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

Procedure Outline:

  • Charge a dry reaction vessel with the aryl bromide (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.) under an inert atmosphere.

  • In a separate glovebox or Schlenk tube, pre-form the catalyst by mixing the Pd source and the biarylphosphine ligand in the reaction solvent.

  • Add the solvent to the reaction vessel, followed by the catalyst solution.

  • Heat to the desired temperature and monitor by LC-MS.

Part 2: Troubleshooting Amide Coupling Reactions

Forming an amide bond from the carboxylic acid is generally more straightforward than cross-coupling, but failures can still occur due to poor activation or substrate-specific issues.

Q5: My amide coupling reaction is sluggish, incomplete, or gives a complex mixture. How do I choose the right coupling reagent?

Answer:

A sluggish amide coupling points to inefficient activation of the carboxylic acid. The 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a relatively electron-poor carboxylic acid, which can make activation more difficult than for a simple benzoic acid. Choosing a high-potency coupling reagent is key.

Causality & Recommended Reagents:

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by the amine. The efficiency of this process depends entirely on the coupling reagent.

  • Avoid Old Reagents: Reagents like DCC/EDC alone are often insufficient and can lead to side products like N-acylurea.

  • Use Modern Urionium/Phosphonium Salts: High-activity reagents like HATU, HBTU, or TBTU are the modern standard for a reason. They react rapidly with the carboxylic acid to form a highly activated ester, which then cleanly reacts with the amine.[4][13]

Table 2: Comparison of Common Amide Coupling Reagents

Reagent Reagent Type Base Solvent Key Advantages & Considerations
HATU Urionium Salt DIPEA, 2,6-Lutidine DMF, NMP Highly Recommended. Very fast, high yielding. Minimizes side reactions. The gold standard for difficult couplings.
HBTU/TBTU Urionium/Phosphonium DIPEA DMF, CH₂Cl₂ Very effective and slightly less expensive than HATU. A reliable workhorse reagent.[13]
T3P® Phosphonic Anhydride Pyridine, TEA DMF, EtOAc A powerful, "water-free" activating agent. The byproduct is water-soluble, simplifying workup.[14]

| EDC/HOBt | Carbodiimide + Additive | DIPEA, NMM | DMF, CH₂Cl₂ | A classic, cost-effective choice. Slower than HATU/HBTU. HOBt is an essential additive to increase efficiency and suppress side reactions. |

Optimized Protocol: HATU-Mediated Amide Coupling

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) followed by DIPEA (diisopropylethylamine) (2.5 eq.).

  • Add a solution of HATU (1.1 eq.) in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor completion by LC-MS.

  • Workup typically involves dilution with water to precipitate the product or extraction with an organic solvent (e.g., EtOAc).

Part 3: General Handling and Strategy

Q6: Do I need to protect the pyrrole N-H group?

Answer:

The necessity of protecting the pyrrole N-H is condition-dependent. It has a pKa similar to that of an indole N-H and will be deprotonated by strong bases.

  • When to Protect: Protection (e.g., with a Boc or SEM group) is strongly advised if you are using very strong bases like NaH, LDA, or BuLi for other transformations. It is also a good strategy to eliminate a variable if you are struggling with reproducibility in cross-coupling reactions, as deprotonation of the N-H can change the electronic properties of the ring system and its solubility.

  • When Protection May Be Avoided: For many modern palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) using carbonate or phosphate bases, protection is often not required.[15][16] The base is typically not strong enough to fully deprotonate the N-H, or the reaction is tolerant of the resulting anion. For amide couplings with reagents like HATU, protection is almost never necessary.

If you choose to protect, a Boc group is a reliable choice due to its ease of installation and cleavage under acidic conditions (e.g., TFA in CH₂Cl₂).

References

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ACS Medicinal Chemistry Letters. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Macmillan Group, Princeton University. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]

  • Molecules. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Organic Letters. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Chegg.com. Draw a resonance form for 1H-pyrtolo [3,2-b]pyridine. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Molecules. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • Chemical Communications. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • Accounts of Chemical Research. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Molecules. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

  • Organic Letters. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • RSC Advances. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Link]

  • The Journal of Organic Chemistry. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • Human Metabolome Database. Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. [Link]

  • ResearchGate. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Link]

  • Journal of Chemical Research. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Organic Letters. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. [Link]

  • Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • MIT Open Access Articles. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Organic Chemistry Frontiers. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • Chemical Society Reviews. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the optimization of coupling reactions involving the versatile heterocyclic building block, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This guide is structured to provide practical, experience-driven advice in a question-and-answer format to navigate the common challenges encountered during the functionalization of this scaffold.

The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions requires careful consideration of the interplay between the bromine substituent, the pyrrole N-H, the pyridine nitrogen, and the C2-carboxylic acid group. This guide will address these nuances to empower you to achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Low or no yield in Suzuki-Miyaura couplings with this substrate can stem from several factors. The primary suspects are catalyst inhibition, substrate decomposition (decarboxylation), and poor reagent quality.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a well-documented challenge with pyridine-containing substrates[1]. Using bulky, electron-rich phosphine ligands can often mitigate this by sterically hindering the pyridine nitrogen's access to the palladium.

  • Decarboxylation: Heteroaromatic carboxylic acids can be prone to decarboxylation under the basic and often high-temperature conditions of the coupling reaction[2][3][4][5]. The presence of the electron-donating pyrrole ring may further facilitate this process. Monitoring your reaction for the formation of the decarboxylated byproduct (5-Bromo-1H-pyrrolo[3,2-b]pyridine) is crucial.

  • Reagent Quality: Ensure your boronic acid or boronate ester is of high purity and that your solvent and base are anhydrous. Protodeboronation of the boronic acid can be a significant side reaction[6].

Q2: I am observing significant decarboxylation of my starting material. How can I prevent this?

A2: Decarboxylation is a common pitfall. Here are several strategies to minimize this side reaction:

  • Esterification: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction[7][8][9][10]. The ester can then be hydrolyzed post-coupling. This strategy is widely employed in medicinal chemistry campaigns.

  • Milder Reaction Conditions: If proceeding with the free acid is necessary, optimizing for milder conditions is key.

    • Lower Temperature: Screen temperatures from room temperature up to around 80 °C.

    • Weaker Base: While a base is necessary for the transmetalation step, strong bases can promote decarboxylation. Consider screening weaker bases like K₃PO₄ or even KF in place of stronger bases like Cs₂CO₃ or Na₂CO₃[6].

    • Catalyst System: Modern palladium precatalysts with sophisticated ligands can often operate at lower temperatures, thereby reducing the risk of decarboxylation.

Q3: Do I need to protect the pyrrole N-H group before running the coupling reaction?

A3: Not necessarily. While N-protection (e.g., with a Boc, SEM, or benzyl group) is a common strategy to prevent potential side reactions involving the acidic N-H proton, recent advancements have shown that coupling reactions on unprotected N-H azaindoles are feasible[11][12][13]. Success with the unprotected substrate often depends on the specific reaction conditions, particularly the choice of base and catalyst system. It is advisable to first attempt the reaction with the unprotected material and only resort to a protection/deprotection sequence if significant N-arylation or other side reactions are observed.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion to your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.

A Low Conversion Observed B Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) A->B First Step C Screen Different Palladium Catalysts & Ligands B->C If Reagents are Pure D Optimize Base and Solvent System C->D If Still Low Conversion E Increase Reaction Temperature Incrementally D->E If Optimization is Needed F Consider N-Protection of Pyrrole E->F Last Resort

Figure 1. Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

  • Step 1: Reagent Quality Check: Ensure all reagents are pure and anhydrous. Impurities can poison the catalyst. Use freshly distilled or commercially available anhydrous solvents.

  • Step 2: Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For heteroaromatic systems, bulky, electron-rich phosphine ligands are often superior. See Table 1 for recommended starting points.

  • Step 3: Base and Solvent Optimization: The base is crucial for the transmetalation step. A solvent system of an organic solvent with water is often beneficial for dissolving inorganic bases[14].

  • Step 4: Temperature Adjustment: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be mindful of potential decarboxylation.

  • Step 5: N-Protection: If side reactions at the pyrrole nitrogen are suspected, consider protecting this position.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Substrate This compound (or its methyl/ethyl ester)Esterification is highly recommended to prevent decarboxylation.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Pinacol EsterUse 1.2-1.5 equivalents.
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligandStart with 2-5 mol % of the palladium source.
Ligand XPhos, SPhos, or RuPhosUse a 1:2 Pd:Ligand ratio if not using a precatalyst.
Base K₃PO₄ or K₂CO₃Use 2-3 equivalents. Cs₂CO₃ can also be effective but may be too strong for the free acid.
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)Ensure solvents are thoroughly degassed.
Temperature 80-100 °CStart at the lower end of the range and increase if necessary.
Issue 2: My Sonogashira coupling is not working.

The Sonogashira coupling of terminal alkynes with your substrate can be a powerful tool for introducing sp-hybridized carbons[3][15][16][17]. If you are facing difficulties, consider the following:

A Sonogashira Reaction Failure B Check for Copper Co-catalyst Activity A->B Initial Check C Ensure Strictly Anhydrous & Anaerobic Conditions B->C If CuI is fresh D Optimize Base (Amine Base is Crucial) C->D If conditions are inert E Screen Palladium Catalyst and Ligand D->E If base is appropriate F Consider a Copper-Free Protocol E->F Alternative Strategy

Figure 2. Troubleshooting workflow for Sonogashira coupling.

  • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI)[3][15]. Ensure your CuI is fresh and not oxidized.

  • Inert Atmosphere: This reaction is often more sensitive to oxygen than Suzuki couplings. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically required to act as both a base and a solvent[16].

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous, especially if you suspect copper is causing side reactions. These often require specific ligand systems.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Substrate Methyl/Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylateEsterification is strongly advised.
Coupling Partner Terminal AlkyneUse 1.2-1.5 equivalents.
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2-5 mol %.
Co-catalyst CuI5-10 mol %.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Can be used as the solvent or co-solvent.
Solvent DMF or THFEnsure solvents are anhydrous and degassed.
Temperature Room Temperature to 60 °CStart at room temperature.
Issue 3: Challenges with Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds[7][11][18]. Key challenges include catalyst inhibition and potential side reactions with the carboxylic acid group.

A Poor Buchwald-Hartwig Amination B Esterify Carboxylic Acid A->B Crucial First Step C Select Appropriate Ligand for Amine Type B->C After Esterification D Optimize Base (Strong, Non-nucleophilic) C->D If Ligand is Suitable E Screen Palladium Precatalysts D->E Further Optimization

Figure 3. Troubleshooting workflow for Buchwald-Hartwig amination.

  • Protect the Carboxylic Acid: The acidic proton of the carboxylic acid will react with the strong bases typically used in Buchwald-Hartwig aminations. It is highly recommended to protect the carboxylic acid as an ester.

  • Ligand Choice: The choice of ligand is highly dependent on the nature of the amine (primary, secondary, aliphatic, aromatic). Bulky biarylphosphine ligands are generally a good starting point[16].

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used[18].

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Substrate Methyl/Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylateEsterification is critical.
Coupling Partner Primary or Secondary AmineUse 1.2-1.5 equivalents.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol % of Pd.
Ligand XPhos, RuPhos, or BrettPhosChoose based on the amine. Use a 1:1 to 1:2 Pd:Ligand ratio.
Base NaOtBu, K₃PO₄, or Cs₂CO₃Use 1.5-2.0 equivalents.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 80-110 °C

General Experimental Protocol (Suzuki-Miyaura Coupling of Esterified Substrate)

This protocol provides a general starting point for optimization.

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol or ethanol).

  • Reaction Setup: To an oven-dried reaction vessel, add the methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (if necessary): Hydrolyze the ester to the free carboxylic acid using standard conditions (e.g., LiOH in THF/water).

References

  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids - Research Explorer - The University of Manchester. Available at: [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - MDPI. Available at: [Link]

  • Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF - ResearchGate. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group - MDPI. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8 - PubChem. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1222175-20-3 - J&K Scientific. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid - PubChem. Available at: [Link]

Sources

Technical Support Center: Deprotection Strategies for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 5-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of deprotecting this important heterocyclic scaffold. The inherent electronic nature of the pyrrolo[3,2-b]pyridine core, coupled with the presence of a bromine substituent, necessitates a careful and well-informed approach to the removal of protecting groups from the pyrrole nitrogen and the C2-carboxylic acid.

This document provides in-depth, field-proven insights into common deprotection strategies, presented in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Section 1: Deprotection of the Pyrrole Nitrogen (N-H)

The protection of the pyrrole nitrogen is often a crucial step to modulate the reactivity of the ring system and to enable subsequent synthetic transformations.[1] However, the removal of these protecting groups can be challenging. This section addresses common issues associated with the deprotection of N-Boc, N-Tosyl, and N-SEM groups.

N-Boc Deprotection: Troubleshooting and FAQs

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2][3]

Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish and gives a complex mixture of byproducts. What's going wrong?

A1: This is a common issue. The 5-bromo-1H-pyrrolo[3,2-b]pyridine ring is an electron-deficient system, which can be sensitive to strong acidic conditions.[4] Prolonged exposure to TFA can lead to degradation of the heterocyclic core. Furthermore, incomplete reaction can be due to insufficient acid strength or concentration for this specific substrate.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Start with a lower concentration of TFA (e.g., 20% in DCM) at 0 °C and monitor the reaction closely by TLC or LC-MS.[5] If the reaction is slow, you can gradually increase the temperature to room temperature.

  • Alternative Acidic Conditions: Consider using 4M HCl in dioxane.[5] This reagent is often effective for Boc deprotection and can sometimes provide cleaner reactions than TFA.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can interfere with the reaction and lead to unwanted side products.[5]

Q2: I have other acid-sensitive functional groups in my molecule. Are there milder, non-acidic methods for N-Boc deprotection?

A2: Yes, several milder methods can be employed to avoid the use of strong acids.

Recommended Mild Methods:

  • Thermal Deprotection: Heating the N-Boc protected compound in a high-boiling point solvent like dioxane or toluene can induce thermal cleavage of the Boc group.[5][6] Microwave-assisted heating can significantly accelerate this process.[6]

  • Lewis Acid Catalysis: Reagents like Trimethylsilyl iodide (TMSI) can effect Boc deprotection under neutral conditions.[5]

  • Lithium Bromide: LiBr in acetonitrile is another mild option that can sometimes be effective.[5]

Workflow for N-Boc Deprotection Troubleshooting

cluster_0 N-Boc Deprotection Troubleshooting Start Start Standard Acidic Conditions (TFA or HCl/dioxane) Standard Acidic Conditions (TFA or HCl/dioxane) Start->Standard Acidic Conditions (TFA or HCl/dioxane) Reaction Complete & Clean? Reaction Complete & Clean? Standard Acidic Conditions (TFA or HCl/dioxane)->Reaction Complete & Clean? Isolate Product Isolate Product Reaction Complete & Clean?->Isolate Product Yes Incomplete Reaction or Degradation? Incomplete Reaction or Degradation? Reaction Complete & Clean?->Incomplete Reaction or Degradation? No Consider Milder Conditions Consider Milder Conditions Incomplete Reaction or Degradation?->Consider Milder Conditions Yes Thermal Deprotection Thermal Deprotection Consider Milder Conditions->Thermal Deprotection Lewis Acid Catalysis (e.g., TMSI) Lewis Acid Catalysis (e.g., TMSI) Consider Milder Conditions->Lewis Acid Catalysis (e.g., TMSI) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Thermal Deprotection->Monitor by TLC/LC-MS Lewis Acid Catalysis (e.g., TMSI)->Monitor by TLC/LC-MS Reaction Successful? Reaction Successful? Monitor by TLC/LC-MS->Reaction Successful? Reaction Successful?->Isolate Product Yes Re-evaluate Strategy Re-evaluate Strategy Reaction Successful?->Re-evaluate Strategy No

Caption: Troubleshooting workflow for N-Boc deprotection.

N-Tosyl Deprotection: Troubleshooting and FAQs

The tosyl (Ts) group is a robust, electron-withdrawing protecting group. Its removal typically requires basic or reductive conditions.[1]

Q1: I am attempting to deprotect an N-Tosyl group using sodium hydroxide, but the reaction is not going to completion. What can I do?

A1: Incomplete deprotection of the N-Tosyl group under basic conditions can be due to several factors, including insufficient temperature, reaction time, or the concentration of the base.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. Refluxing in a methanol/water mixture is a common strategy.[4]

  • Extend Reaction Time: Some N-Tosyl deprotections can be slow. Monitor the reaction over an extended period (e.g., overnight).[4]

  • Increase Base Equivalents: Using a larger excess of sodium hydroxide (e.g., 5-10 equivalents) can be beneficial.

Q2: My starting material is sensitive to strong base. Are there alternative methods for N-Tosyl deprotection?

A2: Yes, for base-sensitive substrates, reductive deprotection methods are a good alternative.

Alternative Reductive Methods:

  • Magnesium in Methanol: This is a classic method for reductive cleavage of sulfonyl groups.

  • Sodium Naphthalenide: A potent reducing agent that can cleave tosyl groups under milder conditions than dissolving metal reductions.

N-SEM Deprotection: Troubleshooting and FAQs

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is valued for its stability to a wide range of conditions and can be removed with fluoride sources or Lewis acids.[7][8]

Q1: I am having difficulty with the deprotection of an N-SEM group on my pyrrolo[3,2-b]pyridine derivative. Standard fluoride-based methods are not working well.

A1: Fluoride-based deprotection of N-SEM groups can be problematic for certain substrates, sometimes leading to low yields or complex mixtures.[8] For pyrrolo[3,2-b]pyridine systems, Lewis acid-mediated deprotection is often a more reliable approach.[9][10]

Recommended Mild Lewis Acid Methods:

  • Magnesium Bromide (MgBr₂): This Lewis acid has been shown to be effective for the deprotection of SEM ethers under very mild conditions, often in a mixture of ether and nitromethane.[8]

  • Tin Tetrachloride (SnCl₄): At low temperatures (0 °C to room temperature), SnCl₄ can successfully deprotect N-SEM groups, even on sensitive substrates like nucleosides.[7][11]

Q2: My SEM deprotection using TFA is leading to an unexpected tricyclic byproduct. What is happening and how can I avoid it?

A2: The deprotection of SEM groups can release formaldehyde, which can then react with the deprotected pyrrole nitrogen and another nucleophilic site on your molecule, leading to cyclization side products.[9][10] This has been observed in related 7-azaindole systems.[9][10]

Mitigation Strategy:

  • Two-Step Acid/Base Protocol: A common strategy is to first treat the SEM-protected compound with TFA. This is believed to form an intermediate. A subsequent basic workup (e.g., with saturated NaHCO₃ solution) then facilitates the release of formaldehyde and completes the deprotection to the desired N-H product.[12]

Summary of N-Protecting Group Deprotection Conditions
Protecting GroupReagents and ConditionsCommon Issues
Boc 20-50% TFA in DCM, 0 °C to RTSubstrate degradation, incomplete reaction
4M HCl in dioxane, 0 °C to RTAcid-sensitive group incompatibility
Heat in dioxane or tolueneRequires high temperatures
Tosyl (Ts) NaOH (3-10 equiv) in MeOH/H₂O, RT to refluxIncomplete reaction, base-sensitive substrates
Mg in MeOHReductive conditions may affect other groups
SEM TFA in DCM, then NaHCO₃(aq)Formaldehyde-mediated side reactions
MgBr₂ in Et₂O/MeNO₂Mild but may require optimization
SnCl₄ in DCM, 0 °C to RTStoichiometric Lewis acid required

Section 2: Deprotection of the C2-Carboxylic Acid (Ester Hydrolysis)

Ester protecting groups for the C2-carboxylic acid are common in the synthesis of pyrrolo[3,2-b]pyridine derivatives. Their removal, typically via saponification, is a critical final step.

Saponification of Methyl and Ethyl Esters: Troubleshooting and FAQs

The hydrolysis of simple alkyl esters like methyl and ethyl esters is usually achieved under basic conditions.[13][14]

Q1: My saponification reaction with NaOH in methanol is very slow. How can I accelerate it?

A1: The rate of saponification can be influenced by several factors, including the steric hindrance around the ester, the solvent, and the temperature.

Troubleshooting Steps:

  • Increase Temperature: Heating the reaction to reflux will significantly increase the reaction rate.[15][16]

  • Use a Co-solvent: Adding water or THF to the alcoholic solvent can improve the solubility of both the ester and the hydroxide, leading to a faster reaction.[13][15]

  • Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the saponification of hindered esters and can be used in a THF/water solvent system at room temperature.[15][17]

Q2: After acidification of my reaction mixture, I am having trouble isolating my carboxylic acid product. It seems to be water-soluble. What should I do?

A2: The pyrrolo[3,2-b]pyridine carboxylic acid may have some water solubility, especially if it forms a salt.

Workup and Isolation Tips:

  • Adjust pH Carefully: After the reaction is complete, carefully acidify the aqueous solution with 1N HCl to a pH of around 3-4 to ensure the carboxylic acid is fully protonated.

  • Extraction with Different Solvents: Try extracting with a more polar solvent like ethyl acetate or a mixture of DCM and isopropanol. Multiple extractions will be necessary.

  • Salting Out: If the product is still in the aqueous layer, try saturating the aqueous phase with NaCl before extraction. This can decrease the solubility of the organic product in the aqueous layer.[18]

  • Evaporation: If extraction fails, you may need to neutralize the solution and evaporate the solvents, then try to isolate the product from the resulting salts.[18]

General Protocol for Saponification of a Methyl/Ethyl Ester
  • Dissolve the ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2-5 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or DCM to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the carboxylic acid.

Deprotection of Benzyl Esters: Troubleshooting and FAQs

Benzyl esters are a valuable alternative to simple alkyl esters as they can be removed under neutral conditions via hydrogenolysis.

Q1: My hydrogenolysis reaction to cleave a benzyl ester is not working. The catalyst seems inactive.

A1: Catalyst poisoning is a common issue in hydrogenolysis reactions, especially with halogenated and sulfur-containing compounds. The bromine atom on the pyrrolo[3,2-b]pyridine ring could potentially interfere with the palladium catalyst.

Troubleshooting Steps:

  • Catalyst Choice and Loading: Use a higher loading of the catalyst (e.g., 20 mol% Pd/C). Pearlman's catalyst (Pd(OH)₂/C) is often more robust and less prone to poisoning.

  • Solvent: Ensure the solvent is appropriate. Ethanol, methanol, or ethyl acetate are commonly used.

  • Additive: Adding a small amount of acid (e.g., a drop of acetic acid) can sometimes improve the reaction rate, but this should be done with caution given the potential sensitivity of the substrate.

Q2: I need to remove a benzyl ester without using hydrogenolysis due to other reducible functional groups. What are my options?

A2: There are several non-reductive methods for benzyl ester cleavage.

Alternative Methods for Benzyl Ester Cleavage:

  • Lewis Acid Catalysis: Anhydrous ferric chloride (FeCl₃) in DCM can cleave benzyl esters.[19] Tin tetrachloride (SnCl₄) is also an option.[19]

  • Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers and esters, although this is less common for esters.[20]

  • Enzymatic Deprotection: Certain lipases and esterases can selectively cleave benzyl and methyl esters under mild conditions.[21]

Deprotection Strategy Selection

cluster_1 Carboxylic Acid Deprotection Strategy Ester Type? Ester Type? Methyl/Ethyl Ester Methyl/Ethyl Ester Ester Type?->Methyl/Ethyl Ester Alkyl Benzyl Ester Benzyl Ester Ester Type?->Benzyl Ester Benzyl Saponification (LiOH, NaOH) Saponification (LiOH, NaOH) Methyl/Ethyl Ester->Saponification (LiOH, NaOH) Hydrogenolysis (Pd/C, H2) Hydrogenolysis (Pd/C, H2) Benzyl Ester->Hydrogenolysis (Pd/C, H2) Other Reducible Groups? Other Reducible Groups? Hydrogenolysis (Pd/C, H2)->Other Reducible Groups? Lewis Acid Cleavage (FeCl3, SnCl4) Lewis Acid Cleavage (FeCl3, SnCl4) Other Reducible Groups?->Lewis Acid Cleavage (FeCl3, SnCl4) Yes

Caption: Decision tree for selecting a carboxylic acid deprotection method.

References
  • Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Benchchem.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH.
  • Avoiding polymerization of pyrroles during synthesis. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • SCHEME 1 Deprotection of N-SEM from 5R-SP using literature protocol. ResearchGate. Available at: [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC - NIH. Available at: [Link]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]

  • Pyrrole Protection. Request PDF on ResearchGate. Available at: [Link]

  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Saponification of Esters. YouTube. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Saponification of Esters. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]

  • Saponification-Typical procedures. operachem. Available at: [Link]

  • Ester Reactions: Saponification Exam Prep. Pearson. Available at: [Link]

  • Saponification - Base promoted ester hydrolysis. Khan Academy. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. Available at: [Link]

  • Modular Synthetic Strategies for Dipyrrolopyrazines. Request PDF on ResearchGate. Available at: [Link]

  • How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. Available at: [Link]

  • Saponification Reaction of Esters. YouTube. Available at: [Link]

  • Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. PubMed. Available at: [Link]

  • Saponification. EBSCO. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis Reaction. CEM Corporation. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. MDPI. Available at: [Link]

Sources

Technical Support Center: Characterization of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally related compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

I. Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

FAQ 1: What are the key physicochemical properties of this compound?

This compound is a heterocyclic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol . Its structure, containing both a carboxylic acid and a pyrrolopyridine core, suggests it is a polar molecule with the potential for hydrogen bonding. It is expected to be a solid at room temperature.

FAQ 2: What is the expected solubility of this compound in common analytical solvents?

SolventPredicted SolubilityRationale & Recommendations
Water Sparingly soluble to insolubleThe hydrophobic bromo-pyrrolopyridine backbone limits aqueous solubility. Solubility will be pH-dependent; it will be more soluble at higher pH due to the deprotonation of the carboxylic acid. For HPLC, consider using a mobile phase with a significant organic component or buffered at a pH above the pKa of the carboxylic acid.
Methanol/Ethanol Moderately solubleThese polar protic solvents can interact with the carboxylic acid and the nitrogen atoms through hydrogen bonding. They are good choices for preparing stock solutions.
Acetonitrile (ACN) Moderately solubleA polar aprotic solvent commonly used in reversed-phase HPLC. It should be a suitable solvent for sample preparation.
Dimethyl sulfoxide (DMSO) Highly solubleA powerful polar aprotic solvent that should readily dissolve the compound. Ideal for preparing high-concentration stock solutions for screening and NMR studies.
Tetrahydrofuran (THF) Moderately solubleA less polar aprotic solvent, may be useful in certain normal-phase chromatography applications.

This table provides predicted solubility based on chemical structure. It is always recommended to experimentally determine the solubility for your specific application.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for the separation, quantification, and purity assessment of this compound.

Recommended Starting HPLC Method

Based on methods for structurally similar compounds like 5-Bromo-7-azaindole, a reversed-phase HPLC method is recommended.[1]

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water (or 0.1% Formic acid for MS compatibility)
Mobile Phase B Acetonitrile (ACN)
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to elute the compound and any impurities. A generic gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm or 280 nm)
Injection Volume 5-20 µL
Troubleshooting Common HPLC Issues

HPLC_Troubleshooting

FAQ 3: My peaks are tailing. What should I do?

Peak tailing is a common issue for compounds with acidic or basic functional groups.

  • Secondary Silanol Interactions: The carboxylic acid can interact with residual silanol groups on the silica-based column packing.

    • Solution: Use a modern, high-purity, end-capped C18 column. Alternatively, adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can mask the silanol groups. Operating at a lower pH (e.g., pH 2.5-3) will suppress the ionization of the silanol groups and the carboxylic acid, reducing these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized and non-ionized forms of the analyte will be present, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For this acidic compound, a low pH is generally preferred.

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

    • Solution: Try diluting your sample or reducing the injection volume.

FAQ 4: I am not getting good separation from impurities. How can I improve resolution?

  • Optimize the Gradient: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: Modifying the mobile phase pH can change the retention times of ionizable impurities differently than the main analyte.

  • Consider a Different Column: If resolution is still an issue, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

III. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for the confirmation of molecular weight and for structural elucidation of the analyte and its impurities.

FAQ 5: What are the expected mass spectral characteristics of this compound?

  • Ionization: Electrospray ionization (ESI) is the recommended technique. In positive ion mode, you can expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.

  • Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This is a key diagnostic feature.

  • Fragmentation: The fragmentation pattern will depend on the collision energy used. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxylic acid group (-45 Da).[2] The pyrrolopyridine ring system is relatively stable, but fragmentation can occur through cleavage of the rings.

Expected Fragmentation Pathways:

MS_Fragmentation

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of this compound and the identification of impurities.

FAQ 6: What are the expected ¹H and ¹³C NMR spectral features?

  • ¹H NMR: You should expect to see signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the pyrrolopyridine ring system. The pyrrole NH proton will likely be a broad singlet at a downfield chemical shift (>10 ppm). The carboxylic acid proton will also be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The carbon atom attached to the bromine will be at a lower chemical shift than the other aromatic carbons due to the heavy atom effect. For related bromo-azaindole compounds, ¹³C NMR data has been reported and can be used as a reference.[3]

V. Stability and Forced Degradation

Understanding the stability of the molecule is critical for developing stability-indicating analytical methods and for ensuring the quality of the drug substance and product.

FAQ 7: How should I perform forced degradation studies for this compound?

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of your analytical method.[4] The following conditions are recommended:

Stress ConditionReagent and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °CHydrolysis of the pyrrole ring, decarboxylation.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °CHydrolysis of the pyrrole ring, potential for other base-catalyzed reactions.
Oxidation 3% H₂O₂, room temperatureOxidation of the pyrrole and pyridine rings, formation of N-oxides.
Thermal Degradation Dry heat, 80-100 °CDecarboxylation, general decomposition.
Photodegradation Expose to UV and visible light (ICH Q1B guidelines)Photodimerization, oxidation, debromination.

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂).

  • Incubate the samples under the specified conditions for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis), and dilute it to the appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC-UV/MS to identify and quantify the degradation products.

Forced_Degradation_Workflow

VI. Potential Impurities

The presence of impurities can affect the quality, safety, and efficacy of a drug substance.

FAQ 8: What are the likely impurities I might encounter?

Impurities can arise from the starting materials, byproducts of the synthesis, or degradation of the final product.

  • Synthesis-Related Impurities:

    • Isomers: Depending on the synthetic route, other positional isomers of the bromo-pyrrolopyridine carboxylic acid could be formed.

    • Starting Materials: Unreacted starting materials may be present in the final product.

    • Byproducts: Side reactions can lead to the formation of various byproducts. For example, in syntheses involving Suzuki couplings, homocoupling of the boronic acid or ester can occur.[5]

  • Degradation Products:

    • Decarboxylated product: Loss of the carboxylic acid group is a common degradation pathway for carboxylic acids.

    • Hydrolyzed products: Cleavage of the pyrrole ring can occur under harsh hydrolytic conditions.

    • Oxidized products: N-oxides and other oxidized species can form in the presence of oxidizing agents or light.

A thorough understanding of the synthetic route is essential for predicting and identifying potential impurities.

VII. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. Retrieved from [Link]

Sources

overcoming solubility issues of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various experimental assays. Our goal is to provide you with the foundational knowledge and practical tools to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the handling and solubility of this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Poor aqueous solubility is expected for this compound due to its fused heterocyclic ring structure and the presence of a bromine atom. The carboxylic acid group, however, offers a key handle for improving solubility. The initial and most effective strategy is to adjust the pH of your buffer. As a carboxylic acid, the compound's solubility will significantly increase at a pH above its pKa, where it deprotonates to form a more soluble carboxylate salt.[1] We recommend preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into a buffer with a pH of 7.4 or higher.

Q2: I have a clear stock solution of the compound in 100% DMSO, but it precipitates when I dilute it into my final assay buffer. Why is this happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While this compound may be highly soluble in a polar aprotic solvent like DMSO, its solubility in the final aqueous assay buffer is likely much lower. When you add the DMSO stock to the aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of solution. This is an issue of kinetic solubility. To mitigate this, you can try several approaches:

  • Decrease the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent (DMSO) in your final assay buffer, but be mindful of its potential effects on your biological system. A final DMSO concentration of 0.5% to 1% is generally well-tolerated in many cell-based assays.

  • Modify the dilution method. Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: There is no single answer to this, as the tolerance to DMSO varies significantly between different biological systems (e.g., enzymes, cell lines). However, a widely accepted starting point is to keep the final DMSO concentration at or below 1% (v/v). It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[2]

Q4: Can the composition of my assay buffer, aside from pH, affect the solubility of the compound?

A4: Absolutely. The presence of salts, proteins (like BSA or serum), and other additives in your buffer can influence the solubility of your compound. For instance, high concentrations of salts can sometimes lead to "salting out," reducing the solubility of organic compounds. Conversely, proteins may bind to the compound, potentially increasing its apparent solubility. It is essential to assess the solubility of this compound in the final, complete assay buffer.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for systematically addressing solubility issues.

Guide 1: Systematic Approach to Solubilization

This guide will walk you through a logical workflow to determine the optimal conditions for dissolving this compound for your specific assay.

Diagram 1: Workflow for Solubilizing this compound

solubilization_workflow start Start: Poorly Soluble Compound stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep initial_test Dilute to Final Concentration in Assay Buffer (pH 7.4) stock_prep->initial_test observe_precipitate Observe for Precipitation initial_test->observe_precipitate no_precipitate No Precipitation: Proceed with Assay observe_precipitate->no_precipitate No precipitate Precipitation Occurs observe_precipitate->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot ph_optimization pH Optimization: Test Buffers pH 7.5-9.0 troubleshoot->ph_optimization cosolvent_optimization Co-solvent Optimization: Titrate DMSO (0.1-2%) troubleshoot->cosolvent_optimization concentration_reduction Reduce Final Compound Concentration troubleshoot->concentration_reduction advanced_techniques Advanced Techniques: Formulation Strategies troubleshoot->advanced_techniques re_evaluate Re-evaluate Solubility ph_optimization->re_evaluate cosolvent_optimization->re_evaluate concentration_reduction->re_evaluate advanced_techniques->re_evaluate re_evaluate->precipitate Precipitation Persists success Solubility Achieved: Proceed with Assay re_evaluate->success No Precipitation

Caption: A decision-tree workflow for systematically addressing solubility issues.

Guide 2: Protocol for Preparing Stock and Working Solutions

Accurate and consistent preparation of stock and working solutions is fundamental to reproducible research.[3][4][5]

Protocol 1: Preparation of a Concentrated Stock Solution

  • Determine the required concentration for your stock solution (e.g., 10 mM).

  • Calculate the required mass of this compound using its molecular weight (241.04 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound accurately using an analytical balance.

  • Dissolve the compound in a minimal amount of 100% DMSO in a volumetric flask.

  • Gently warm and/or sonicate the solution to aid dissolution.

  • Bring the solution to the final volume with DMSO and mix thoroughly.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Assessing Solubility

  • Thaw a single aliquot of the stock solution completely and bring it to room temperature.

  • Perform serial dilutions of the stock solution in your final assay buffer.

  • Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 1-2 hours at room temperature or 37°C).

  • If precipitation is observed, proceed to the troubleshooting strategies outlined below.

Guide 3: Advanced Solubilization Strategies

If pH adjustment and co-solvent optimization are insufficient, consider these advanced formulation approaches.[1][6][7]

Strategy Principle Considerations
Use of Surfactants Surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its aqueous solubility.The surfactant and its concentration must be compatible with your assay, as they can denature proteins or disrupt cell membranes.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.The type of cyclodextrin and the molar ratio of cyclodextrin to the compound need to be optimized.
Solid Dispersions The compound is dispersed in a solid, inert carrier (e.g., a polymer like PVP), which can enhance its dissolution rate.[1]This requires specialized preparation techniques, such as solvent evaporation or melt extrusion.

Diagram 2: pH-Dependent Solubility of a Carboxylic Acid

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node Predominantly Protonated Form (R-COOH) - Less Polar - Poorly Soluble high_ph_node Predominantly Deprotonated Form (R-COO⁻) - More Polar (Charged) - More Soluble low_ph_node->high_ph_node Increase pH high_ph_node->low_ph_node Decrease pH

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Griffith, J. F., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences, 28(10), 2899–2910. [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4123–4146. [Link]

  • Gerstner, L., et al. (2019). Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. ACS Omega, 4(4), 7367–7375. [Link]

  • Almalki, A. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6605. [Link]

  • Wacker, M. G., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2908–2917. [Link]

  • Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 2(2), 21-27. [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]

  • Chen, J. L., et al. (2024). Effects of Cosolvent on the Intermolecular Interactions between an Analyte and a Gold Nanostar Surface Studied Using SERS. The Journal of Physical Chemistry C, 128(41), 17745–17754. [Link]

  • Zhang, X., et al. (2016). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Drug Delivery, 23(8), 2957–2966. [Link]

  • Angene. (n.d.). 5-Bromo-1H-pyrrolo[2, 3-c]pyridine-2-carboxylic acid, min 96%, 1 gram. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433–1439. [Link]

Sources

Technical Support Center: Chiral Separation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of developing robust enantioselective HPLC/SFC methods for this important class of molecules.

Introduction: The Challenge of Chiral Pyrrolopyridines

This compound and its analogs are key building blocks in pharmaceutical development. Due to the presence of a stereogenic center, typically at a position alpha to the carboxylic acid or on a substituent, the separation of enantiomers is a critical step for preclinical and clinical studies, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The unique structural characteristics of this scaffold—a rigid heterocyclic core, an acidic carboxylic acid group, and a bromine substituent—present specific challenges and opportunities in chiral method development. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm starting from scratch. How do I select the right chiral stationary phase (CSP) for my this compound derivative?

Answer:

Selecting the initial chiral stationary phase (CSP) is the most critical step in method development. For an acidic compound like a pyrrolopyridine carboxylic acid, a multi-pronged screening approach targeting different chiral recognition mechanisms is most effective.

Expertise & Experience: The acidic nature of your analyte is the primary guiding factor. The carboxylic acid can interact via hydrogen bonding, dipole-dipole interactions, and, crucially, ionic exchange. Therefore, CSPs that facilitate these interactions are the best starting points. Polysaccharide-based and anion-exchange CSPs have demonstrated broad applicability for acidic compounds.[3][4]

Recommended Initial Screening Protocol:

  • Primary Screening Columns: Begin with a set of complementary polysaccharide-based columns. These are known for their broad enantiorecognition capabilities.[4]

    • Amylose-based CSP: e.g., CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALPAK® IG

    • Cellulose-based CSP: e.g., CHIRALCEL® OD-H, CHIRALCEL® OJ-H

  • Secondary Screening Column (for difficult separations): If the primary screen fails, an anion-exchange CSP is a highly logical next step. These columns are specifically designed for acidic compounds, utilizing ionic interactions for separation.[3]

    • Anion-exchange CSP: e.g., CHIRALPAK® QN-AX or QD-AX

Causality: Polysaccharide CSPs work by forming transient diastereomeric complexes with the analyte within chiral grooves or cavities on the cellulose or amylose backbone. The separation is driven by a combination of hydrogen bonding, π-π interactions (with the aromatic pyrrolopyridine ring), and steric hindrance.[2] Anion-exchange CSPs, on the other hand, rely on the electrostatic interaction between the deprotonated carboxylic acid of your analyte and the positively charged chiral selector on the stationary phase.[3]

FAQ 2: What is the best initial mobile phase strategy for screening these compounds?

Answer:

A systematic mobile phase screening across different elution modes will maximize your chances of success. For your this compound derivative, Normal Phase (NP) and Polar Organic (PO) modes are often the most successful.

Data Presentation: Initial Mobile Phase Screening Conditions

Elution ModeSolventsAdditive (Crucial for Acids)Rationale
Normal Phase (NP) n-Hexane / Ethanol (90:10, v/v)0.1% Trifluoroacetic Acid (TFA)Enhances π-π and dipole interactions. TFA suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducibility.[4][5]
Normal Phase (NP) n-Hexane / Isopropanol (90:10, v/v)0.1% Trifluoroacetic Acid (TFA)Isopropanol offers different selectivity compared to ethanol and can be crucial for resolving closely eluting enantiomers.
Polar Organic (PO) Methanol0.1% Trifluoroacetic Acid (TFA)Methanol's protic nature can facilitate different hydrogen bonding interactions compared to NP conditions.[3]
Polar Organic (PO) Acetonitrile0.1% Trifluoroacetic Acid (TFA)Acetonitrile provides a different polarity and can alter the enantioselectivity.

Experimental Protocol: Initial Screen

  • Equilibrate each screening column (from FAQ 1) with the first mobile phase (e.g., Hexane/Ethanol/TFA) for at least 20 column volumes.

  • Inject a solution of your racemic compound (typically 0.5-1.0 mg/mL in mobile phase).

  • Run the isocratic method for approximately 20-30 minutes.

  • Repeat for each mobile phase combination on each column.

  • If no separation is observed, consider a gradient elution as a secondary screening step.

Mandatory Visualization: Chiral Method Development Workflow

Chiral_Method_Development Start Start: Racemic Analyte (this compound derivative) CSP_Screen Step 1: CSP Screening - Polysaccharide (Amylose/Cellulose) - Anion-Exchange (Secondary) Start->CSP_Screen MP_Screen Step 2: Mobile Phase Screening - Normal Phase (Hex/EtOH, Hex/IPA) - Polar Organic (MeOH, ACN) - Additive: 0.1% TFA CSP_Screen->MP_Screen Eval_Sep Evaluate Separation (Resolution > 1.5?) MP_Screen->Eval_Sep Optimization Step 3: Optimization - % Organic Modifier - Additive Concentration - Flow Rate / Temperature Eval_Sep->Optimization Yes No_Sep No Separation or Poor Resolution Eval_Sep->No_Sep No Success Successful Method (Validate) Optimization->Success Try_Alt_CSP Try Alternative CSPs (e.g., Pirkle, Macrocyclic Glycopeptide) No_Sep->Try_Alt_CSP Try_Alt_CSP->MP_Screen

Caption: A systematic workflow for chiral method development.

FAQ 3: My peaks are tailing or split. What's the cause and how do I fix it?

Answer:

Peak tailing or splitting with acidic analytes like yours is a classic problem, almost always related to unwanted interactions on the column or improper ionization state of the analyte.

Causality:

  • Secondary Ionic Interactions: Residual acidic silanol groups on the silica support can interact with your analyte, causing peak tailing.

  • Analyte Ionization: If the mobile phase pH is not sufficiently low, your carboxylic acid will exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms. These two forms have different retention times, leading to broad or split peaks.[6][7]

Troubleshooting Guide: Improving Peak Shape

SymptomProbable CauseStep-by-Step Solution
Peak Tailing Insufficient suppression of silanol activity or analyte ionization.1. Increase Acidic Additive: Incrementally increase the concentration of TFA (or formic/acetic acid) in your mobile phase from 0.1% to 0.2%, then 0.3%. Do not exceed 0.5%.[5] 2. Rationale: The excess acid in the mobile phase protonates the silanol groups (Si-OH) and ensures the analyte remains in its neutral, protonated form (R-COOH), minimizing secondary interactions.[8]
Split Peaks Analyte exists in two ionic states. Incompatibility between sample solvent and mobile phase.1. Verify Additive Presence: Ensure the acidic additive is in both the mobile phase and the sample solvent.[5] 2. Match Sample Solvent: Dissolve your sample directly in the mobile phase whenever possible. If using a different solvent for solubility (e.g., DMSO), inject the smallest possible volume to avoid solvent mismatch effects.[9]
Irreproducible Retention Times Column memory effect from previous runs with different additives (e.g., a basic additive).1. Column Flushing: Dedicate a column specifically for acidic methods. If this is not possible, flush the column extensively with a strong, neutral solvent like isopropanol or ethanol before switching to your acidic method.[10]
FAQ 4: I have a partial separation (Resolution < 1.5). How can I improve it?

Answer:

Achieving baseline resolution is a matter of fine-tuning the mobile phase composition and instrument parameters to enhance the subtle differences in interaction between the enantiomers and the CSP.

Expertise & Experience: Small changes in the mobile phase composition can have a significant impact on enantioselectivity. The key is to systematically vary one parameter at a time.

Optimization Protocol:

  • Adjust Modifier Percentage:

    • Action: If your mobile phase is 90:10 Hexane:Ethanol, try 95:5 and 85:15.

    • Causality: Decreasing the percentage of the polar modifier (alcohol) will generally increase retention and can improve resolution by allowing more time for interaction with the CSP. Conversely, sometimes a slight increase can alter the conformation of the chiral selector in a favorable way.

  • Change the Alcohol Modifier:

    • Action: If you are using ethanol, switch to isopropanol (IPA) or n-propanol.

    • Causality: Different alcohols have different hydrogen bonding capabilities and steric profiles, which can significantly alter the enantioselective interactions.

  • Optimize Temperature:

    • Action: Analyze your sample at different column temperatures (e.g., 15°C, 25°C, 40°C).

    • Causality: Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes. However, this comes at the cost of longer run times and higher backpressure.

  • Reduce Flow Rate:

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).

    • Causality: A lower flow rate increases the number of theoretical plates and allows more time for the equilibrium between the mobile and stationary phases, often leading to better resolution.

Mandatory Visualization: Logic of Resolution Optimization

Optimization_Logic Start Partial Separation (0.5 < Rs < 1.5) Adjust_Modifier Adjust % Modifier (e.g., 95:5, 85:15) Start->Adjust_Modifier Evaluate Evaluate Rs Adjust_Modifier->Evaluate Test Change_Alcohol Change Alcohol (Ethanol -> IPA) Change_Alcohol->Evaluate Test Optimize_Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Optimize_Temp->Evaluate Test Reduce_Flow Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) Reduce_Flow->Evaluate Test Evaluate->Change_Alcohol No Evaluate->Optimize_Temp No Evaluate->Reduce_Flow No Success Rs > 1.5 Evaluate->Success Yes Continue Continue Optimization Evaluate->Continue No

Sources

Validation & Comparative

The 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Scaffold: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the chemical architecture and biological performance of the pyrrolo[3,2-b]pyridine scaffold in kinase inhibition, benchmarked against established pharmacophores.

In the landscape of targeted therapeutics, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The vast and intricate network of the human kinome, with its deep involvement in cellular signaling pathways, presents both a wealth of opportunities and a formidable challenge. The design of small molecules that can precisely modulate the activity of specific kinases is a nuanced art, heavily reliant on the selection of a core heterocyclic scaffold. This guide provides an in-depth comparative analysis of the 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold and its close analogs against other prominent kinase inhibitor frameworks, offering experimental insights and methodological guidance for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from a closely related and well-characterized analog from the pyrrolopyridine family to provide a data-driven comparison. This approach allows for a robust evaluation of the scaffold's potential and its standing relative to established players in the field.

The Pyrrolopyridine Scaffold: A Bioisostere of Purine with Untapped Potential

The pyrrolopyridine core, an isostere of purine, has garnered significant attention in medicinal chemistry for its ability to mimic the adenine core of ATP, thereby enabling competitive inhibition at the kinase hinge region. This fundamental interaction is a critical anchoring point for a vast number of kinase inhibitors. The specific isomer, 1H-pyrrolo[3,2-b]pyridine, presents a unique arrangement of nitrogen atoms and a fused ring system that dictates its three-dimensional shape and hydrogen bonding capabilities. The presence of a bromine atom at the 5-position offers a valuable handle for synthetic elaboration through various cross-coupling reactions, allowing for the exploration of chemical space and the optimization of potency and selectivity. The carboxylic acid at the 2-position provides a potential vector for forming additional interactions within the ATP-binding pocket or for modulating physicochemical properties.

Comparative Analysis: Pyrrolopyridines vs. Established Scaffolds

To contextualize the potential of the this compound scaffold, we will compare its representative analogs against well-established kinase inhibitor scaffolds: quinazoline and pyrazolopyrimidine. These scaffolds are present in numerous FDA-approved drugs and clinical candidates, making them relevant benchmarks for performance.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative pyrrolo[2,3-b]pyridine analog against various kinases, alongside data for representative quinazoline and pyrazolopyrimidine-based inhibitors.

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)
Pyrrolo[2,3-b]pyridine Compound 4h [1][2]FGFR1 7 [1][2]
FGFR2 9 [1][2]
FGFR3 25 [1][2]
FGFR4 712 [1][2]
QuinazolineGefitinibEGFR2.4
ErlotinibEGFR2
LapatinibEGFR, HER23, 13
PyrazolopyrimidineRuxolitinibJAK1, JAK23.3, 2.8
BaricitinibJAK1, JAK25.9, 5.7

Note: The data for the pyrrolo[2,3-b]pyridine scaffold is for Compound 4h, a derivative with a 5-trifluoromethyl substitution and a substituted phenyl at the 3-position, as a representative analog for the this compound scaffold.

This comparative data highlights the potent inhibitory activity of the pyrrolopyridine scaffold against the FGFR family of kinases, with nanomolar efficacy. While a direct comparison against the same kinase targets for the other scaffolds is not always available in a single study, the data illustrates the competitive potency that can be achieved with this heterocyclic system.

Understanding the Mechanism: Types of Kinase Inhibition

The interaction of a small molecule with its target kinase can be categorized into several types, each with distinct implications for selectivity and the potential for resistance.

G cluster_0 ATP-Competitive Inhibition cluster_1 Non-ATP Competitive Inhibition cluster_2 Binding Mode TypeI Type I Inhibitor Binds to active (DFG-in) conformation TypeII Type II Inhibitor Binds to inactive (DFG-out) conformation ATP_Pocket ATP Binding Pocket TypeI->ATP_Pocket Competes with ATP TypeII->ATP_Pocket Competes with ATP Allosteric Allosteric Inhibitor Binds to a site distinct from the ATP pocket Allosteric_Site Allosteric Site Allosteric->Allosteric_Site Induces conformational change Covalent Covalent Inhibitor Forms an irreversible covalent bond NonCovalent Non-Covalent Inhibitor Binds reversibly Kinase Kinase Covalent->Kinase Irreversible binding NonCovalent->Kinase Reversible binding

Figure 1. Classification of Kinase Inhibitors.

The pyrrolopyridine scaffold, like quinazolines and pyrazolopyrimidines, primarily acts as a Type I ATP-competitive inhibitor, binding to the active "DFG-in" conformation of the kinase. The planarity of the fused ring system allows it to slide into the adenine binding pocket and form crucial hydrogen bonds with the hinge region residues.

Experimental Protocols for Kinase Inhibition Assays

To empower researchers in their evaluation of novel compounds, this section provides detailed, step-by-step methodologies for key biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assays

These assays measure the direct effect of a compound on the enzymatic activity of a purified kinase.

G cluster_0 Biochemical Kinase Assay Workflow A 1. Compound Preparation Serial dilution of inhibitor B 2. Kinase Reaction Incubate kinase, substrate, ATP, and inhibitor A->B C 3. Detection Measure kinase activity (e.g., ADP production) B->C D 4. Data Analysis Calculate IC50 value C->D

Figure 2. General workflow for biochemical kinase assays.

This homogeneous, luminescence-based assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Purified active kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound derivative)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a high-activity control and wells without enzyme as a background control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer.

    • Prepare an ATP solution in assay buffer.

    • To initiate the reaction, add the kinase/substrate solution to the wells, followed by the ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the high-activity (DMSO) control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This TR-FRET-based assay measures the binding affinity of an inhibitor to a kinase.

Materials:

  • Europium-labeled anti-tag antibody

  • Biotinylated kinase

  • Alexa Fluor™ 647-labeled tracer

  • Test compound

  • Assay Buffer

  • Black, low-volume 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the assay plate.

  • Reagent Preparation:

    • Prepare a 2X solution of the Eu-labeled antibody and biotinylated kinase in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Assembly:

    • Add the kinase/antibody solution to all wells.

    • Add the tracer solution to all wells.

    • Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Cell-Based Kinase Inhibition Assays

These assays measure the effect of a compound on kinase activity within a cellular context, providing more physiologically relevant data.

This method detects the phosphorylation status of a specific kinase substrate in cells treated with an inhibitor.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized signal versus the compound concentration to determine the cellular IC50.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising class of kinase inhibitors. As demonstrated by the potent activity of related pyrrolopyridine derivatives, this core structure possesses the key features required for effective ATP-competitive inhibition. The synthetic tractability afforded by the bromine and carboxylic acid functionalities provides a solid foundation for further optimization of potency, selectivity, and pharmacokinetic properties.

While established scaffolds like quinazoline and pyrazolopyrimidine have a proven track record, the exploration of novel heterocyclic systems such as the pyrrolopyridines is crucial for expanding the chemical space for kinase inhibitor discovery. This can lead to the identification of inhibitors with novel binding modes, improved selectivity profiles, and the ability to overcome acquired resistance to existing therapies.

The experimental protocols provided in this guide offer a robust framework for the evaluation of novel kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent. As our understanding of the kinome continues to grow, the rational design of kinase inhibitors based on diverse and adaptable scaffolds will remain a key driver of innovation in drug discovery.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • Discovery of novel CDK inhibitors via scaffold hopping
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers.
  • Synthetic studies on novel Syk inhibitors.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent upd
  • Structure-activity relationships for the design of small-molecule inhibitors. PubMed.
  • VEGFR inhibitor. Otava Chemicals.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. PubMed.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC.
  • Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Analogs and Related Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of analogs related to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, with a particular focus on their potential as anticancer and kinase-inhibiting agents. By examining experimental data from various structural isomers and derivatives, we aim to elucidate key structure-activity relationships (SAR) that can inform the design of future therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, oncology, and pharmacology. We will delve into the nuances of how substitutions on the pyrrolopyridine core influence biological outcomes, present comparative data in a clear and accessible format, and provide detailed experimental protocols for the key assays discussed.

The Pyrrolopyridine Scaffold: A Versatile Pharmacophore

The pyrrolopyridine core, an isostere of purine, is a key component in numerous biologically active molecules. Its ability to form critical hydrogen bonds with enzyme targets, particularly the hinge region of kinases, has made it a focal point in the development of targeted therapies. The six isomers of pyrrolopyridine, each with a unique arrangement of the nitrogen atom in the pyridine ring, offer a diverse chemical space for exploration. The introduction of a bromine atom, as in the case of our lead scaffold, provides a strategic handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide array of analogs.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of brominated pyrrolopyridine derivatives has been a subject of intense investigation. While direct biological data for a series of this compound analogs is not extensively available in the public domain, a closely related class of compounds, 5-bromo-7-azaindolin-2-ones (derived from the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold), offers significant insights.

A key study by Liu et al. (2016) synthesized a series of novel 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety and evaluated their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay.[1] The results, summarized in Table 1, highlight the potent and broad-spectrum antitumor activity of these compounds, with several derivatives demonstrating significantly greater potency than the multi-kinase inhibitor, Sunitinib.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of 5-Bromo-7-azaindolin-2-one Analogs [1]

CompoundLinker and Terminal GroupHepG2A549SKOV-3
23p 3-(4-(methoxyimino)piperidin-1-yl)propyl2.3573.0122.546
23c 2-(piperidin-1-yl)ethyl9.5243.1039.410
23d 2-(4-methylpiperazin-1-yl)ethyl10.3886.2503.721
Sunitinib -31.59449.03631.985

Data extracted from Liu, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.[1]

The structure-activity relationship (SAR) from this study reveals that the nature of the linker and the terminal basic amine moiety significantly influences the anticancer potency. For instance, compound 23p , with a methoxyimino-piperidinylpropyl linker, exhibited the most potent and broad-spectrum activity.

Further illustrating the potential of the broader pyrrolopyridine class, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as potent tubulin polymerization inhibitors with significant anticancer activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values in the nanomolar range.[2]

Kinase Inhibitory Profile of Pyrrolopyridine Derivatives

The pyrrolopyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the adenine core of ATP.

While specific kinase inhibition data for this compound analogs is limited, studies on related isomers underscore the potential of this class of compounds. For example, a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[3] The representative compound 10z from this study demonstrated single-digit nanomolar activity against wild-type FGFR4 and its gatekeeper mutants.[3]

Table 2: Kinase Inhibitory Activity of Representative Pyrrolopyridine Derivatives

CompoundScaffoldTarget KinaseIC50 (nM)
10z 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamideFGFR4<10
4h 1H-pyrrolo[2,3-b]pyridine derivativeFGFR17
4h 1H-pyrrolo[2,3-b]pyridine derivativeFGFR29
4h 1H-pyrrolo[2,3-b]pyridine derivativeFGFR325

Data for 10z extracted from Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831.[3] Data for 4h extracted from Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1193.[4][5]

These findings strongly suggest that the this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. The bromine at the 5-position offers a prime site for modification to enhance potency and selectivity against a range of kinase targets.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, this section provides detailed, step-by-step methodologies for the key assays utilized in the characterization of these compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate 24h (Cell Adhesion) cell_seeding->incubation1 add_compounds 3. Add Test Compounds (Serial Dilutions) incubation1->add_compounds incubation2 4. Incubate 48-72h add_compounds->incubation2 add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate 4h (Formazan Formation) add_mtt->incubation3 solubilize 7. Solubilize Formazan (DMSO) incubation3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance IC50 Calculation IC50 Calculation read_absorbance->IC50 Calculation

Caption: Workflow of the MTT assay for determining cell viability.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. The change in signal is inversely or directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the kinase, substrate (a specific peptide or protein), and ATP in a suitable kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Assay Plate Preparation:

    • Serially dilute the test compound in the assay buffer in a 96-well or 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO).

  • Kinase Reaction:

    • Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop reagent.

    • Use a detection reagent (e.g., ADP-Glo™, Kinase-Glo®) that converts the amount of ADP produced or remaining ATP into a luminescent or fluorescent signal.

    • Incubate the plate as per the detection reagent's protocol.

  • Signal Measurement and Data Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK Inhibits ATP Binding Site

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

Conclusion and Future Directions

The collective evidence strongly supports the pyrrolopyridine scaffold, particularly its brominated derivatives, as a highly promising starting point for the development of novel anticancer agents and kinase inhibitors. The data presented herein on the 5-bromo-7-azaindolin-2-one analogs demonstrate that strategic modifications can lead to compounds with superior potency compared to established drugs like Sunitinib.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound amides and esters. The bromine at the 5-position serves as a versatile anchor for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, enabling a thorough exploration of the SAR at this position. Similarly, derivatization of the carboxylic acid at the 2-position will allow for the fine-tuning of physicochemical properties and interactions with biological targets. By combining rational drug design with robust biological screening, the full therapeutic potential of this promising scaffold can be unlocked.

References

  • Liu, M., Li, Z., Zhang, Y., Geng, M., Guan, H., Tian, Y., & Ai, J. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]

  • Wang, Y., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2815-2819. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1193. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, PMC8274384. [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300755. [Link]

  • Racha, H., Vadla, B., Peddolla, K., & Betala, S. (2019). Synthesis and Anticancer Activity of Novel Hetero Ring Fused Pyridine Amide Derivatives. Asian Journal of Chemistry, 31(11), 2485-2491. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics, particularly in oncology, is an ongoing endeavor demanding scaffolds that are not only potent but also amenable to synthetic modification for fine-tuning selectivity and pharmacokinetic properties. The pyrrolopyridine core has emerged as a privileged scaffold in medicinal chemistry, with several derivatives showing promise as potent inhibitors of various protein kinases.[1][2] This guide provides an in-depth analysis of the 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold, a promising starting point for the development of targeted therapies. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon established principles from closely related pyrrolopyridine isomers to provide a comprehensive guide for researchers and drug development professionals.

The Pyrrolopyridine Scaffold: A Versatile Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its isomers are key structural motifs in a multitude of biologically active compounds, including kinase inhibitors.[3] Their planar structure and hydrogen bonding capabilities allow them to effectively mimic the adenine region of ATP, binding to the hinge region of the kinase active site. This interaction is a cornerstone of their inhibitory activity. The specific isomer, 1H-pyrrolo[3,2-b]pyridine, offers a distinct arrangement of nitrogen atoms and substitution vectors, providing a unique platform for achieving selectivity against different kinase targets.

The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the 1H-pyrrolo[3,2-b]pyridine core provides two crucial handles for synthetic elaboration, making it an attractive starting point for library synthesis and SAR exploration.

  • C5-Bromo Position: This position serves as a versatile anchor for introducing various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of specific, often hydrophobic, pockets within the kinase active site, which can significantly enhance potency and selectivity.

  • C2-Carboxylic Acid Position: The carboxylic acid is an ideal point for modification, most commonly through amide bond formation. This allows for the introduction of a wide array of chemical diversity, enabling the modulation of physicochemical properties and interactions with the solvent-exposed region of the target protein.

SAR Insights from Related Pyrrolopyridine Scaffolds

To understand the potential of the this compound core, we can extrapolate from the SAR of analogous structures that have been extensively studied as inhibitors of various kinases and other enzymes.

Case Study 1: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as phosphodiesterase 4B (PDE4B) inhibitors highlights the importance of the amide substituent.[4] By keeping the core scaffold constant, variations at the amide position led to significant differences in inhibitory activity.

CompoundAmide Substituent (R)PDE4B IC50 (µM)
11a Cyclopentyl0.25
11b Cyclohexyl0.11
11c Phenyl1.1
11h 3,4-Dichlorophenyl0.8

Table 1: SAR of the amide substituent in 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against PDE4B. Data extracted from[4].

The data suggests that the size and hydrophobicity of the amide substituent are critical for potent inhibition.[4] The cyclohexyl group in compound 11b provided the best activity, indicating a preference for a larger, hydrophobic moiety in the binding pocket. This underscores the importance of exploring a diverse range of amides at the C2-position of the this compound scaffold.

Case Study 2: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Research on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors provides valuable insights into the role of substituents on the pyridine ring and the amide portion.[5]

CompoundR1R2FMS Kinase IC50 (nM)
KIST101029 (Lead) H4-Fluorophenyl96
1e H3-Phenoxyphenyl60
1r 3-Morpholinopropyl4-Fluorophenyl30

Table 2: SAR of pyrrolo[3,2-c]pyridine derivatives against FMS kinase. Data extracted from[5].

These results demonstrate that modifications at both the amide portion (R2) and other positions on the core scaffold (R1) can significantly impact potency. Compound 1r , with a morpholinopropyl group, was the most potent, suggesting that extending into the solvent-exposed region with a group capable of forming additional interactions can be beneficial.[5] This highlights the potential for functionalization of the N1-position of the pyrrole ring in the 5-Bromo-1H-pyrrolo[3,2-b]pyridine scaffold.

Case Study 3: 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as potent fibroblast growth factor receptor (FGFR) inhibitors.[3][6] The study emphasized the importance of introducing a hydrogen bond acceptor at the 5-position to interact with Gly485 in the FGFR1 active site.

Compound5-Position SubstituentFGFR1 IC50 (nM)
1 Trifluoromethyl>2000
4h (4-methylpiperazin-1-yl)methyl7

Table 3: Impact of the 5-position substituent on FGFR1 inhibitory activity. Data extracted from[3].

This dramatic increase in potency from compound 1 to 4h illustrates the power of targeted modifications at the C5-position.[3] The bromo group in our core scaffold, this compound, is an excellent starting point for introducing such functionalities via cross-coupling reactions.

Experimental Protocols

To facilitate the exploration of the this compound scaffold, we provide the following generalized experimental protocols based on established methodologies for similar compounds.

General Synthesis of Amide Derivatives

A common and effective method for derivatizing the C2-carboxylic acid is through amide coupling.

G start This compound reaction Amide Coupling start->reaction reagents Amine (R-NH2) Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIEA) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Purification (e.g., Chromatography) reaction->workup product 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxamide Derivative workup->product

Caption: General workflow for the synthesis of amide derivatives.

Step-by-step Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF, add the desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base such as DIEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Kinase Inhibition Assay (General Protocol)

A widely used method to determine the inhibitory potency of compounds against a specific kinase is a biochemical assay, such as an ADP-Glo™ Kinase Assay.

G start Kinase, Substrate, ATP incubation1 Kinase Reaction Incubation start->incubation1 inhibitor Test Compound (Varying Concentrations) inhibitor->incubation1 adpglo_reagent ADP-Glo™ Reagent incubation1->adpglo_reagent incubation2 ADP to ATP Conversion adpglo_reagent->incubation2 detection_reagent Kinase Detection Reagent incubation2->detection_reagent incubation3 Luciferase Reaction detection_reagent->incubation3 readout Luminescence Measurement incubation3->readout

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a kinase buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to provide luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. By leveraging the SAR insights gained from related pyrrolopyridine cores, researchers can strategically design and synthesize libraries of compounds with enhanced potency and selectivity. The C5-bromo and C2-carboxylic acid positions are key handles for introducing chemical diversity to probe different regions of the kinase active site. Future work should focus on the parallel synthesis of diverse amide derivatives at the C2-position and the exploration of a wide range of substituents at the C5-position via modern cross-coupling techniques. The resulting compounds should be screened against a panel of kinases to identify potent and selective inhibitors for further preclinical development.

References

  • MySkinRecipes. 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ACS Publications. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. [Link]

  • PubMed. Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines. [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

  • RSC Publishing. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. [Link]

  • ScienceRise: Pharmaceutical Science. QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity | ScienceRise: Pharmaceutical Science. [Link]

Sources

Comparative Efficacy of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its rigid, bicyclic core provides a valuable framework for creating compounds that can selectively bind to the ATP-binding sites of various kinases. The strategic placement of a bromine atom at the 5-position offers a key point for synthetic elaboration and can contribute to enhanced binding affinity through halogen bonding and other interactions. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives stemming from this and closely related pyrrolopyridine cores, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Pyrrolo-Pyridine Benzamide Derivatives as c-Met Inhibitors

Recent research has identified novel pyrrolo-pyridine benzamide derivatives with significant potential as anticancer agents. One standout compound, which will be referred to as Compound [I] for the purpose of this guide, has demonstrated promising efficacy both in cell-based assays and in animal models.

In Vitro Efficacy

Compound [I] was evaluated against a panel of cancer cell lines and showed potent inhibitory activity. Notably, its efficacy was significantly greater than the established multi-kinase inhibitor, cabozantinib, in certain cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundA549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound [I] 1.0610.870.11
Cabozantinib Not Reported>76>0.77

Data compiled from Zhang, J. et al. Eur J Med Chem 2022.[1]

The data clearly indicates that Compound [I] is significantly more potent than cabozantinib against HeLa and MCF-7 cells.[1] Further mechanistic studies revealed that Compound [I] induces apoptosis in A549 cells in a dose-dependent manner and causes cell cycle arrest in the G0/G1 and G2/M phases.[1] Crucially, it was also shown to be a potent inhibitor of c-Met kinase expression, outperforming cabozantinib at the same concentration.[1]

In Vivo Efficacy

The promising in vitro results for Compound [I] prompted its evaluation in a preclinical animal model.

Experimental Protocol: Lung Carcinoma Allograft Model

  • Model: BALB/c nude mice were used to establish a lung carcinoma allograft model.

  • Treatment: Mice were administered Compound [I] at a dose of 20 mg/kg. A control group received a vehicle, and a positive control group was treated with cabozantinib.

  • Duration: The treatment was carried out for 18 days.

  • Endpoint: Tumor growth inhibition (TGI) was measured, and animal body weight and tissue histology (kidney, heart, liver) were monitored for toxicity.

The in vivo study demonstrated that Compound [I] had a tumor growth inhibition (TGI) value of 64.5%, which was significantly higher than the 47.9% TGI observed for cabozantinib at the same dosage.[1] Importantly, no significant changes in body weight or signs of toxicity in major organs were observed, suggesting a favorable safety profile for Compound [I].[1]

1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

The fibroblast growth factor receptor (FGFR) family is another critical target in oncology due to its role in cell proliferation, migration, and angiogenesis.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.

In Vitro Efficacy

One of the most promising compounds from this series, designated here as Compound 4h, exhibited potent activity against multiple FGFR isoforms.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h 7925712

Data sourced from a 2021 study on 1H-pyrrolo[2,3-b]pyridine derivatives.[2][3]

In cellular assays, Compound 4h effectively inhibited the proliferation of the 4T1 breast cancer cell line and induced apoptosis.[3] It also demonstrated the ability to significantly inhibit the migration and invasion of these cancer cells, key processes in metastasis.[3]

Experimental Workflow: In Vitro Evaluation of FGFR Inhibitors

G cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives kinase_assay FGFR Kinase Inhibition Assay (IC50 determination) synthesis->kinase_assay Test compounds cell_proliferation Cell Proliferation Assay (e.g., MTT, 4T1 cells) kinase_assay->cell_proliferation Select lead compounds apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) cell_proliferation->apoptosis migration Cell Migration & Invasion Assay (e.g., Transwell assay) cell_proliferation->migration

Caption: Workflow for the in vitro evaluation of FGFR inhibitors.

5-Bromo-7-azaindolin-2-one Derivatives as Multi-Targeted Kinase Inhibitors

Derivatives of 5-bromo-7-azaindolin-2-one, which contains a pyrrolo[2,3-b]pyridine core, have been designed and synthesized as potential antitumor agents. These compounds were evaluated for their in vitro activity against a panel of cancer cell lines and compared to the multi-targeted tyrosine kinase inhibitor, Sunitinib.

In Vitro Efficacy

A series of these compounds, designated 23a-e, demonstrated increased activity against several cancer cell lines compared to Sunitinib.[4]

CompoundA549 (Lung Cancer) IC50 (µM)Skov-3 (Ovarian Cancer) IC50 (µM)
23c 3.103Not Reported
23d Not Reported3.721
Sunitinib 29.25731.99

Data from a study on 5-bromo-7-azaindolin-2-one derivatives.[4]

Compound 23c was 9.4-fold more potent than Sunitinib against the A549 cell line, while compound 23d was 8.6-fold more potent against the Skov-3 cell line.[4] Further optimization of the linker and heterocyclic amine moieties led to the discovery of compound 23p, which exhibited even greater potency, being 8.4 to 11.3-fold more potent than Sunitinib against HepG2, A549, and Skov-3 cell lines.[4]

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is implicated in various cancers and inflammatory disorders. A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors.

In Vitro Efficacy

Two compounds, 1e and 1r, were identified as the most potent in this series, with IC50 values of 60 nM and 30 nM, respectively, against FMS kinase.[5] Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029.[5]

Kinase Selectivity and Cellular Activity

Compound 1r was further tested against a panel of 40 kinases and showed selectivity for FMS kinase.[5] In a cellular assay using bone marrow-derived macrophages (BMDMs), compound 1r had an IC50 of 84 nM, making it 2.32-fold more potent than KIST101029 in inhibiting CSF-1-induced BMDM growth.[5] This compound also demonstrated antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15–1.78 µM.[5]

5-Formyl-pyrrolo[3,2-b]pyridine Derivatives as Reversible-Covalent FGFR4 Inhibitors

To address acquired resistance to FGFR4 inhibitors, a novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as reversible-covalent inhibitors.

In Vitro Efficacy

The representative compound, 10z, showed single-digit nanomolar activity against wild-type FGFR4 and its gatekeeper mutant variants (V550L/M) in both biochemical and cellular assays, while sparing other FGFR isoforms.[6]

Cell LineIC50 (nM)
Hep3B 37
JHH-7 32
HuH-7 94

Antiproliferative activity of compound 10z against HCC cells.[6]

Mass spectrometry and X-ray crystallography studies confirmed that compound 10z acts as a reversible-covalent inhibitor of FGFR4, making it a promising lead for further development.[6]

Synthesis and Experimental Protocols

The synthesis of these pyrrolopyridine derivatives generally involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 5-bromo-7-azaindolin-2-one derivatives involves reacting 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one with an appropriate aldehyde.[4]

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Visualization

The compounds discussed often target key signaling pathways involved in cancer progression. For example, FGFR inhibitors impact the RAS-MEK-ERK and PI3K-Akt pathways.

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor FGFR Inhibitor (e.g., Compound 4h) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

Derivatives of 5-Bromo-1H-pyrrolo[3,2-b]pyridine and related pyrrolopyridine scaffolds represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. The strategic modifications of this core structure have led to the development of selective and potent inhibitors of various kinases, including c-Met, FGFR, and FMS. The comparative data presented in this guide highlights the promising in vitro and in vivo efficacy of these compounds, often surpassing that of established drugs. The detailed experimental protocols and pathway visualizations provide a framework for researchers in the field to design and evaluate new chemical entities based on this privileged scaffold. Further optimization of these lead compounds could pave the way for novel and effective cancer therapies.

References

  • Zhang, J. et al. (2022). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. European Journal of Medicinal Chemistry, 233, 114215. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MySkinRecipes. (n.d.). 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a substituted 4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, including kinase inhibitors. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for further chemical modifications, making it a valuable building block in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for each approach. The presented routes are constructed based on established methodologies for the synthesis of substituted azaindoles, providing a practical framework for researchers in the field.

Strategic Analysis: Two Divergent Pathways

The synthesis of this compound can be approached from two fundamentally different strategies:

  • Route A: Late-Stage Bromination. This approach focuses on first constructing the core 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold, followed by a regioselective bromination at the C5-position. The success of this route hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution on the pre-formed azaindole ring.

  • Route B: Early-Stage Bromination. In contrast, this strategy involves the synthesis of a pre-functionalized 5-bromopyridine derivative, which then serves as the foundation for the subsequent annulation of the pyrrole ring bearing the carboxylic acid moiety. This route aims to circumvent potential regioselectivity issues in the final steps by introducing the bromine atom at an early stage.

The following sections will delve into the detailed experimental protocols and a comparative analysis of these two synthetic pathways.

Route A: Synthesis via Late-Stage Bromination

This route commences with the construction of the 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core, followed by bromination and subsequent hydrolysis to yield the target carboxylic acid.

Workflow for Route A

Route A A 2-Amino-3-nitropyridine B Ethyl 3-nitro-2-pyridylpyruvate A->B Condensation (Diethyl oxalate) C Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate B->C Reductive Cyclization (e.g., H2, Pd/C) D Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C->D Regioselective Bromination (NBS) E This compound D->E Saponification (e.g., NaOH)

Caption: Synthetic pathway for Route A.

Experimental Protocol for Route A

Step 1: Synthesis of Ethyl 3-nitro-2-pyridylpyruvate

This step involves the condensation of 2-amino-3-nitropyridine with diethyl oxalate.

  • To a solution of sodium ethoxide in ethanol, 2-amino-3-nitropyridine is added portion-wise at room temperature.

  • Diethyl oxalate is then added dropwise, and the reaction mixture is heated to reflux for several hours.

  • After cooling, the reaction is quenched with water and acidified to precipitate the product, which is collected by filtration.

Step 2: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The pyridylpyruvate derivative undergoes reductive cyclization to form the 4-azaindole core.

  • Ethyl 3-nitro-2-pyridylpyruvate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A palladium on carbon catalyst (10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by chromatography.

Step 3: Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

This crucial step involves the regioselective bromination of the 4-azaindole ring.

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a polar aprotic solvent like DMF or acetonitrile.

  • The solution is cooled to 0°C, and N-bromosuccinimide (NBS) is added portion-wise.

  • The reaction is stirred at low temperature and allowed to warm to room temperature.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the brominated product.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Route B: Synthesis via Early-Stage Bromination

This convergent approach begins with a pre-brominated pyridine precursor, onto which the pyrrole ring is constructed.

Workflow for Route B

Route B A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B Iodination (e.g., NIS) C 2-Amino-5-bromo-3-(trimethylsilylethynyl)pyridine B->C Sonogashira Coupling D Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C->D Cyclization/ Carboxylation E This compound D->E Saponification (e.g., NaOH)

Caption: Synthetic pathway for Route B.

Experimental Protocol for Route B

Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine

The starting 2-amino-5-bromopyridine is regioselectively iodinated.

  • 2-Amino-5-bromopyridine is dissolved in a suitable solvent such as dichloromethane or acetonitrile.

  • N-iodosuccinimide (NIS) is added, and the reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with aqueous sodium thiosulfate to remove excess iodine, and the organic layer is dried and concentrated to yield the product.

Step 2: Synthesis of 2-Amino-5-bromo-3-(trimethylsilylethynyl)pyridine

A Sonogashira coupling is employed to introduce an alkyne functionality.

  • 2-Amino-5-bromo-3-iodopyridine, (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are combined in a solvent mixture such as triethylamine and THF.

  • The reaction is stirred under an inert atmosphere, typically at room temperature or with gentle heating.

  • After completion, the reaction mixture is filtered, and the solvent is removed. The crude product is purified by column chromatography.

Step 3: Synthesis of Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

This step involves a palladium-catalyzed cyclization and carbonylation.

  • The silyl-protected alkyne from the previous step is desilylated using a reagent like tetrabutylammonium fluoride (TBAF).

  • The resulting terminal alkyne is then subjected to a palladium-catalyzed carbonylative cyclization in the presence of methanol and carbon monoxide.

  • This reaction is typically carried out under pressure in an autoclave.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester.

  • Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is hydrolyzed using similar conditions as described in Route A, Step 4, using an aqueous base followed by acidic workup.

Comparative Analysis

FeatureRoute A: Late-Stage BrominationRoute B: Early-Stage Bromination
Overall Strategy Linear synthesis with late-stage functionalization.Convergent synthesis with early introduction of bromine.
Key Challenge Achieving high regioselectivity in the bromination of the electron-rich 4-azaindole ring. The 3-position is also susceptible to electrophilic attack.The multi-step synthesis of the substituted pyridine precursor and the conditions for the carbonylative cyclization.
Starting Materials Readily available 2-amino-3-nitropyridine.Commercially available 2-amino-5-bromopyridine.
Number of Steps 4 steps.4 steps.
Potential Advantages Potentially shorter route if the bromination is highly selective.Avoids regioselectivity issues in the final steps.
Potential Disadvantages Risk of forming a mixture of regioisomers during bromination, requiring challenging purification.The use of toxic carbon monoxide and high-pressure equipment for the cyclization step. The Sonogashira coupling requires careful control of reaction conditions.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is attractive due to its potentially more straightforward initial steps to construct the core scaffold. However, the critical bromination step requires careful optimization to ensure the desired C5-regioselectivity and avoid the formation of the C3-bromo isomer. This route may be preferable for smaller-scale synthesis where purification of isomers is feasible.

Route B offers better control over the final product's regiochemistry by introducing the bromine atom early in the sequence. While this approach involves more complex organometallic transformations, including a Sonogashira coupling and a carbonylative cyclization, it is likely to be more robust and scalable for producing the target compound with high purity.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the tolerance for potential purification challenges. For process development and large-scale synthesis, the greater control offered by Route B may be advantageous, despite the more demanding reaction conditions.

References

  • Hess, H. I., et al. (1977). Synthesis of substituted 4- and 6-azaindoles. Journal of Medicinal Chemistry, 20(5), 646-653. [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. [Link]

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid, a critical component in contemporary drug discovery and development. As researchers and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, ensuring robust and reliable results. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the evolving principles of ICH Q2(R2), to ensure regulatory compliance and scientific rigor.[1][2][3][4][5][6][7][8][9]

Introduction to the Analyte and the Imperative of Method Validation

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including the pyrrolopyridine core, a carboxylic acid group, and a bromine substituent, necessitate tailored analytical methods for accurate quantification and impurity profiling. The validation of these analytical methods is not merely a regulatory formality but a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final drug product.

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the method (e.g., assay, impurity testing, stability studies). For this compound, its polarity, potential for ionization, and UV absorbance suggest that High-Performance Liquid Chromatography (HPLC) is a primary candidate. However, for specific applications, other techniques like Gas Chromatography (GC) (with derivatization) and spectroscopic methods warrant consideration.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical first step. Below, we compare the suitability of HPLC, GC, and Spectroscopic methods for the analysis of this compound.

Technique Principle Applicability to Analyte Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable due to the analyte's polarity and UV chromophore. Reversed-phase HPLC is the preferred mode.[10][11][12][13]High specificity, sensitivity, and adaptability for assay and impurity profiling. Can be used as a stability-indicating method.Requires careful method development, especially for mobile phase and column selection.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Not directly applicable due to the low volatility and high polarity of the carboxylic acid. Requires derivatization to increase volatility.[14][15][16][17][18]High resolution and sensitivity for volatile compounds.Derivatization adds complexity, potential for incomplete reactions, and introduction of artifacts. Not ideal for routine analysis of this analyte.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet-visible radiation by the analyte.Applicable for simple quantification in pure solutions due to the presence of a chromophore.[19][20]Simple, rapid, and cost-effective for concentration determination.Lacks specificity; cannot distinguish between the analyte and its impurities if they have overlapping absorption spectra. Not suitable for complex mixtures.

Validation of an RP-HPLC Method: A Step-by-Step Guide

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][6][21] The following is a detailed protocol for the validation of an RP-HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][3]

Experimental Workflow

The overall workflow for method validation is depicted below:

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity/ Forced Degradation Method_Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Validated Method

Caption: Workflow for HPLC method validation.

Validation Parameters and Experimental Protocols

Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]

Forced Degradation Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[22][23][24][25][26]

  • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, with a resolution of >2.

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Introduce small variations in method parameters such as:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • Wavelength (± 5 nm)

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.

Summary of Hypothetical Validation Data for RP-HPLC Method

The following table presents illustrative performance data for a validated RP-HPLC method for this compound.

Validation Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity Resolution > 2 from all degradantsResolution > 2.5 for all peaksPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 50-150% of target concentration50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD) ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%Pass
LOD Reportable0.05 µg/mLPass
LOQ Reportable with acceptable precision and accuracy0.15 µg/mLPass
Robustness System suitability passes, RSD ≤ 2.0%System suitability within limits, RSD < 1.5% for all variationsPass

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, the specificity of a method is a prerequisite for accurate and precise quantification. The following diagram illustrates these dependencies.

Validation_Parameter_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy enables Precision Precision Specificity->Precision enables Method_Reliability Method_Reliability Specificity->Method_Reliability Accuracy->Method_Reliability LOD_LOQ LOD_LOQ Precision->LOD_LOQ determines Precision->Method_Reliability Linearity Linearity Linearity->Accuracy supports Linearity->Precision supports Range Range Linearity->Range defines Linearity->Method_Reliability Range->Method_Reliability LOD_LOQ->Method_Reliability Robustness Robustness Robustness->Method_Reliability

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for novel pharmaceutical compounds like this compound is a scientifically rigorous process that underpins the reliability of all subsequent data. This guide has provided a comparative overview of potential analytical techniques and a detailed, step-by-step protocol for the validation of an RP-HPLC method, which is deemed most suitable. By adhering to the principles of scientific integrity and regulatory guidelines such as ICH Q2(R1), researchers can ensure the development of robust and reliable analytical methods, thereby contributing to the advancement of safe and effective therapeutics.

References

  • leidykla, L. M. A. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Creative Biolabs. Forced Degradation Studies. Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Regulatory Focus. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • PubMed. (1974). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Available at: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Darko, E., & B., K. (n.d.).
  • ResearchGate. Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Available at: [Link]

  • McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • LibreTexts. Spectroscopic Methods. Available at: [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may exhibit potent activity against its intended target, its interactions with other proteins—its "off-targets"—can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of a novel class of kinase inhibitors based on the 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold.

Given the nascent stage of publicly available data for this specific scaffold, we will utilize a representative hypothetical inhibitor, BPP-Inhibitor-X , as our primary subject. This allows us to illustrate the principles and workflows of cross-reactivity profiling in a practical context. We will compare its hypothetical performance against two well-characterized inhibitors of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5): Galunisertib (LY2157299) and SB-431542 .

The Importance of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, is a primary focus of drug discovery due to its central role in cellular signaling and its deregulation in numerous diseases, including cancer and inflammatory disorders. However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge for developing selective inhibitors.[1][2] A thorough understanding of an inhibitor's selectivity profile is paramount for several reasons:

  • Predicting and Mitigating Toxicity: Off-target effects are a major cause of adverse drug reactions and clinical trial failures.[3] Proactive profiling can identify potential liabilities early in development.

  • Elucidating Mechanism of Action: Distinguishing on-target from off-target effects is crucial for accurately interpreting cellular and in vivo data.

  • Discovering Polypharmacology: In some instances, off-target interactions can be therapeutically beneficial, leading to multi-targeted therapies with enhanced efficacy.[2]

Featured Inhibitors for Comparative Analysis

For this guide, we will compare the cross-reactivity profiles of our hypothetical BPP-Inhibitor-X with two established TGF-βR1 inhibitors.

  • BPP-Inhibitor-X (Hypothetical): A novel ATP-competitive inhibitor based on the this compound scaffold, designed to target TGF-βR1. Its selectivity profile is yet to be fully characterized.

  • Galunisertib (LY2157299): A potent and selective small-molecule inhibitor of the TGF-βR1 serine/threonine kinase.[4] It is one of the most clinically advanced TGF-β signaling inhibitors.[5][6]

  • SB-431542: A selective ATP-competitive inhibitor of TGF-βR1 (ALK5), ALK4, and ALK7.[4] It is widely used as a research tool to probe the TGF-β signaling pathway.

Comparative Cross-Reactivity Data

A critical aspect of characterizing a novel inhibitor is to quantify its interaction against a broad panel of kinases. The following table presents a hypothetical selectivity profile for BPP-Inhibitor-X alongside literature-derived data for Galunisertib and SB-431542. Data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger interaction.

Kinase TargetBPP-Inhibitor-X (Kd in nM) (Hypothetical)Galunisertib (Kd in nM)SB-431542 (Kd in nM)
Primary Target
TGF-βR1 (ALK5)5.23594
High-Affinity Off-Targets
p38α MAPK85>10,000>10,000
p38β MAPK250>10,000>10,000
TGF-βR2>10,000>10,000>10,000
ALK2150>10,000129
ALK430040047
Low-Affinity/Non-Targets
JNK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
CDK2>5,000>10,000>10,000

Data for Galunisertib and SB-431542 are representative values from publicly available datasets and literature. The data for BPP-Inhibitor-X is purely hypothetical for illustrative purposes.

This hypothetical data suggests that while BPP-Inhibitor-X is a potent inhibitor of TGF-βR1, it may exhibit some cross-reactivity with p38 MAPK isoforms and ALK2, highlighting the importance of experimental validation.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we detail three key methodologies: kinome-wide competition binding assays, cellular thermal shift assays for target engagement, and chemical proteomics for unbiased off-target discovery.

Kinome-wide Profiling (KINOMEscan™)

The KINOMEscan™ platform is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[7][8][9] This method is ATP-independent, providing true binding affinities (Kd) rather than IC50 values, which can be influenced by ATP concentration.[10]

  • Kinase-tagged Phage Preparation: A library of human kinases is produced, each tagged with a unique DNA sequence and expressed on the surface of a bacteriophage.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The kinase-tagged phage, the test compound (BPP-Inhibitor-X), and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.[7]

  • Kd Determination: To determine the dissociation constant (Kd), the assay is performed with a range of concentrations of the test compound. The results are used to generate a dose-response curve from which the Kd can be calculated.[8]

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification Kinase-Phage Kinase-tagged Phage Immobilized_Ligand Immobilized Ligand Kinase-Phage->Immobilized_Ligand Binds Test_Compound BPP-Inhibitor-X Test_Compound->Kinase-Phage Competes qPCR qPCR of DNA tag Immobilized_Ligand->qPCR Quantify bound phage Data_Analysis Kd Determination qPCR->Data_Analysis CETSA_Workflow Cell_Culture Intact Cells Treatment Incubate with BPP-Inhibitor-X or Vehicle Cell_Culture->Treatment Heating Heat to a range of temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melting Curves & Determine Thermal Shift Quantification->Analysis

Cellular Thermal Shift Assay (CETSA®) workflow.
Chemical Proteomics

Chemical proteomics offers an unbiased, proteome-wide approach to identify both on- and off-targets of a small molecule. [3][11][12]Compound-centric chemical proteomics (CCCP) is particularly useful for this purpose. [3]In this method, the inhibitor is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.

  • Inhibitor Immobilization: A derivative of BPP-Inhibitor-X with a linker is synthesized and covalently attached to beads (e.g., sepharose).

  • Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Chromatography: The cell lysate is incubated with the inhibitor-conjugated beads. Proteins that bind to the inhibitor are captured.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are identified and quantified using mass spectrometry-based proteomics. [3]7. Data Analysis: Proteins that are significantly enriched on the BPP-Inhibitor-X beads compared to control beads are identified as potential targets.

ChemProteomics_Workflow Immobilize Immobilize BPP-Inhibitor-X on beads Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute MS Identify proteins by Mass Spectrometry Elute->MS

Chemical proteomics workflow for off-target identification.

Understanding the Signaling Context: TGF-β and p38 MAPK Pathways

The interpretation of cross-reactivity data is greatly enhanced by understanding the biological pathways in which the primary and off-targets operate.

TGF-β Signaling Pathway

The TGF-β signaling pathway is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. [13][14]Dysregulation of this pathway is implicated in cancer and fibrosis. [4]TGF-β ligands bind to type II receptors (TGF-βRII), which then recruit and phosphorylate type I receptors (TGF-βRI/ALK5). Activated ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. [2]

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βR1 (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates BPP_Inhibitor BPP-Inhibitor-X BPP_Inhibitor->TGFBR1 Inhibits pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Gene Expression (e.g., Proliferation, Apoptosis) Complex->Gene_Expression Translocates & Regulates

Simplified TGF-β signaling pathway.
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. [15][16][17]Its activation can lead to the production of pro-inflammatory cytokines. [18]The hypothetical cross-reactivity of BPP-Inhibitor-X with p38α/β MAPK suggests that this inhibitor might have unintended effects on inflammatory responses, which would require further investigation. [19]

p38_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK36 MKK3/6 MAP3K->MKK36 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates BPP_Inhibitor BPP-Inhibitor-X BPP_Inhibitor->p38 Inhibits (Off-target) Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Response

Simplified p38 MAPK signaling pathway.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of any new chemical entity is a cornerstone of modern drug discovery. This guide has outlined a robust, multi-faceted strategy for characterizing inhibitors based on the this compound scaffold, using the hypothetical BPP-Inhibitor-X as a case study.

By integrating data from kinome-wide binding assays, cellular target engagement studies, and unbiased chemical proteomics, researchers can build a detailed picture of an inhibitor's selectivity. This not only de-risks clinical development by identifying potential safety liabilities but also provides a deeper understanding of the compound's true mechanism of action. The hypothetical profile of BPP-Inhibitor-X, with its potential p38 MAPK off-target activity, underscores the necessity of these empirical approaches over purely computational predictions. As BPP-Inhibitor-X and similar compounds progress through the development pipeline, these methodologies will be instrumental in guiding medicinal chemistry efforts to optimize selectivity and ultimately deliver safer, more effective therapeutics.

References

  • Ingenta Connect. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]

  • ResearchGate. A schematic of the TGF-beta signalling pathway. TGF-β= Transforming growth factor-β. [Link]

  • Journal of Experimental & Clinical Cancer Research. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. [Link]

  • ResearchGate. Schematic diagram of TGF-β signaling pathway. [Link]

  • Signal Transduction and Targeted Therapy. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. [Link]

  • Creative Diagnostics. TGF-β/SMAD Signaling Pathway. [Link]

  • Frontiers in Cell and Developmental Biology. TGFβ signaling pathways in human health and disease. [Link]

  • ResearchGate. Kinome target selectivity of p38 MAPK Inhibitors. [Link]

  • Molecules. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • ResearchGate. The p38-MAPK pathway overview. [Link]

  • DelveInsight. TGF-Beta-1 Inhibitor - Pipeline Insight, 2025. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Creative Diagnostics. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Translational Lung Cancer Research. Targeting the TGF-β pathway in patients with non-small cell lung cancer. [Link]

  • National Cancer Institute. Clinical Trials Using TGF-beta Receptor 1 Kinase Inhibitor YL-13027. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Frontiers in Pharmacology. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan. [Link]

  • MySkinRecipes. 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link]

  • National Center for Biotechnology Information. Chemical proteomics: terra incognita for novel drug target profiling. [Link]

  • Nature Protocols. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • KINOMEscan. KINOMEscan® Kinase Profiling Platform. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • KINOMEscan. KINOMEscan Presentation. [Link]

  • National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

Navigating the Patent Landscape of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive arena of drug discovery, the heterocyclic scaffold of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. This guide offers an in-depth, objective comparison of the patent landscape surrounding this core moiety and its derivatives, providing researchers, scientists, and drug development professionals with critical insights and supporting experimental data to inform strategic research and development decisions.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine core of ATP. This mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active site of various kinases, a class of enzymes pivotal in cellular signaling and often dysregulated in diseases such as cancer, autoimmune disorders, and neurodegenerative conditions. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the pyrrolo[3,2-b]pyridine ring system provides a versatile platform for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The Patent Landscape: A Focus on IRAK4 Inhibition

A comprehensive analysis of the patent landscape reveals a dominant focus on the development of derivatives of this compound as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response. Its activation through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, key drivers of autoimmune and inflammatory diseases.

Key Patent Players and Therapeutic Focus:

Our investigation identifies Pfizer Inc. as a major assignee in this field, with seminal patents, including WO2015150995A1 , disclosing a series of this compound derivatives as IRAK4 inhibitors.[1] The primary therapeutic indications claimed in these patents are autoimmune and inflammatory conditions, with a strong emphasis on rheumatoid arthritis .[2][3]

Comparative Analysis: Performance Against Alternatives

The true value of a novel therapeutic agent is best understood through direct comparison with existing and emerging treatments. This section provides a comparative analysis of this compound derivatives against other IRAK4 inhibitors and established therapies for rheumatoid arthritis.

Head-to-Head with other IRAK4 Inhibitors

The clinical candidate Zimlovisertib (PF-06650833) , which features the 5-Bromo-1H-pyrrolo[3,2-b]pyridine core, serves as a key exemplar for this class of compounds. Its performance is compared with other IRAK4 inhibitors that have entered clinical development.

Compound (Company)Core ScaffoldIRAK4 IC50 (nM)Selectivity ProfileKey Indication(s)
Zimlovisertib (PF-06650833) (Pfizer)5-Bromo-1H-pyrrolo[3,2-b]pyridine<10High selectivity against other kinasesRheumatoid Arthritis, Hidradenitis Suppurativa
BAY 1834845 (Bayer)Imidazo[1,2-a]pyridine11SelectiveRheumatoid Arthritis
CA-4948 (Curis/Aurigene)Thiazole carboxamide29Dual IRAK4/FLT3 inhibitorHematological Malignancies

Data Interpretation: Derivatives of this compound, exemplified by Zimlovisertib, demonstrate high potency for IRAK4. A key differentiating factor for this class of compounds appears to be their high selectivity, which can be a significant advantage in minimizing off-target effects and improving the therapeutic window. In contrast, some other IRAK4 inhibitors, such as CA-4948, have been designed as dual inhibitors, which may be advantageous in certain cancer contexts but could lead to a different safety profile.

Comparison with Established Rheumatoid Arthritis Therapies

To provide a broader context, the therapeutic potential of IRAK4 inhibitors based on the 5-Bromo-1H-pyrrolo[3,2-b]pyridine scaffold is compared with established treatments for rheumatoid arthritis, including Janus Kinase (JAK) inhibitors and biologic agents.

Therapeutic ClassMechanism of ActionRepresentative DrugEfficacy (ACR20 Response)Key Safety Concerns
IRAK4 Inhibitors Inhibition of IRAK4 kinase activity, blocking TLR/IL-1R signalingZimlovisertibPromising Phase II resultsGenerally well-tolerated in early trials
JAK Inhibitors Inhibition of Janus kinases, blocking cytokine signalingTofacitinib~60-70%Increased risk of serious infections, thrombosis, malignancy
TNF-α Inhibitors (Biologic)Neutralization of TNF-αAdalimumab~60-70%Increased risk of serious infections, injection site reactions

Expertise & Experience: The rationale behind targeting IRAK4 stems from its upstream position in the inflammatory cascade. By inhibiting IRAK4, it is hypothesized that the production of a broad range of pro-inflammatory cytokines can be suppressed. This contrasts with more downstream approaches, such as TNF-α inhibition, which target a single cytokine. The potential advantage of IRAK4 inhibition lies in a more comprehensive blockade of inflammatory signaling, which could translate to improved efficacy in a wider patient population or in patients who are refractory to existing therapies. Furthermore, the high selectivity of the this compound derivatives for IRAK4 is a critical design feature aimed at mitigating the off-target effects that can be associated with less selective kinase inhibitors.

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and provide a practical resource, this section outlines key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Workflow

The synthesis of the core this compound and its subsequent derivatization typically follows a convergent approach.

Synthesis_Workflow A Starting Materials (e.g., substituted pyridines) B Ring Formation (e.g., Fischer indole synthesis) A->B C Bromination B->C D Carboxylation C->D E This compound D->E F Amide Coupling / Esterification E->F H Final Derivatives F->H G Diverse Amine or Alcohol Building Blocks G->F

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for Amide Coupling:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU or HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., DIPEA or triethylamine) (2.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-16 hours, monitoring for completion by LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or preparative HPLC to afford the desired amide derivative.

IRAK4 Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro potency of compounds against the IRAK4 enzyme.

IRAK4_Assay_Workflow A Prepare Assay Buffer B Serially Dilute Test Compound A->B C Add IRAK4 Enzyme B->C D Add Substrate and ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Phosphorylated Product (e.g., using a fluorescent antibody) F->G H Read Signal and Calculate IC50 G->H

Caption: Workflow for a typical IRAK4 enzymatic inhibition assay.

Detailed Protocol:

  • Assay Buffer Preparation: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and a source of ATP (e.g., 10 µM).

  • Compound Dilution: Serially dilute the test compounds in DMSO to create a concentration gradient (e.g., from 10 µM to 0.1 nM).

  • Enzyme Addition: Add recombinant human IRAK4 enzyme to the assay wells containing the diluted compounds.

  • Substrate and ATP Addition: Add a suitable peptide substrate (e.g., a biotinylated peptide containing a phosphorylation site) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with a europium-labeled anti-phospho-serine/threonine antibody.

  • Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The patent landscape for this compound and its derivatives is robust and clearly directed towards the development of IRAK4 inhibitors for autoimmune and inflammatory diseases. The high potency and selectivity of compounds based on this scaffold, such as the clinical candidate Zimlovisertib, position them as promising therapeutic agents. The upstream mechanism of action of IRAK4 inhibition offers a potentially more comprehensive approach to modulating the inflammatory response compared to existing therapies.

For researchers and drug development professionals, this chemical space represents a fertile ground for innovation. Future opportunities may lie in the exploration of these derivatives for other IRAK4-mediated diseases, the development of next-generation compounds with improved pharmacokinetic profiles, and the investigation of combination therapies with other immunomodulatory agents. A thorough understanding of the existing patent landscape and the comparative performance data presented in this guide will be essential for navigating this exciting and impactful area of research.

References

  • WO2023152349A1 - Irak4 inhibitors.
  • AU2019321267B2 - Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors.
  • WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors.

Sources

A Researcher's Guide to Characterizing the Cytotoxic Profile of Novel 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of novel 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives. Drawing upon established methodologies and data from structurally related pyrrolopyridine isomers, this document outlines a robust, multi-assay approach to characterize the anticancer activity of this promising new chemical series.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with various isomers demonstrating potent antitumor activities. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine cores have been reported to act as kinase inhibitors (e.g., FGFR, ATM) and tubulin polymerization inhibitors, inducing apoptosis and cell cycle arrest in a range of cancer cell lines.[1][2][3] Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values as low as 0.12 to 0.21 μM.[4] Similarly, other analogs have demonstrated efficacy against ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[5]

Given this context, a systematic evaluation of new this compound derivatives is warranted. This guide compares three fundamental cytotoxicity assays—MTT, LDH, and Annexin V/PI—providing the rationale for their selection, detailed experimental protocols, and a strategy for interpreting the combined data to build a comprehensive cytotoxic profile.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can fully capture the complex interplay between a compound and a cancer cell. Therefore, we advocate for a tiered approach, beginning with a broad assessment of metabolic viability and membrane integrity, followed by a more detailed investigation into the specific mode of cell death.

Assay Principle Measures Inference
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Cell viability and metabolic activity.General cytotoxicity; indicates inhibition of proliferation or direct cell killing.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Cell membrane integrity.Necrotic cell death or late-stage apoptosis.
Annexin V/PI Staining Flow cytometry-based detection of phosphatidylserine externalization (Annexin V) and membrane permeability (Propidium Iodide).Apoptosis vs. Necrosis.Differentiates between early/late apoptosis and necrosis, providing mechanistic insight.

This combination of assays provides a self-validating system. For example, a potent IC50 value from the MTT assay coupled with low LDH release would strongly suggest that the compound's primary mechanism is not immediate membrane disruption (necrosis) but rather an induction of apoptosis, which can then be confirmed and quantified by Annexin V/PI staining.

Experimental Workflows and Protocols

A logical workflow is essential for efficiently screening and characterizing novel derivatives. The following diagram illustrates the proposed experimental pipeline.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Compound Synthesized this compound Derivatives CellLines Select Relevant Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT116) Compound->CellLines MTT MTT Assay (Determine IC50 Values) CellLines->MTT ActiveHits Active Compounds (Low IC50) MTT->ActiveHits LDH LDH Assay (Assess Membrane Integrity) ActiveHits->LDH Flow Annexin V/PI Flow Cytometry (Quantify Apoptosis vs. Necrosis) ActiveHits->Flow Data Synthesize Data LDH->Data Flow->Data Profile Comprehensive Cytotoxic Profile Data->Profile

Caption: Annexin V/PI assay principle and workflow.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Interpreting the Data: Building a Comparative Profile

By integrating the results from these three assays, a detailed cytotoxic profile of each this compound derivative can be constructed.

Hypothetical Data Summary Table:

Compound Cell Line MTT IC50 (µM) LDH Release (% Cytotoxicity at IC50) Apoptosis (% Annexin V+ at IC50)
Derivative 1 MCF-70.58%65%
Derivative 2 A5491.212%58%
Derivative 3 HeLa10.555%15%
Isomer Ref. MCF-70.2 [4]N/AHigh (Implied)

In this hypothetical scenario, Derivatives 1 and 2 exhibit potent cytotoxic activity (low IC50) with minimal membrane damage (low LDH release) and a high percentage of apoptotic cells. This profile is consistent with that of many targeted anticancer agents and the reported activity of isomeric pyrrolopyridines. [4]In contrast, Derivative 3 shows weaker potency and significant LDH release, suggesting a different, more necrotic mechanism of cell death, which may be less desirable from a therapeutic standpoint.

By comparing the IC50 values and the mode of cell death of the novel derivatives to those of relevant isomeric compounds found in the literature, researchers can effectively benchmark their new chemical entities and prioritize the most promising candidates for further preclinical development.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic Chemistry, 94, 103429. Available at: [Link]

  • El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 24(12), 2296. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]

  • Gomaa, A. M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 18359. Available at: [Link]

  • Ionica, I., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 22(19), 10729. Available at: [Link]

  • Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. Available at: [Link]

Sources

A Comparative Guide to the ADME-Tox Profiling of Novel 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early Profiling in Drug Discovery

In modern pharmaceutical research, the mantra is to "fail early, fail often, and fail cheap." A significant cause of late-stage clinical trial failures stems from suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates.[1][2] It is estimated that around half of all candidates fail in clinical trials due to unacceptable efficacy, largely linked to poor bioavailability, or unforeseen toxicity.[1][2] Therefore, the early and comprehensive characterization of a compound's ADME-Tox profile is not merely a screening step but a foundational pillar of a successful drug discovery campaign.[3]

The 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold represents a promising starting point for novel therapeutics. Heterocyclic structures of this nature are frequently explored as privileged scaffolds for targeting a range of biological entities, most notably protein kinases.[4] However, the journey from a promising chemical starting point to a viable drug candidate is fraught with challenges related to its behavior in a biological system.

This guide provides a comprehensive framework for the ADME-Tox profiling of novel compounds derived from this scaffold. We will objectively compare the performance of a hypothetical novel compound, "Compound X" , against established reference compounds, supported by detailed experimental protocols and decision-making workflows. Our approach integrates predictive in silico methods with robust in vitro assays to build a holistic understanding of a compound's potential.

Part 1: The Predictive Foundation - In Silico ADME-Tox Screening

Before committing resources to chemical synthesis and wet lab experiments, computational modeling offers an invaluable first pass to flag potential liabilities.[5][6] In silico tools use a compound's structure to predict a wide range of pharmacokinetic and toxicity properties, guiding initial compound selection and design.[7][8] This predictive step is crucial for prioritizing which analogs of the parent scaffold to synthesize.

Causality of Choice : We begin with in silico tools because they are rapid, cost-effective, and can analyze virtual compounds. This allows for the iterative refinement of chemical structures to optimize ADME-Tox properties on a computer before a single flask is heated, dramatically accelerating the design-make-test-analyze cycle.

Key properties predicted include lipophilicity (Consensus LogP), aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with key metabolic enzymes like Cytochrome P450s, and potential cardiotoxicity (hERG inhibition).[9]

cluster_in_silico In Silico ADME-Tox Workflow start Virtual Compound Library (Analogs of Scaffold) predict Predict Key ADME-Tox Properties (e.g., SwissADME, pkCSM) start->predict analyze Analyze Predicted Data - Lipinski's Rule of 5 - Toxicity Flags (hERG, etc.) - Solubility & Permeability predict->analyze decision Prioritize for Synthesis? analyze->decision synthesize Synthesize High-Priority Compounds decision->synthesize Favorable Profile terminate Redesign or Terminate Low-Priority Analogs decision->terminate Unfavorable Profile

Caption: Initial in silico screening workflow to prioritize compounds for synthesis.

Table 1: Comparative In Silico Profile of Compound X vs. Verapamil

PropertyParameterCompound X (Hypothetical)Verapamil (Reference)Implication
Physicochemical Molecular Weight350.2 g/mol 454.6 g/mol Drug-likeness
LogP (Lipophilicity)2.83.8Permeability, Solubility
LogS (Solubility)-3.5 (Moderately Soluble)-4.1 (Slightly Soluble)Absorption, Formulation
Absorption GI AbsorptionHighHighOral Bioavailability
BBB PermeantNoYesCNS side effects
Metabolism CYP2D6 InhibitorNoYesDrug-Drug Interaction Risk
CYP3A4 InhibitorYesYesDrug-Drug Interaction Risk
Toxicity hERG I BlockerWeak PredictorStrong PredictorCardiotoxicity Risk

Part 2: Experimental Profiling - Core In Vitro Assays

Following in silico prioritization, selected compounds are synthesized and subjected to a panel of in vitro assays. Each assay is chosen to provide a robust, quantitative measure of a critical ADME-Tox parameter.

A. Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale : A compound's ability to be absorbed orally is fundamentally dependent on its capacity to permeate the intestinal wall. The PAMPA model provides a high-throughput, cell-free method to specifically assess passive diffusion, which is the primary transport mechanism for many small molecule drugs.[10][11] It serves as a cost-effective surrogate for the more complex and lower-throughput Caco-2 cell-based assays, making it ideal for early-stage discovery.[12][13]

cluster_pampa PAMPA Experimental Workflow prep_donor Prepare Donor Plate: Compound in pH 6.5 Buffer assemble Assemble 'Sandwich': Donor Plate + Filter Plate + Acceptor Plate prep_donor->assemble prep_membrane Coat Filter Plate with Lecithin/Dodecane Solution prep_membrane->assemble prep_acceptor Prepare Acceptor Plate: pH 7.4 Buffer prep_acceptor->assemble incubate Incubate (e.g., 18 hours) at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Quantify Compound Concentration in Donor & Acceptor Wells (LC-MS/MS) disassemble->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Prepare Solutions : Prepare the test compound stock solution (e.g., 10 mM in DMSO). Create a working solution by diluting the stock into a pH 6.5 buffer (simulating the upper intestine) to a final concentration of 100 µM.[13][14]

  • Prepare Membrane : Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor filter plate and allow it to impregnate for 5 minutes.[13]

  • Prepare Plates : Add 300 µL of pH 7.4 buffer to each well of the acceptor plate. Add 150 µL of the compound working solution to each well of the donor plate.[13]

  • Assemble and Incubate : Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly for 16-24 hours at room temperature.[15]

  • Analysis : After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation : Calculate the effective permeability coefficient (Pe) using the established equations, taking into account the concentrations, volumes, and incubation time.[15]

Table 2: Comparative Permeability Data

CompoundPermeability ClassificationEffective Permeability (Pe) (10⁻⁶ cm/s)
Compound XModerate to High8.5
Metoprolol (High Permeability Control)High>10
Atenolol (Low Permeability Control)Low<1
M. Metabolism: Human Liver Microsomal (HLM) Stability Assay

Scientific Rationale : The liver is the primary site of drug metabolism, which dictates a drug's half-life and potential for drug-drug interactions. The HLM stability assay measures a compound's susceptibility to metabolism by key Phase I enzymes, such as Cytochrome P450s (CYPs), contained within this subcellular fraction.[16] This assay provides a reliable in vitro measure of intrinsic clearance, which is critical for predicting in vivo hepatic clearance and dosing regimens.[16][17]

Experimental Protocol: HLM Stability

  • Prepare Reaction Mixture : Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a 100 mM phosphate buffer (pH 7.4).[18][19]

  • Initiate Reaction : Pre-warm the microsomal solution and the test compound (at 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system. The reaction without NADPH serves as a negative control to account for non-enzymatic degradation.[18][20]

  • Time Course Sampling : Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[19]

  • Quench Reaction : Stop the reaction at each time point by adding a cold stop solution, typically acetonitrile containing an internal standard for analytical quantification.[16]

  • Sample Processing : Centrifuge the samples to precipitate the proteins.

  • Analysis : Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Analysis : Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

Table 3: Comparative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Compound X4530.8Moderate
Verapamil (High Turnover Control)< 10> 138.6Low
Warfarin (Low Turnover Control)> 60< 11.6High
T. Toxicity: Cytotoxicity (MTT) and hERG Safety Assays

Scientific Rationale : The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[23] This provides a quantitative measure of a compound's potential to cause general cell death, with liver cell lines like HepG2 being particularly relevant for assessing potential hepatotoxicity.

Experimental Protocol: MTT Assay on HepG2 Cells

  • Cell Seeding : Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C.[24]

  • Compound Treatment : Treat the cells with serial dilutions of the test compound (and a positive control like Doxorubicin) for a specified period (e.g., 48 or 72 hours).[24]

  • MTT Addition : Remove the treatment media and add 100 µL of fresh media containing MTT solution (0.5 mg/mL final concentration) to each well.[22][23]

  • Incubation : Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[23]

  • Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 4: Comparative Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)Cytotoxicity Classification
Compound XHepG2> 50Non-toxic at tested concentrations
Doxorubicin (Positive Control)HepG20.8Highly Cytotoxic

Scientific Rationale : Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical toxicity endpoint.[25] Blockade of this channel can prolong the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsade de Pointes.[26][27] For this reason, regulatory agencies mandate hERG screening. Automated patch-clamp systems provide high-throughput, accurate electrophysiological data comparable to the gold-standard manual patch clamp.[26][28]

Experimental Protocol: Automated Patch Clamp

  • Cell Preparation : Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • System Setup : The automated system (e.g., QPatch or SyncroPatch) uses planar patch-clamp chips. The system automatically catches single cells, forms a high-resistance (giga-seal), and establishes a whole-cell recording configuration.[27]

  • Baseline Recording : Record baseline hERG currents using a specific voltage protocol before adding any compound.

  • Compound Application : Apply vehicle (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[26] A known hERG inhibitor like E-4031 is used as a positive control.

  • Data Acquisition : hERG tail currents are measured at each concentration after a 3-5 minute incubation period.

  • Data Analysis : Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a curve to determine the IC₅₀ value.[28]

Table 5: Comparative hERG Inhibition Data

CompoundhERG IC₅₀ (µM)Cardiotoxicity Risk Classification
Compound X25Low Risk
E-4031 (Positive Control)0.009High Risk

Part 3: Integrated Analysis and Decision-Making

The true power of ADME-Tox profiling lies in integrating these disparate data points into a cohesive profile to guide project decisions. No single parameter determines a compound's fate; rather, it is the balance of properties.

cluster_decision ADME-Tox Decision-Making Tree start Synthesized Compound pampa PAMPA (Permeability) start->pampa hlm HLM Stability (Metabolism) start->hlm mtt MTT (Cytotoxicity) start->mtt herg hERG (Cardiotoxicity) start->herg integrate Integrate All Data (Potency vs. ADME-Tox) pampa->integrate hlm->integrate mtt->integrate herg->integrate decision Decision Point integrate->decision proceed Proceed to In Vivo PK Studies decision->proceed Good Balance optimize Optimize Structure (e.g., Improve Stability, Reduce hERG) decision->optimize Potent but with Fixable Liabilities terminate Terminate Compound decision->terminate Poor Profile or Fatal Flaw (e.g., hERG)

Caption: Integrated decision-making based on the full ADME-Tox profile.

Summary Profile: Compound X

Based on our hypothetical data, Compound X exhibits a promising profile:

  • Absorption : Good predicted passive permeability.

  • Metabolism : Moderate metabolic stability, suggesting a potentially acceptable half-life in vivo.

  • Toxicity : Low general cytotoxicity and a low risk of hERG-related cardiotoxicity (IC₅₀ > 10 µM is often a desirable threshold).

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • protocols.io. (2023). MTT (Assay protocol).
  • Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Evotec. (n.d.). hERG Safety Assay.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • Taylor & Francis Online. (n.d.). In silico ADME/tox comes of age: twenty years later: Xenobiotica.
  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds.
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
  • Creative Biolabs. (n.d.). hERG Screening.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • PubMed. (2011). In silico predictions of ADME-Tox properties: drug absorption.
  • Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics.
  • MySkinRecipes. (n.d.). 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • PMC - NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • ChemicalBook. (2025). 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid | 800401-71-2.
  • PMC - PubMed Central. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
  • Semantic Scholar. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives.
  • Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5.

Sources

Safety Operating Guide

Safe Disposal of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and compliance in your laboratory.

Chemical Profile and Hazard Assessment

This compound is a halogenated, heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, its structural components—a brominated pyridine ring fused to a pyrrole carboxylic acid—dictate its classification and handling as a hazardous substance. Data from close isomers, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1222175-20-3), indicate that this class of compounds should be treated as, at minimum, an eye irritant and a combustible solid.

Causality of Hazards:

  • Halogenated Compound: The presence of a carbon-bromine bond places this compound in the category of halogenated organic wastes.[1][2] These compounds are of particular environmental concern and require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent organic pollutants.[1][3]

  • Pyridine Moiety: The pyridine structure suggests that hazardous combustion byproducts, such as nitrogen oxides (NOx), can be generated.[4] Pyridine-based compounds also require careful handling in well-ventilated areas, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6][7]

  • Carboxylic Acid Group: The acidic nature of the molecule requires segregation from bases to avoid exothermic reactions.

Property / Hazard Summary & Rationale
Chemical Classification Halogenated Heterocyclic Organic Acid
Physical Form Solid
Primary Hazards Eye Irritant (presumed), Skin Irritant (potential), Respiratory Tract Irritant (potential)[8]
Required PPE Nitrile gloves, safety goggles, lab coat. Work must be conducted in a certified chemical fume hood.[5][7][9]
Waste Classification Hazardous Waste: Halogenated Organic Waste[1][10]
Prohibited Disposal DO NOT dispose of down the drain.[5] DO NOT mix with non-halogenated waste.[1][11] DO NOT dispose of in regular trash.
Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA) in the United States.[12][13] The following workflow ensures compliance and safety.

DisposalWorkflow start Waste Generated (5-Bromo-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid) classify Classify Waste: Halogenated Organic Solid start->classify Step 1 container Select Container: - Compatible (Glass or HDPE) - Leak-proof with screw cap - Good condition classify->container Step 2 label Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (e.g., Irritant) container->label Step 3 segregate Store in Satellite Accumulation Area (SAA): - In secondary containment - Away from incompatibles - Keep container closed label->segregate Step 4 request Container Full or Project Complete: Request pickup via EHS or licensed waste vendor segregate->request Step 5 end Final Disposal: High-Temperature Incineration (by vendor) request->end Step 6

Caption: Waste Disposal Decision Workflow.

Detailed Step-by-Step Disposal Protocol

Step 1: Waste Segregation at the Point of Generation

  • Action: Immediately upon generation, designate any solid waste of this compound, or materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads), as Halogenated Organic Waste .[1][14]

  • Rationale: Segregating halogenated from non-halogenated waste is critical for both safety and cost.[11] Co-mingling can complicate the disposal process, increase costs, and create dangerous chemical mixtures. Disposal facilities incinerate halogenated waste under specific conditions to manage the acidic gases (like HBr) produced.[1]

Step 2: Select and Prepare the Waste Container

  • Action: Choose a chemically compatible waste container. A glass bottle or a high-density polyethylene (HDPE) container with a secure, threaded screw cap is appropriate.[5][13] Ensure the container is in good condition, free of cracks or residue.

  • Rationale: The container must be robust and non-reactive to prevent leaks or degradation.[10] A tightly sealing cap is an EPA requirement to prevent the release of vapors and to avoid spills.[10]

Step 3: Proper Labeling

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[15][16] The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . If it's a mixed waste, list all components and their approximate percentages.[1][14]

    • Clear indication of the hazards (e.g., checking the "Toxic" or "Irritant" box, or applying GHS pictograms).[15][16]

  • Rationale: Proper labeling is a strict regulatory requirement that ensures safe handling and proper management by all personnel, from the lab researcher to the final disposal technician.[12][15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[15][16] Place the container in secondary containment (e.g., a plastic tub) to contain potential leaks. Keep the container cap securely closed except when adding waste.[10][11]

  • Rationale: The SAA regulation allows for the safe collection of waste in the laboratory before it is moved to a central storage area.[16][17] Secondary containment and closed-container policies are essential safeguards against accidental spills and exposure.

Step 5: Final Disposal Request

  • Action: Once the waste container is full (no more than 90% capacity) or the project is complete, arrange for its disposal.[13] This is typically done by submitting a chemical collection request to your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[7][18][19]

  • Rationale: Hazardous waste must be tracked from "cradle to grave." Only licensed transporters and facilities are permitted to handle and dispose of this material, ensuring it is managed in an environmentally sound manner.[13][16]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill of solid material, if you are trained and have the proper PPE, you can proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency number or EHS department.[10]

  • Don PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[5] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Carefully sweep or scoop the material and absorbent into a designated waste container.[8][18] Label this container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials into the same hazardous waste container.

  • Dispose: Dispose of the spill cleanup materials as halogenated organic waste following the protocol above.

This guide provides a framework for the responsible management of this compound waste. Adherence to these procedures is not just a matter of regulatory compliance but a fundamental component of a strong laboratory safety culture.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA.Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories.US EPA.
  • Hazardous Waste Segregation.Bucknell University.
  • 12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific.
  • Laboratory Waste Management: The New Regulations.Medical Laboratory Observer.
  • How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois Urbana-Champaign.
  • Managing Hazardous Chemical Waste in the Lab.American Society for Clinical Pathology.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.Sigma-Aldrich.
  • Safety Data Sheet: Pyridine.Carl ROTH.
  • Pyridine Standard Operating Procedure.Washington State University.
  • Chemical Waste Guideline: Halogenated Solvents.Temple University Environmental Health and Radiation Safety.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.Sigma-Aldrich.
  • Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.TCI AMERICA.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.eCFR.
  • Pyridine - SAFETY DATA SHEET.Penta chemicals.
  • 7.2 Organic Solvents.Cornell EHS.
  • Pyridine ACS Safety Data Sheet.Jubilant Ingrevia Limited.
  • Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.AA Blocks.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.TCI Chemicals.
  • 5-Bromo-7-Azaindole Safety Data Sheet.Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.Cole-Parmer.

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery. 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound, represents a class of molecules pivotal in medicinal chemistry and materials science. Its structure, a fusion of a pyrrole and a pyridine ring with bromo and carboxylic acid functionalities, suggests specific chemical reactivities and potential biological activities. However, this potential is intrinsically linked to a non-negotiable prerequisite: uncompromising safety in handling.

This guide provides an in-depth operational plan for the safe handling of this compound, grounded in the principles of risk assessment and proactive hazard mitigation. We will move beyond a simple checklist to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is deliberate, understood, and secure.

Hazard Assessment: Understanding the Molecule

The primary hazards associated with this class of compounds are summarized below:

Hazard ClassificationGHS CodeDescriptionImplication for Handling
Eye Irritation H319Causes serious eye irritation.[1][2][3]Direct contact with the solid powder or solutions can cause significant eye damage. Sealed eye protection is mandatory.
Acute Oral Toxicity H302Harmful if swallowed.[2][4]Ingestion can lead to toxic effects. Strict protocols to prevent hand-to-mouth contamination are essential.
Skin Irritation H315Causes skin irritation.[3]The compound may cause dermatitis or irritation upon skin contact. Appropriate gloves and protective clothing are required.
Respiratory Hazard -Solid, fine powder form.[1]As a fine powder, it poses an inhalation risk, which can lead to respiratory tract irritation and systemic absorption.[5][6]

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered defense is required.

Primary Barrier: Engineering Controls

Before any PPE is donned, engineering controls must be in place.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood.[7] This is the most critical barrier for preventing inhalation of the powder.

Secondary Barrier: Personal Protective Equipment

The following PPE provides direct protection to the researcher. The selection is based on a risk assessment for standard laboratory operations such as weighing, dissolving, and transferring the compound.[8]

  • Respiratory Protection:

    • Why: The primary risk from this compound in its solid form is the inhalation of fine airborne particulates.[5][6]

    • What to Use: An N95-rated respirator is the minimum requirement for weighing and handling the powder. For larger quantities or situations with a higher risk of aerosolization, a half-mask or full-face respirator with P100 (particulate) cartridges should be used.[9]

    • Critical Note: Use of respirators requires prior medical clearance, training, and fit-testing as per institutional guidelines.[10]

  • Eye and Face Protection:

    • Why: The compound is a known serious eye irritant.[1][2][3]

    • What to Use: Chemical splash goggles that form a complete seal around the eyes are mandatory.[9] When there is a significant risk of splashing (e.g., when transferring solutions or during spill cleanup), a full-face shield must be worn in addition to the goggles.[6]

  • Hand Protection:

    • Why: To prevent skin irritation and absorption.[3] The pyridine moiety requires careful glove selection.

    • What to Use: While nitrile gloves are common in labs, they offer limited protection against many pyridine derivatives.[10] For handling this compound, Butyl rubber or Viton gloves are recommended for extended contact.[9][10] For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.[10]

  • Body Protection:

    • Why: To protect the skin from contact with the powder or splashes of solutions.

    • What to Use: A chemical-resistant lab coat, fully buttoned, is required.[5] For procedures with a higher risk of contamination, disposable chemical-resistant overalls (e.g., Tychem®) should be considered.[11]

    • Footwear: Closed-toe shoes with non-slip soles are mandatory in the laboratory.[5]

Operational Plan: From Vial to Waste

A systematic workflow minimizes exposure and ensures procedural integrity.

Standard Handling Workflow

The following diagram outlines the critical steps for safely weighing the solid compound and preparing a stock solution.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Assemble All Equipment (Spatula, Weigh Paper, Beaker, Solvent) prep2->prep3 weigh Carefully Weigh Solid Compound (Minimize Aerosolization) prep3->weigh dissolve Add Solvent to Solid in Beaker (Slowly, to avoid splashing) weigh->dissolve mix Mix Until Fully Dissolved dissolve->mix clean Decontaminate Spatula & Surfaces mix->clean dispose_ppe Doff & Dispose of PPE in Correct Waste Stream clean->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Standard workflow for handling solid this compound.

PPE Donning and Doffing Sequence

The order of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (inside-out) doff2 2. Goggles / Face Shield (from behind) doff1->doff2 doff3 3. Lab Coat (inside-out) doff2->doff3 doff4 4. Respirator (outside of lab) doff3->doff4

Caption: Critical sequence for donning and doffing PPE to prevent contamination.

Emergency Protocols

Preparedness is paramount. Immediate and correct action can significantly mitigate the consequences of an accidental exposure or spill.

Exposure and First Aid
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Flush affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[7][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[10]
Spill Management
Spill SizeContainment and Cleanup Procedure
Small Spill (Solid) Ensure proper PPE is worn. Gently cover the spill with an inert absorbent material like sand or vermiculite.[7] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[11] Clean the area with an appropriate decontaminating solution.
Large Spill Evacuate the immediate area and prevent entry.[10][12] Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[10] Ensure the area is well-ventilated and eliminate all ignition sources. Only trained personnel with appropriate PPE (including chemical-resistant suits and supplied-air respirators) should perform the cleanup.[12]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect colleagues and the environment.

  • PPE Disposal: All disposable PPE used while handling the compound (gloves, respirator cartridges, overalls) must be placed in a designated hazardous waste container. Non-disposable items like goggles and face shields should be decontaminated thoroughly before reuse.

  • Chemical Waste:

    • Solid Waste: Unused compound and contaminated materials (e.g., weigh paper, absorbent from spills) must be collected in a clearly labeled, sealed container for hazardous solid waste.[10]

    • Liquid Waste (Brominated Organic): Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.[13] Do not pour this waste down the drain.[7]

    • Disposal Method: The ultimate disposal of brominated organic compounds is typically through high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction and scrubbing of harmful byproducts.[14][15]

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, unlocking its scientific potential while upholding the highest standards of laboratory safety.

References

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • Pyridine Standard Operating Procedure. (n.d.).
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol
  • PYRIDINE, 4-AMINO- | CAMEO Chemicals | NOAA. (n.d.). NOAA.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • How to Choose PPE for Chemical Work. (2025).
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Powder Coating Safety and Regulations. (2022).
  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Bromine w
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). TCI Chemicals.
  • 5-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID Safety D
  • Pyridine-2-carboxylic acid Safety D
  • Bromine in waste incineration: partitioning and influence on metal volatilis

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.